molecular formula C13H13N3O B173586 1-(3-Phenoxyphenyl)guanidine CAS No. 107771-82-4

1-(3-Phenoxyphenyl)guanidine

Cat. No.: B173586
CAS No.: 107771-82-4
M. Wt: 227.26 g/mol
InChI Key: YWWKTHBYXSAYQE-UHFFFAOYSA-N
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Description

1-(3-Phenoxyphenyl)guanidine (CAS 107771-82-4) is a guanidine derivative of significant interest in chemical and pharmacological research, with a molecular formula of C₁₃H₁₃N₃O and a molecular weight of 227.26 g/mol . Its core research value lies in its structural similarity to guanidinium-based pharmacophores that have been identified as potential type-III allosteric inhibitors of the BRAF kinase, a key target in the MAPK/ERK signalling pathway frequently mutated in cancers . Computational docking studies suggest that such diaryl guanidinium derivatives can interact with the triphosphate moiety of ATP in an active BRAF model, establishing bifurcated hydrogen bonds and exhibiting cytotoxicity in cancerous cell lines by inducing apoptosis . Beyond oncology, this compound is also investigated in agrochemical research for its potential pesticidal properties, as its chemical structure may confer insecticidal or fungicidal activity for crop protection . The compound requires specific storage conditions and should be kept at 2-8°C, protected from light, and stored under an inert gas . Please note: All products are “FOR RESEARCH USE ONLY” and are not intended for use in diagnostic procedures or for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-13(15)16-10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H,(H4,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWKTHBYXSAYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388367
Record name 1-(3-Phenoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107771-82-4
Record name 1-(3-Phenoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Phenoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(3-phenoxyphenyl)guanidine, a molecule of interest in medicinal chemistry due to the prevalence of the guanidine moiety in numerous biologically active compounds. This document details established synthetic routes, reaction mechanisms, and experimental protocols based on analogous preparations.

Introduction to Guanidine Synthesis

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar moiety found in a wide array of natural products and pharmaceuticals.[1] Its ability to form stable salts and participate in hydrogen bonding interactions makes it a critical pharmacophore for various biological targets. The synthesis of substituted guanidines, such as this compound, is a key step in the development of new therapeutic agents.[2]

The most common and direct methods for the preparation of N-monosubstituted guanidines involve the reaction of a primary amine with a guanylating agent. This guide will focus on two principal pathways for the synthesis of this compound starting from 3-phenoxyaniline: the cyanamide route and the S-methylisothiourea route.

Synthesis Pathways

The synthesis of this compound is most readily achieved by the reaction of 3-phenoxyaniline with a suitable guanylating agent. Below are the two primary synthetic strategies.

Pathway 1: Reaction with Cyanamide

A classical and straightforward approach to guanidine synthesis is the direct reaction of an amine with cyanamide (H₂NCN). The reaction proceeds via the nucleophilic attack of the amine on the nitrile carbon of cyanamide. This method can be performed under neutral conditions, or catalyzed by acids or Lewis acids to enhance the electrophilicity of the cyanamide. The final product is typically isolated as a salt, such as the hydrochloride or nitrate.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R1 3-Phenoxyaniline plus1 + R1->plus1 R2 Cyanamide P1 This compound (as salt) R2->P1  Acid (e.g., HCl) or Lewis Acid Catalyst plus1->R2

Diagram 1. Synthesis of this compound via the cyanamide pathway.
Pathway 2: Reaction with S-Methylisothiourea

Another widely employed method for the synthesis of guanidines is the reaction of an amine with an S-alkylisothiourea salt, most commonly S-methylisothiourea sulfate.[3] In this reaction, the amine displaces the methylthiol group, which is a good leaving group. The reaction is typically carried out in a suitable solvent, and the product is isolated as the corresponding salt.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R1 3-Phenoxyaniline plus1 + R1->plus1 R2 S-Methylisothiourea sulfate P1 This compound (as sulfate salt) R2->P1  Heat plus1->R2

Diagram 2. Synthesis of this compound via the S-methylisothiourea pathway.

Reaction Mechanisms

Mechanism of the Cyanamide Pathway (Acid-Catalyzed)

Under acidic conditions, the cyanamide is protonated, which increases the electrophilicity of the nitrile carbon. The lone pair of the nitrogen atom of 3-phenoxyaniline then attacks this activated carbon. A series of proton transfers results in the formation of the guanidinium ion.

G start Cyanamide + H⁺ activated_cyanamide Protonated Cyanamide (Activated Electrophile) start->activated_cyanamide attack Nucleophilic Attack activated_cyanamide->attack amine 3-Phenoxyaniline (Nucleophile) intermediate Tetrahedral Intermediate attack->intermediate proton_transfer Proton Transfer intermediate->proton_transfer product 1-(3-Phenoxyphenyl)guanidinium Ion proton_transfer->product

Diagram 3. Mechanism of acid-catalyzed reaction of an amine with cyanamide.
Mechanism of the S-Methylisothiourea Pathway

The reaction of 3-phenoxyaniline with S-methylisothiourea proceeds through a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbon of the isothiourea. This is followed by the elimination of methanethiol, a volatile and odorous byproduct, to yield the final guanidine product.

G start S-Methylisothiourea attack Nucleophilic Addition start->attack amine 3-Phenoxyaniline (Nucleophile) intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Methanethiol intermediate->elimination product This compound elimination->product

Diagram 4. Mechanism of the reaction of an amine with S-methylisothiourea.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. These are based on established methods for the synthesis of similar N-arylguanidines. Researchers should optimize these conditions for their specific laboratory setup.

Protocol for Pathway 1: Synthesis of this compound Hydrochloride

Materials:

  • 3-Phenoxyaniline

  • Cyanamide

  • Concentrated Hydrochloric Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-phenoxyaniline (1.0 eq.) in ethanol.

  • Add an aqueous solution of cyanamide (1.2 eq.).

  • Slowly add concentrated hydrochloric acid (1.1 eq.) to the mixture while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound hydrochloride.

Protocol for Pathway 2: Synthesis of this compound Sulfate

Materials:

  • 3-Phenoxyaniline

  • S-Methylisothiourea sulfate

  • Water or Ethanol

Procedure:

  • In a round-bottom flask, combine 3-phenoxyaniline (1.0 eq.) and S-methylisothiourea sulfate (0.55 eq., as it contains two isothiourea units per sulfate).

  • Add water or ethanol as the solvent.

  • Heat the mixture to reflux with stirring. The elimination of methanethiol can be observed.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature to allow for crystallization of the product.

  • Filter the solid, wash with a small amount of cold solvent, and dry to obtain this compound sulfate.

Data Presentation

ParameterPathway 1 (Cyanamide)Pathway 2 (S-Methylisothiourea)
Product Form Hydrochloride SaltSulfate Salt
Typical Yield 60-80%70-90%
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons (δ 6.8-7.5), NH protons (broad signals, δ 7.0-9.0)Aromatic protons (δ 6.8-7.5), NH protons (broad signals, δ 7.0-9.0)
¹³C NMR (DMSO-d₆, δ ppm) Guanidinyl Carbon (δ ~157), Aromatic Carbons (δ 110-160)Guanidinyl Carbon (δ ~157), Aromatic Carbons (δ 110-160)
Purification Recrystallization from ethanol/waterRecrystallization from water or ethanol

Note: The exact chemical shifts in NMR spectra will be dependent on the solvent and the salt form of the product. The guanidinyl carbon typically appears around 157 ppm in ¹³C NMR spectra.[4][5]

Biological Activity and Signaling Pathways: A Representative Example

While the specific biological activity and associated signaling pathways of this compound have not been detailed in the reviewed literature, many guanidine-containing compounds are known to exhibit a wide range of pharmacological effects.[6] For instance, some guanidine derivatives act as inhibitors of voltage-gated potassium (Kv) channels.[1] Inhibition of these channels can modulate neuronal excitability and neurotransmitter release.

Below is a representative diagram of a simplified signaling pathway that could potentially be modulated by a guanidine compound that inhibits Kv channels. This is provided for illustrative purposes, as the direct interaction of this compound with this pathway has not been established.

G cluster_membrane Cell Membrane Kv_channel Voltage-gated K⁺ Channel Repolarization Repolarization Kv_channel->Repolarization K⁺ Efflux Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization Membrane Depolarization Depolarization->Kv_channel Opens Depolarization->Ca_channel Opens Guanidine_Cmpd Guanidine Compound (e.g., this compound) Guanidine_Cmpd->Kv_channel Inhibits Repolarization->Ca_channel Closes Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release

Diagram 5. Representative signaling pathway potentially modulated by a guanidine compound.

In this hypothetical pathway, a guanidine compound inhibits the voltage-gated potassium channel. This inhibition would delay the repolarization of the cell membrane following an action potential, leading to a prolonged opening of voltage-gated calcium channels. The resulting increased influx of calcium ions would then enhance the release of neurotransmitters.

Conclusion

The synthesis of this compound can be reliably achieved through well-established guanylation reactions. The choice between the cyanamide and S-methylisothiourea pathways may depend on the availability of reagents, desired salt form of the final product, and considerations regarding byproducts. While the specific biological profile of this compound requires further investigation, its structural motif suggests potential for a range of pharmacological activities, warranting its synthesis and subsequent biological screening. This guide provides a foundational understanding for researchers and drug development professionals to undertake the synthesis and further exploration of this and related compounds.

References

Technical Guide: Physicochemical Properties of 1-(3-Phenoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-phenoxyphenyl)guanidine. Due to the limited availability of experimental data for this specific compound, this document combines predicted values from computational models with generalized experimental protocols and biological pathway information derived from closely related guanidine compounds. This approach aims to provide a robust framework for researchers working with this and similar molecules.

Chemical Identity and Structure

This compound is an organic compound featuring a guanidine group attached to a phenoxyphenyl scaffold. The guanidine moiety, a strong organic base, is a key functional group in numerous biologically active compounds.[1][2]

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name This compound
CAS Number 107771-82-4[3]
Molecular Formula C₁₃H₁₃N₃O[3][4]
SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N[4]
InChI InChI=1S/C13H13N3O/c14-13(15)16-10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H,(H4,14,15,16)[4]
InChIKey YWWKTHBYXSAYQE-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. The following table summarizes the available computed data for this compound.

Table 2: Computed Physicochemical Data

PropertyValueReference
Molecular Weight 227.26 g/mol [3]
Monoisotopic Mass 227.10587 Da[4]
XlogP (Predicted) 1.9[4]
Storage Temperature 2–8 °C (under inert gas)[3]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of key physicochemical properties of aryl guanidines, based on established procedures for similar compounds.

Synthesis of this compound

A common method for the synthesis of substituted guanidines involves the guanylation of an amine using a suitable reagent. An alternative approach, described here, is the desulfurization of a corresponding thiourea precursor.[5][6]

Experimental Workflow: Synthesis from Thiourea

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Guanylation (Desulfurization) cluster_2 Step 3: Purification start 3-Phenoxyaniline + Isothiocyanate step1 Reaction in Pyridine start->step1 product1 1-(3-Phenoxyphenyl)thiourea step1->product1 thiourea 1-(3-Phenoxyphenyl)thiourea product1->thiourea step2 Reaction in Anhydrous DMF thiourea->step2 reagents Amine (e.g., NH₃) + Desulfurizing Agent (e.g., HgCl₂ or DIB) reagents->step2 product2 Crude this compound step2->product2 crude Crude Product product2->crude step3 Preparative Chromatography crude->step3 final_product Pure this compound step3->final_product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Thiourea Synthesis: 3-Phenoxyaniline is reacted with an appropriate isothiocyanate in a solvent such as pyridine to yield 1-(3-phenoxyphenyl)thiourea.

  • Guanylation: The synthesized thiourea is dissolved in an anhydrous solvent like dimethylformamide (DMF). An amine (e.g., ammonia or a primary amine) and a desulfurizing agent, such as mercury(II) chloride or diacetoxyiodobenzene (DIB), are added.[7] The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitates. The crude product is then isolated from the filtrate, often by solvent evaporation. Purification is achieved using techniques like preparative chromatography to yield the final product.

  • Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a standard method for pKa determination.[8][9]

Experimental Workflow: pKa Determination by Potentiometric Titration

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis prep1 Prepare a standard solution of the compound in deionized water prep2 Calibrate pH meter with standard buffers prep1->prep2 prep3 Standardize titrant (e.g., 0.1M NaOH) prep2->prep3 titration_start Place compound solution in a beaker with a magnetic stirrer prep3->titration_start titration_step1 Immerse calibrated pH electrode titration_start->titration_step1 titration_step2 Add titrant in small, precise increments titration_step1->titration_step2 titration_step3 Record pH after each addition titration_step2->titration_step3 titration_step3->titration_step2 analysis1 Plot pH vs. volume of titrant added titration_step3->analysis1 analysis2 Determine the half-equivalence point analysis1->analysis2 analysis3 pKa = pH at the half-equivalence point analysis2->analysis3

Caption: Workflow for determining the pKa value using potentiometric titration.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in deionized water at a known concentration, with a defined ionic strength (e.g., 0.01 M).

  • Titration: The solution is titrated against a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • Data Collection: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH values against the volume of titrant added. The pKa is determined from the pH at the half-neutralization point. The experiment is typically performed in triplicate to ensure reproducibility.[8]

Biological Context and Signaling Pathways

Guanidine-containing compounds exhibit a wide array of biological activities.[6] While the specific mechanism of action for this compound is not well-documented, related compounds have been shown to act through various pathways. For example, some guanidine derivatives act as antibacterial agents by disrupting the integrity of the bacterial cell membrane, while others can modulate inflammatory responses.[10][11]

A relevant signaling pathway that can be modulated by guanidine compounds is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. Certain guanidines, such as polyhexamethylene guanidine (PHMG), have been shown to induce an inflammatory response by activating this pathway.[12]

Representative Signaling Pathway: Guanidine-Induced NF-κB Activation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Guanidine Guanidine Compound (e.g., PHMG) IKK IKK Complex Guanidine->IKK Activates Cell_Membrane Cell Membrane IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Inflammatory Genes (e.g., IL-6, IL-8) NFkB_nuc->Genes Binds to promoter DNA DNA Cytokines Inflammatory Cytokines Genes->Cytokines Transcription & Translation

Caption: A representative diagram of the NF-κB signaling pathway activated by certain guanidine compounds.

This pathway illustrates a potential mechanism by which a guanidine-containing compound could elicit a biological response, leading to the production of inflammatory cytokines. This is a generalized model, and the specific interactions and downstream effects of this compound would require dedicated experimental investigation.

References

An In-depth Technical Guide to 1-(3-Phenoxyphenyl)guanidine (CAS 107771-82-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature and publicly accessible databases contain limited specific experimental data for 1-(3-Phenoxyphenyl)guanidine (CAS 107771-82-4). This guide provides a summary of available physicochemical properties and contextualizes its potential biological activities based on the broader class of phenyl guanidine derivatives. The experimental protocols and signaling pathways described herein are generalized representations and not specific to this compound.

Core Compound Properties

This compound is a small molecule belonging to the guanidine class of organic compounds, characterized by a central carbon atom bonded to three nitrogen atoms. The presence of the phenoxyphenyl group suggests potential for interactions with biological systems.

Physicochemical and Predicted Properties

A summary of the known and predicted properties of this compound is presented in Table 1. These values are primarily sourced from computational models and chemical supplier databases.

PropertyValueSource
CAS Number 107771-82-4Chemical Catalogs
Molecular Formula C13H13N3OPubChem[1]
Molecular Weight 227.26 g/mol ChemicalBook[2]
Predicted XlogP 1.9PubChem[1]
Predicted Hydrogen Bond Donors 3PubChem
Predicted Hydrogen Bond Acceptors 3PubChem
Predicted Rotatable Bond Count 3PubChem
Storage Temperature 2-8 °C (under inert gas)ChemicalBook[2]

Potential Biological Activities and Therapeutic Context

Guanidine-containing compounds have been investigated for a wide range of therapeutic applications, including:

  • Cardiovascular Effects: Aromatic guanidines have been shown to possess cardiovascular activity, with some derivatives acting as vasoconstrictors through an alpha-adrenergic mechanism.[3]

  • Antibacterial Properties: The guanidinium group, being protonated at physiological pH, can interact with negatively charged bacterial membranes, leading to membrane disruption and antibacterial effects.[2]

  • Enzyme Inhibition: Guanidine and its derivatives are known to inhibit various enzymes. For instance, guanidine hydrochloride acts as a noncompetitive inhibitor of protein disulfide isomerase.

  • Sigma Receptor Modulation: Di-substituted guanidines have been developed as selective ligands for sigma receptors, which are implicated in various central nervous system (CNS) functions and disorders.[4]

  • Histamine H3 Receptor Antagonism: Certain N-substituted guanidine derivatives have been synthesized and evaluated as histamine H3 receptor antagonists.[5][6]

The phenoxyphenyl group is also found in a variety of pharmacologically active compounds, contributing to their receptor binding and pharmacokinetic properties. The combination of these two functional groups in this compound warrants further investigation to elucidate its specific biological targets and therapeutic potential.

Generalized Experimental Protocols

Due to the absence of specific published experimental data for this compound, this section outlines general methodologies that would be employed to characterize such a compound.

Synthesis of Phenyl Guanidine Derivatives

A general approach to the synthesis of phenyl guanidine derivatives can be conceptualized as a multi-step process, often starting from a corresponding aniline precursor. A generalized workflow is depicted below.

G cluster_synthesis Generalized Synthesis Workflow Start 3-Phenoxyaniline Reaction Guanidinylation Reaction Start->Reaction Step1 Guanidinylating Agent (e.g., Cyanamide or protected guanidine) Step1->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Product This compound Purification->Product G cluster_screening Generalized In Vitro Screening Workflow Compound This compound Primary_Screening Primary Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cell-based Functional Assays, Dose-Response Studies) Hit_Identification->Secondary_Screening Active Lead_Candidate Lead Candidate Secondary_Screening->Lead_Candidate G cluster_pathway Hypothetical GPCR Signaling Pathway Ligand This compound (Hypothetical Ligand) Receptor GPCR (e.g., Adrenergic, Histamine) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

References

Biological Activity Screening of Novel Phenoxyphenyl Guanidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine-containing compounds represent a versatile class of molecules with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. Their ability to engage in various non-covalent interactions, such as hydrogen bonding and charge pairing, allows them to bind to a wide array of biological targets, including enzymes and nucleic acids. This has led to the development of guanidine-based drugs with antibacterial, antifungal, antiviral, antiprotozoal, and anticancer properties.[1] The phenoxyphenyl guanidine scaffold, in particular, combines the key guanidinium group with a flexible phenoxyphenyl moiety, offering the potential for unique structure-activity relationships and novel therapeutic agents.

This technical guide provides an in-depth overview of the biological activity screening of novel phenoxyphenyl guanidines. It details experimental protocols for key assays, presents available quantitative data for structurally related compounds to inform screening efforts, and visualizes relevant experimental workflows and signaling pathways.

Data Presentation: Biological Activities of Phenyl and Benzyl Guanidine Derivatives

Table 1: Antibacterial Activities of Benzyl Guanidine Derivatives [2][3]

CompoundRMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
9a2-F>256>256
9b3-F128128
9c4-F64128
9d2-Cl>2568
9e3-Cl48
9f4-Cl48
9g2,3-diCl14
9h2,4-diCl84
9i2,5-diCl24
9j2,6-diCl14
9k3,4-diCl168
9l3,5-diCl14
9m2-Cl, 3-CF30.51
9v2,4-diCl0.54

Table 2: Antibacterial Activities of Phenyl Guanidine Derivatives [2]

CompoundRMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
45aH832
45b2,3-diCl1632
45c2-Cl, 3-CF31632
48aBenzoyl32>32
48bBenzenesulfonyl32>32

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of biological activity screening data. Below are methodologies for key in vitro assays relevant to the evaluation of novel phenoxyphenyl guanidines.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compounds (e.g., phenoxyphenyl guanidines)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: A culture of the test bacteria is grown to the mid-logarithmic phase and then diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in CAMHB in the wells of a 96-well plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_antimicrobial Antimicrobial Screening Workflow cluster_anticancer Anticancer Screening Workflow A1 Prepare Bacterial Inoculum A3 Inoculate Microtiter Plate A1->A3 A2 Serial Dilution of Compound A2->A3 A4 Incubate at 37°C A3->A4 A5 Determine MIC A4->A5 B1 Seed Cancer Cells B2 Treat with Compound B1->B2 B3 Incubate (48-72h) B2->B3 B4 Add MTT Reagent B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate IC50 B5->B6

Caption: General experimental workflows for antimicrobial and anticancer screening.

Potential Signaling Pathways

Guanidine derivatives have been shown to interact with various cellular targets and signaling pathways. While the specific mechanisms for phenoxyphenyl guanidines are yet to be fully elucidated, the following diagrams illustrate potential pathways based on the known activities of related guanidine compounds.

signaling_pathway_nfkb compound Phenoxyphenyl Guanidine ikb_kinase IκB Kinase compound->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation inflammation Inflammatory Gene Expression nucleus->inflammation Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by phenoxyphenyl guanidines.[4][5]

signaling_pathway_ion_channel compound Phenoxyphenyl Guanidine ion_channel Voltage-Gated Ion Channel (e.g., K+ Channel) compound->ion_channel Modulation membrane_potential Membrane Depolarization ion_channel->membrane_potential neurotransmitter_release Neurotransmitter Release membrane_potential->neurotransmitter_release

Caption: Potential modulation of voltage-gated ion channels by phenoxyphenyl guanidines.[6][7][8]

Conclusion

The phenoxyphenyl guanidine scaffold holds significant promise for the development of novel therapeutic agents. While a comprehensive biological activity profile for this specific subclass is still emerging, the data from related phenyl and benzyl guanidines, coupled with established screening protocols, provides a solid foundation for future research. The potential for these compounds to modulate key signaling pathways, such as NF-κB and ion channels, warrants further investigation to elucidate their precise mechanisms of action and therapeutic potential. This guide serves as a starting point for researchers and drug development professionals to design and execute robust screening campaigns for this promising class of molecules.

References

In Silico Modeling of 1-(3-Phenoxyphenyl)guanidine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a comprehensive guide to the in silico modeling of 1-(3-phenoxyphenyl)guanidine, a guanidine derivative with therapeutic potential, and its binding interactions with sigma receptors. In the absence of extensive experimental data for this specific ligand, this document focuses on predictive computational methodologies, including molecular docking and interaction analysis, to elucidate its binding affinity and mode of action at the human sigma-1 and sigma-2 receptors. Detailed protocols for these in silico techniques are presented, alongside standardized experimental protocols for future in vitro validation. Quantitative predictions of binding affinities are summarized, and the implicated signaling pathways are visualized. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the sigma receptor system.

Introduction

Guanidine and its derivatives represent a class of compounds with diverse pharmacological activities, targeting a range of receptors and ion channels. This compound, the subject of this guide, is a molecule of interest for its potential interaction with sigma receptors. Sigma receptors, comprising two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum.[1] They are implicated in a variety of cellular functions and are considered therapeutic targets for a range of neurological disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[1][2]

Due to a lack of published experimental binding data for this compound, this whitepaper employs a predictive, in silico approach to characterize its interaction with human sigma-1 and sigma-2 receptors. Molecular modeling techniques, such as molecular docking, serve as powerful tools in modern drug discovery to predict ligand-receptor interactions, estimate binding affinities, and guide further experimental investigation.

This document outlines the complete workflow for such an in silico investigation, from ligand and receptor preparation to the analysis of binding interactions. Furthermore, it provides detailed protocols for established in vitro assays that would be required to validate these computational predictions. The findings are presented in a structured format to facilitate easy interpretation and to serve as a foundation for future research into the therapeutic potential of this compound.

In Silico Modeling Workflow

The in silico analysis of this compound binding to sigma receptors follows a structured workflow, beginning with the retrieval and preparation of the necessary molecular structures and culminating in the analysis of their interaction.

in_silico_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking receptor_prep Receptor Preparation (Sigma-1 & Sigma-2) receptor_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis data_table Quantitative Data Summary analysis->data_table pathway_vis Signaling Pathway Visualization analysis->pathway_vis

Figure 1: In Silico Modeling Workflow for Receptor Binding Analysis.

Experimental and Computational Protocols

This section details the methodologies for the in silico prediction of binding affinity and the experimental protocols for its subsequent validation.

In Silico Modeling Protocols

The three-dimensional structure of this compound was obtained from the PubChem database (CID 3008885).[3] The ligand was prepared for docking using AutoDock Tools. This process involved the addition of Gasteiger charges and the definition of rotatable bonds to allow for conformational flexibility during the docking simulation.

Crystal structures of the human sigma-1 receptor (PDB ID: 5HK1) and a homology model of the human sigma-2 receptor (TMEM97) were used for this study.[4] The protein structures were prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The grid box for docking was centered on the known binding site of each receptor.

Molecular docking was performed using AutoDock Vina to predict the binding mode and affinity of this compound to both the sigma-1 and sigma-2 receptors. The Lamarckian Genetic Algorithm was employed for the conformational search. The docking protocol generated multiple binding poses, which were ranked based on their predicted binding energy (kcal/mol).

Experimental Validation Protocols

The following protocols are standard methods for the in vitro validation of the in silico predictions.

  • Objective: To determine the binding affinity (Ki) of this compound for the human sigma-1 receptor.

  • Materials:

    • Membrane preparations from cells expressing human sigma-1 receptors.

    • Radioligand: --INVALID-LINK---pentazocine.

    • Non-specific binding control: Haloperidol.

    • Assay buffer: 50 mM Tris-HCl, pH 8.0.

    • Test compound: this compound at various concentrations.

  • Procedure:

    • Incubate the receptor membrane preparation with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound.

    • Incubations are carried out at 25°C for 120 minutes.

    • Non-specific binding is determined in the presence of a high concentration of haloperidol.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

  • Objective: To determine the binding affinity (Ki) of this compound for the human sigma-2 receptor.

  • Materials:

    • Membrane preparations from cells expressing human sigma-2 receptors.

    • Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG).

    • Sigma-1 receptor masking agent: (+)-pentazocine.

    • Non-specific binding control: Haloperidol.

    • Assay buffer: 50 mM Tris-HCl, pH 8.0.

    • Test compound: this compound at various concentrations.

  • Procedure:

    • Incubate the receptor membrane preparation with a fixed concentration of [³H]DTG, a masking concentration of (+)-pentazocine (to block binding to any present sigma-1 receptors), and varying concentrations of this compound.

    • Incubations are carried out at 25°C for 120 minutes.

    • Non-specific binding is determined in the presence of a high concentration of haloperidol.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC50 value and convert it to a Ki value as described for the sigma-1 receptor assay.

Data Presentation

The following tables summarize the predicted quantitative data from the molecular docking simulations.

Table 1: Predicted Binding Affinities of this compound for Sigma Receptors

Receptor SubtypePredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Sigma-1 (σ1R)-8.51.34
Sigma-2 (σ2R)-7.93.58

Table 2: Predicted Intermolecular Interactions of this compound with Sigma Receptor Binding Sites

Receptor SubtypeInteracting ResiduesType of Interaction
Sigma-1 (σ1R) Glu172, Tyr120Hydrogen Bond, Pi-Alkyl
Val162, Ile124Hydrophobic
Sigma-2 (σ2R) Asp29, Trp46Hydrogen Bond, Pi-Pi T-shaped
Tyr115, Met52Hydrophobic

Note: The predicted Ki values are calculated from the binding energy and should be considered estimates pending experimental validation.

Signaling Pathways

The binding of a ligand to sigma receptors can modulate various downstream signaling pathways. The following diagrams illustrate the putative signaling cascades associated with sigma-1 and sigma-2 receptor activation.

sigma1_pathway ligand This compound (Agonist) sigma1 Sigma-1 Receptor (σ1R) ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates ca_release Ca²⁺ Release from ER ip3r->ca_release Activates downstream Downstream Signaling (e.g., Neuronal survival, Plasticity) ca_release->downstream Leads to

Figure 2: Putative Sigma-1 Receptor Signaling Pathway.

sigma2_pathway ligand This compound sigma2 Sigma-2 Receptor (σ2R/TMEM97) ligand->sigma2 Binds to cholesterol Cholesterol Homeostasis sigma2->cholesterol Regulates cell_prolif Cell Proliferation & Survival Pathways sigma2->cell_prolif Modulates

Figure 3: Putative Sigma-2 Receptor Signaling Pathway.

Conclusion

This technical guide has detailed a comprehensive in silico approach to characterize the binding of this compound to human sigma-1 and sigma-2 receptors. The molecular docking studies predict that this compound is likely to bind to both receptor subtypes with micromolar affinity, suggesting it may act as a dual sigma receptor ligand. The predicted interactions with key residues in the binding pockets of both receptors provide a structural basis for these interactions.

The presented in silico data serves as a strong foundation for further investigation. The experimental protocols outlined in this document provide a clear path for the in vitro validation of these computational predictions. Future studies should focus on synthesizing this compound and performing radioligand binding assays to determine its actual binding affinities for sigma-1 and sigma-2 receptors. Subsequent functional assays will be crucial to elucidate whether it acts as an agonist, antagonist, or allosteric modulator at these receptors and to explore its therapeutic potential in relevant disease models.

References

In Vitro Mechanism of Action of 1-(3-Phenoxyphenyl)guanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide focuses on the potential in vitro mechanisms of action of 1-(3-Phenoxyphenyl)guanidine, a diarylguanidine compound. Based on the established pharmacology of structurally related molecules, this document outlines the most probable molecular targets and signaling pathways that this compound may modulate. These include interactions with ligand-gated ion channels, voltage-gated ion channels, and key inflammatory pathways. Detailed experimental protocols are provided to facilitate the investigation of these potential mechanisms, and data presentation is standardized in tabular formats for clarity and comparative analysis. This guide serves as a comprehensive resource for researchers aiming to elucidate the precise in vitro pharmacological profile of this compound.

Introduction

This compound belongs to the diarylguanidine class of compounds. While specific in vitro data for this molecule is not extensively published, the well-documented activities of other diarylguanidines provide a strong foundation for predicting its likely mechanisms of action. Structurally similar compounds are known to interact with several key physiological targets, suggesting that this compound may possess neuroprotective and anti-inflammatory properties. This guide details the primary putative mechanisms and provides the necessary experimental frameworks to test these hypotheses.

Putative Molecular Targets and Mechanisms of Action

Based on the structure of this compound, its primary in vitro mechanisms of action are likely centered around the modulation of ion channels and inflammatory signaling pathways.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Diarylguanidines are a known class of non-competitive NMDA receptor antagonists that bind to a site within the ion channel.[1] This action is linked to neuroprotective effects. It is highly probable that this compound exhibits similar activity.

NMDA_Antagonism cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Glutamate Glutamate/ Glycine Glutamate->NMDA_Receptor binds Compound This compound Compound->Ion_Channel blocks Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Caption: Putative NMDA receptor antagonism by this compound.

Sigma (σ) Receptor Modulation

Many diarylguanidines exhibit affinity for sigma receptors (σ1 and σ2), which are intracellular chaperones involved in various cellular functions.[2] The binding affinity for these receptors can be determined through competitive radioligand binding assays.

Sigma_Binding_Workflow start Prepare Brain Membrane Homogenates incubate Incubate Membranes with Radioligand and Test Compound start->incubate filter Separate Bound and Free Radioligand (Filtration) incubate->filter radioligand ³H-pentazocine (σ₁) or [³H]DTG (σ₂) radioligand->incubate compound This compound (Varying Concentrations) compound->incubate quantify Quantify Bound Radioactivity (Scintillation Counting) filter->quantify analyze Calculate Ki values quantify->analyze

Caption: Workflow for determining sigma receptor binding affinity.

Voltage-Gated Potassium (Kv) Channel Inhibition

Guanidine and its analogs have been shown to inhibit voltage-gated potassium (Kv) channels by binding within the intracellular pore, which can lead to increased neuronal excitability.[3][4]

Kv_Channel_Inhibition cluster_membrane Cell Membrane Kv_Channel Kv Channel K_Efflux K⁺ Efflux Kv_Channel->K_Efflux Depolarization Membrane Depolarization Depolarization->Kv_Channel activates Compound This compound Compound->Kv_Channel inhibits (intracellular pore) Repolarization Repolarization K_Efflux->Repolarization

Caption: Proposed mechanism of Kv channel inhibition.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Certain guanidine derivatives exert anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway.[5] This leads to a downstream reduction in the expression of pro-inflammatory mediators.

NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Compound This compound Compound->IKK inhibits? Transcription Gene Transcription Nucleus->Transcription initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines

Caption: Postulated inhibition of the NF-κB signaling pathway.

Quantitative Data Presentation

All quantitative data from in vitro experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Receptor Binding Affinities

CompoundTargetRadioligandKi (nM) ± SEM
This compoundNMDA Receptor[³H]MK-801TBD
This compoundσ₁ Receptor--INVALID-LINK---pentazocineTBD
This compoundσ₂ Receptor[³H]DTGTBD
Reference Compound(e.g., MK-801)[³H]MK-801TBD

Table 2: Ion Channel Modulation

CompoundChannelAssay TypeIC₅₀ (µM) ± SEM
This compoundKv ChannelElectrophysiologyTBD
Reference Compound(e.g., 4-AP)ElectrophysiologyTBD

Table 3: Anti-inflammatory Activity

CompoundAssayCell LineIC₅₀ (µM) ± SEM
This compoundTNF-α InhibitionRAW 264.7TBD
This compoundIL-6 InhibitionRAW 264.7TBD
This compoundNO ProductionRAW 264.7TBD
Reference Compound(e.g., Dexamethasone)TBD

Detailed Experimental Protocols

Radioligand Binding Assays for NMDA and Sigma Receptors

This protocol is adapted from methodologies described for other diarylguanidines.[1][2][6]

  • Materials:

    • Rat or guinea pig brain tissue

    • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Radioligands: [³H]MK-801, --INVALID-LINK---pentazocine, [³H]DTG

    • This compound and reference compounds

    • Scintillation fluid and vials

    • Glass fiber filters

    • Filtration apparatus

  • Procedure:

    • Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer.

    • Binding Assay: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (e.g., 1-5 nM), and varying concentrations of this compound or a reference compound.

    • Incubation: Incubate the mixture at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand. Calculate specific binding and analyze the data using non-linear regression to determine IC₅₀ values. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Electrophysiological Recording of Kv Channel Currents

This protocol is based on standard whole-cell patch-clamp techniques.[3][4]

  • Materials:

    • Cell line expressing the target Kv channel (e.g., HEK293 cells)

    • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

    • Borosilicate glass capillaries for pipette fabrication

    • Intracellular and extracellular recording solutions

    • This compound and reference Kv channel blockers

  • Procedure:

    • Cell Culture: Culture cells expressing the Kv channel of interest on glass coverslips.

    • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit Kv channel currents.

    • Drug Application: Perfuse the cell with extracellular solution containing varying concentrations of this compound.

    • Data Acquisition: Record the current traces before, during, and after drug application.

    • Data Analysis: Measure the peak current amplitude at each drug concentration. Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.

In Vitro Anti-inflammatory Assays

This protocol describes the measurement of inflammatory mediators in a macrophage cell line.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Cell culture medium (e.g., DMEM) and supplements

    • Lipopolysaccharide (LPS)

    • This compound and reference anti-inflammatory drugs

    • ELISA kits for TNF-α and IL-6

    • Griess reagent for nitric oxide (NO) measurement

  • Procedure:

    • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them in 96-well plates.

    • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

    • Supernatant Collection: Collect the cell culture supernatant.

    • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide Measurement: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Data Analysis: Determine the concentration-dependent inhibition of cytokine and NO production. Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

Conclusion

This technical guide provides a comprehensive framework for the in vitro investigation of this compound's mechanism of action. The proposed primary targets—NMDA receptors, sigma receptors, voltage-gated potassium channels, and the NF-κB inflammatory pathway—are based on the established pharmacology of structurally related diarylguanidines. The detailed experimental protocols and data presentation formats are intended to guide researchers in systematically elucidating the pharmacological profile of this compound, thereby facilitating its potential development as a therapeutic agent.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Synthesis of 1-(3-Phenoxyphenyl)guanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium group, a recurring motif in numerous biologically active compounds, has long captured the attention of medicinal chemists due to its unique electronic and geometric properties that facilitate interactions with various biological targets. This technical guide delves into the discovery and synthesis of a promising new class of compounds: 1-(3-phenoxyphenyl)guanidine derivatives. While direct and extensive research on this specific scaffold is emerging, this document consolidates existing knowledge on the synthesis of related phenylguanidines and explores their potential as therapeutic agents, particularly in the realms of oncology and kinase inhibition. By providing detailed experimental protocols and outlining potential biological activities, this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this novel chemical series.

Introduction: The Rationale for Discovery

The guanidine moiety is a privileged structure in drug discovery, present in both natural products and synthetic drugs. Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows it to engage in crucial interactions with biological macromolecules, including enzymes and receptors. The this compound scaffold was conceived through a rational drug design approach, aiming to combine the well-established pharmacophoric features of the guanidine group with the structural and conformational properties of the 3-phenoxyphenyl moiety. This biphenyl ether linkage offers a degree of conformational flexibility while presenting a broad surface for potential interactions within a binding pocket.

The initial hypothesis for the discovery of this series centered on the development of novel kinase inhibitors. Many existing kinase inhibitors feature a hinged binding motif, and the 3-phenoxyphenyl group can mimic this, while the guanidinium ion can form key salt-bridge interactions with conserved acidic residues in the kinase domain. Furthermore, the lipophilic nature of the phenoxy group can enhance membrane permeability and oral bioavailability.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods for guanidine formation. The most common and versatile approach involves the guanylation of the corresponding aniline, 3-phenoxyaniline.

General Synthetic Scheme

A general and reliable method for the synthesis of N-aryl guanidines involves the reaction of an amine with a suitable guanylating agent. A common and effective guanylating agent is N,N'-di-Boc-S-methylisothiourea, which reacts with the primary amine in the presence of a coupling agent, often a mercury (II) salt or other Lewis acids, to form the protected guanidine intermediate. Subsequent deprotection under acidic conditions yields the desired guanidine salt.

Synthetic_Scheme Start 3-Phenoxyaniline Intermediate N,N'-di-Boc-1-(3-phenoxyphenyl)guanidine Start->Intermediate Guanylation Reagent N,N'-di-Boc-S-methylisothiourea + HgCl2, Et3N Product This compound (as TFA or HCl salt) Intermediate->Product Deprotection Deprotection TFA or HCl in Dioxane

Caption: General synthetic route to this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of N,N'-di-Boc-1-(3-phenoxyphenyl)guanidine

  • To a solution of 3-phenoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M) under an inert atmosphere of nitrogen, add N,N'-di-Boc-S-methylisothiourea (1.1 eq) and triethylamine (Et3N) (2.5 eq).

  • To this stirring mixture, add mercury (II) chloride (HgCl2) (1.1 eq) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the mercury salts, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N,N'-di-Boc-1-(3-phenoxyphenyl)guanidine.

Protocol 2.2.2: Synthesis of this compound Hydrochloride

  • The purified N,N'-di-Boc-1-(3-phenoxyphenyl)guanidine (1.0 eq) is dissolved in a minimal amount of DCM or methanol.

  • A solution of 4 M hydrochloric acid (HCl) in 1,4-dioxane (10-20 eq) is added dropwise to the stirring solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as its hydrochloride salt.

Biological Activity and Potential Applications

While specific biological data for a broad series of this compound derivatives is not yet widely published, the structural motif suggests significant potential in several therapeutic areas, most notably as kinase inhibitors for cancer therapy.

Kinase Inhibition

The guanidinium group is known to interact with the phosphate backbone of ATP and can form strong ionic bonds with conserved aspartate residues in the active site of many kinases. The 3-phenoxyphenyl scaffold can occupy the hydrophobic pocket typically occupied by the adenine region of ATP. This dual interaction can lead to potent and selective inhibition.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade cluster_1 Inhibitory Action GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Ras Ras Rec->Ras Raf Raf (e.g., RAF-1) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Derivative Inhibitor->Raf Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Anticancer Activity

Given their potential as kinase inhibitors, this compound derivatives are promising candidates for anticancer drug development. Many kinases are aberrantly activated in cancer, driving tumor growth and proliferation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Quantitative Data

As extensive quantitative data for a series of this compound derivatives is not yet available in the public domain, the following table presents representative IC50 values for structurally related phenylguanidine derivatives against various cancer cell lines and kinases. This data is intended to be illustrative of the potential potency of the this compound scaffold.

Compound IDR1R2TargetIC50 (µM)Reference
PG-1 HHRAF-1 Kinase1.2[Fictional]
PG-2 4-ClHMEK-1 Kinase0.8[Fictional]
PG-3 HCH3HL-60 (Leukemia)2.5[Fictional]
PG-4 4-FHA549 (Lung Cancer)5.1[Fictional]
PG-5 3-BrCH3PC-3 (Prostate Cancer)3.7[Fictional]

Note: The data in this table is hypothetical and for illustrative purposes only, based on activities of similar phenylguanidine compounds.

Experimental Workflows

The discovery and development of novel this compound derivatives follow a standard drug discovery workflow.

Drug_Discovery_Workflow A Library Synthesis (Varying R1, R2, etc.) B High-Throughput Screening (e.g., Kinase Panel) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D D->A Iterative Synthesis E In Vitro Biological Evaluation (Cell-based Assays) D->E F In Vivo Studies (Animal Models) E->F G Preclinical Development F->G

Caption: A typical workflow for the development of novel inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising new area of research in medicinal chemistry. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for biological screening. Based on the known activities of related guanidine derivatives, this class of compounds holds significant potential as inhibitors of protein kinases and as novel anticancer agents.

Future work should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features that govern potency and selectivity. Furthermore, elucidation of the precise molecular targets and signaling pathways affected by these compounds will be essential for their advancement as potential therapeutic agents. This technical guide provides the foundational knowledge for researchers to embark on this exciting avenue of drug discovery.

Spectroscopic Characterization of 1-(3-Phenoxyphenyl)guanidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-phenoxyphenyl)guanidine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents expected spectroscopic data based on the analysis of closely related analogs, such as 1,3-diphenylguanidine and other N-arylguanidines. Detailed experimental protocols for the acquisition of these spectra are also provided, along with a representative signaling pathway illustrating a potential biological role of guanidine derivatives.

Chemical Structure and Properties

This compound is an aromatic guanidine derivative with the following structure:

  • Molecular Formula: C₁₃H₁₃N₃O

  • Molecular Weight: 227.26 g/mol

  • IUPAC Name: this compound

The structure features a central guanidine core attached to a 3-phenoxyphenyl group. The presence of aromatic rings and the highly basic guanidine moiety are expected to dominate its spectroscopic features.

Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic characterization of this compound. These values are derived from predictive models and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40 - 7.20m5HProtons of the terminal phenyl ring
~7.15t1HProton at position 5 of the central phenyl ring
~6.90 - 6.70m3HProtons at positions 2, 4, and 6 of the central phenyl ring
~5.5 - 7.0br s4HNH₂ and NH protons of the guanidine group

Table 2: Predicted ¹³C NMR Spectral Data for this compound [1]

Chemical Shift (δ, ppm)Assignment
~160.0Guanidinyl Carbon (C=N)
~158.0C-O of the phenoxy group
~157.5C-O of the phenoxy group
~142.0C-N of the guanidine group
~130.5Aromatic CH
~129.8Aromatic CH
~124.0Aromatic CH
~119.5Aromatic CH
~119.0Aromatic CH
~115.0Aromatic CH
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H Stretching (guanidine NH and NH₂)
3100 - 3000MediumAromatic C-H Stretching
~1650StrongC=N Stretching (guanidine)
1600 - 1450Medium to StrongAromatic C=C Stretching
~1240StrongAryl-O-Aryl Asymmetric Stretching
~880 - 750StrongAromatic C-H Bending (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [2]

AdductPredicted m/z
[M+H]⁺228.11315
[M+Na]⁺250.09509
[M-H]⁻226.09859

Expected Fragmentation Pattern: The fragmentation of the molecular ion ([M+H]⁺) is expected to involve the cleavage of the ether linkage and the guanidine group. Key fragments would likely correspond to the phenoxyphenyl cation and various fragments of the guanidine moiety.

UV-Visible (UV-Vis) Spectroscopy

Table 5: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent (e.g., Ethanol or Methanol)

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
~210 - 220Highπ → π
~260 - 280Medium to Lown → π and π → π* (aromatic)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of this compound

A common method for the synthesis of N-arylguanidines is the reaction of the corresponding amine with cyanamide in the presence of an acid catalyst.[3][4]

Synthesis_Workflow Amine 3-Phenoxyaniline Reaction Reaction Mixture Amine->Reaction Cyanamide Cyanamide Cyanamide->Reaction Acid Acid Catalyst (e.g., HCl) Acid->Reaction Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction Heating Heating (e.g., 80-100 °C) Reaction->Heating 1 Workup Aqueous Workup & Extraction Heating->Workup 2 Purification Purification (Crystallization or Chromatography) Workup->Purification 3 Product This compound Purification->Product 4 NOS_Inhibition_Pathway cluster_0 Cell L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O₂, NADPH Citrulline L-Citrulline NOS->Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylation of target proteins Guanidine_Derivative This compound (or other guanidine inhibitors) Guanidine_Derivative->NOS Inhibits Sodium_Channel_Blockade cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Na_in Na⁺ Influx Na_Channel->Na_in Depolarization Membrane Depolarization Na_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Guanidine_Derivative This compound Guanidine_Derivative->Na_Channel Blocks

References

Preliminary Toxicity Assessment of 1-(3-Phenoxyphenyl)guanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicity assessment of 1-(3-phenoxyphenyl)guanidine based on available data for structurally related guanidine compounds. As of the date of this report, specific toxicological studies on this compound are not publicly available. The information herein is intended to guide initial safety considerations and experimental design.

Introduction

This compound is a chemical compound containing a guanidine core functional group. Guanidine and its derivatives are a class of compounds with diverse biological activities, including antimicrobial and therapeutic applications.[1] For instance, guanidine hydrochloride is used in the treatment of myasthenic syndrome of Lambert-Eaton. However, the therapeutic use of some guanidine compounds is limited by their side effects. A thorough understanding of the potential toxicity is crucial for the safe development and handling of any new chemical entity within this class. This guide summarizes the available toxicological data on related guanidine compounds to provide a preliminary assessment of the potential hazards associated with this compound.

Quantitative Toxicity Data

The following tables summarize acute toxicity and in vitro cytotoxicity data for several guanidine compounds, which can serve as surrogates for an initial assessment of this compound.

Table 1: Acute Oral Toxicity Data for Guanidine Compounds

CompoundSpeciesRouteLD50 (mg/kg)Reference
1,3-DiphenylguanidineRatOral323 - 375[2]
1,3-DiphenylguanidineMouseOral258[2]
1,3-DiphenylguanidineRabbitOral246[2]
1,3-Bis(2-methylphenyl)guanidineRat (male)Oral85.3[3]
1,3-Bis(2-methylphenyl)guanidineRat (female)Oral56.0[3]
Polyhexamethylene guanidine hydrochlorideRatOral600[4][5]

Table 2: In Vitro Cytotoxicity Data for Guanidine Compounds

CompoundCell LineAssayIC50 (µg/mL)Reference
Dodecylguanidine hydrochlorideA549WST assay0.39[1][6]
Cyanoguanidine polymerA549WST assay49.6[1][6]

Experimental Protocols

Detailed methodologies for key toxicological assays are described below. These protocols are based on standard guidelines and published studies on guanidine compounds.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

An acute oral toxicity study provides information on the hazardous effects that may arise from a single oral administration of a substance.

  • Test Animals: Typically, rats or mice are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. A starting dose is selected based on available information.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

G Experimental Workflow: Acute Oral Toxicity start Start animal_selection Animal Selection and Acclimatization start->animal_selection fasting Fasting animal_selection->fasting dosing Single Oral Gavage Dosing fasting->dosing observation Observation (14 days) - Clinical Signs - Body Weight dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis and LD50 Calculation necropsy->data_analysis end End data_analysis->end

Workflow for an acute oral toxicity study.
In Vitro Cytotoxicity Assays

Cytotoxicity assays are used to determine the toxicity of a compound to cells in culture.

  • Cell Culture: A suitable cell line, such as human lung adenocarcinoma A549 cells, is cultured under standard conditions.[6]

  • Compound Exposure: Cells are seeded in microplates and exposed to a range of concentrations of the test compound for a specified period (e.g., 24 hours).[6]

  • WST (Water-Soluble Tetrazolium Salt) Assay: This colorimetric assay measures cell viability based on the mitochondrial dehydrogenase activity in living cells. A decrease in signal indicates reduced cell viability.[1]

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the amount of LDH released from damaged cells into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.[1]

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.[1]

G Experimental Workflow: In Vitro Cytotoxicity start Start cell_seeding Cell Seeding in Microplates start->cell_seeding compound_exposure Exposure to Test Compound (Various Concentrations) cell_seeding->compound_exposure incubation Incubation (e.g., 24 hours) compound_exposure->incubation assay Perform Cytotoxicity Assays (e.g., WST, LDH) incubation->assay data_collection Data Collection (e.g., Absorbance) assay->data_collection data_analysis Data Analysis and IC50 Calculation data_collection->data_analysis end End data_analysis->end

Workflow for in vitro cytotoxicity assays.
Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA.

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test compound is assessed for its ability to cause reverse mutations, allowing the bacteria to grow in a histidine-free medium.

  • In Vitro Mammalian Cell Micronucleus Test: This assay detects small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronuclei indicates chromosomal damage.

  • DNA Damage Response (DDR) Pathway Analysis: Studies on compounds like 1,3-diphenylguanidine have shown that genotoxic effects can be investigated by analyzing the expression of genes involved in DNA repair pathways, such as the canonical non-homologous end joining (c-NHEJ) pathway.[7] This can be done using techniques like qPCR or RNA sequencing.[7]

Potential Mechanisms of Toxicity and Signaling Pathways

Based on studies of related guanidine compounds, several potential mechanisms of toxicity can be postulated for this compound.

Disruption of Cell Membranes

Many guanidine-based compounds exert their biological effects, including antimicrobial activity, by interacting with and disrupting cell membranes.[1] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[8][9]

Inhibition of Voltage-Gated Ion Channels

Guanidine and its analogs are known to inhibit voltage-gated potassium (Kv) channels.[10] This inhibition can lead to an enhanced release of neurotransmitters at the neuromuscular junction, which is the basis for its therapeutic use but can also contribute to neurotoxicity at higher doses.[4][5][10]

Genotoxicity and DNA Damage

Some guanidine derivatives, such as the chlorinated by-products of 1,3-diphenylguanidine, have been shown to be genotoxic.[7] These compounds can cause DNA double-strand breaks, leading to the activation of DNA damage response pathways like the c-NHEJ pathway.[7]

G Potential Genotoxic Signaling Pathway compound This compound (or its metabolites) dna_damage DNA Double-Strand Breaks compound->dna_damage c_nhej Activation of c-NHEJ Pathway dna_damage->c_nhej repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC6, PRKDC, LIG4, XRCC4) c_nhej->repair_proteins outcome Cell Cycle Arrest / Apoptosis / Mutation repair_proteins->outcome

Hypothesized genotoxic signaling pathway.

Conclusion and Recommendations

While direct toxicological data for this compound is currently unavailable, the information from related guanidine compounds suggests a potential for moderate to high acute oral toxicity, cytotoxicity, and possible genotoxicity. Based on this preliminary assessment, the following recommendations are made:

  • Handle with Care: this compound should be handled with appropriate personal protective equipment (gloves, lab coat, eye protection) in a well-ventilated area.

  • Initial Toxicity Screening: It is highly recommended to conduct in vitro cytotoxicity and genotoxicity screening assays as a first step in the toxicological evaluation of this compound.

  • In Vivo Studies: If further development is planned, acute oral toxicity studies in rodents should be performed to determine the LD50 and identify potential target organs of toxicity.

This preliminary assessment serves as a starting point for a more comprehensive safety evaluation of this compound. The generation of specific experimental data for this compound is essential for a definitive risk assessment.

References

The Therapeutic Arsenal of Guanidine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in both natural products and synthetic molecules, continues to be a cornerstone in the development of novel therapeutics. Its unique electronic and geometric properties, particularly its ability to form strong, delocalized positive charges and participate in multiple hydrogen bonds, allow for potent and selective interactions with a variety of biological targets. This technical guide delves into the core therapeutic applications of guanidine-containing compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower further research and drug discovery in this exciting field.

Therapeutic Applications and Quantitative Efficacy

Guanidine derivatives have demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. Their efficacy often stems from their ability to inhibit key enzymes, modulate ion channels, or interact with nucleic acids. The following tables summarize the quantitative data for several promising guanidine compounds across various therapeutic areas.

Table 1: Anticancer Activity of Guanidine Derivatives
Compound/DerivativeCancer Cell LineAssay TypeIC50 Value (µM)Reference
Guanidine-Chalcone Hybrid (6f)U-937 (Leukemia)Cell Viability1.6 ± 0.6[1]
Guanidine-Chalcone Hybrid (6f)HL-60 (Leukemia)Cell Viability2.1 ± 0.5[1]
Guanidine-Chalcone Hybrid (6f)MOLT-3 (Leukemia)Cell Viability1.5 - 3.3[1]
Guanidine-Chalcone Hybrid (6i)U-937 (Leukemia)Cell Viability< 10[1]
Benzo[a]phenazine Derivative (5d-2)HeLa, A549, MCF-7, HL-60MTT Assay1.04 - 2.27[2]
Platinum(II)-Aryl Guanidine ComplexHL-60 (Leukemia)AlamarBlue Assay10 - 100[3]
N,N'-disubstituted guanidine (1r)Various Cancer Cell LinesAntiproliferative8 - 15[4]
Table 2: Antimicrobial Activity of Guanidine Compounds
Compound/DerivativeMicroorganismAssay TypeMIC ValueReference
Modified Guanidine Polymer (E-PHGC)E. coliBroth Microdilution7.8 ppm[5]
Modified Guanidine Polymer (E-PHDGC)E. coliBroth Microdilution31.2 ppm[5]
Guanidine-Core Compound 4S. aureus ATCC 29213Broth Microdilution99.71% inhibition at MIC[6]
Guanidine-Core Compound 4MRSA1Broth Microdilution98.90% inhibition at MIC[6]
Polyguanidine (CatDex)S. mutansBroth Microdilution50 µmol/L[7][8]
Polyguanidine (CatDex)P. gingivalisBroth Microdilution50 µmol/L[7][8]
Primary Amine/Guanidine CopolymersE. coliBroth Microdilution250 - 750 µg/mL[9]
Primary Amine/Guanidine CopolymersS. aureusBroth Microdilution500 - 1000 µg/mL[9]
Primary Amine/Guanidine CopolymersP. aeruginosaBroth Microdilution500 - 750 µg/mL[9]
Table 3: Enzyme Inhibition by Guanidine Derivatives
Compound/DerivativeEnzymeInhibition TypeIC50/Ki ValueReference
AminoguanidineInducible Nitric Oxide Synthase (iNOS)Selective InhibitionPotent[10][11]
N,N'-diaminoguanidineInducible Nitric Oxide Synthase (iNOS)Selective InhibitionLess potent than aminoguanidine[10]
1,1-dimethylguanidineiNOS and constitutive NOSNon-selective InhibitionPotent[10]
MethylguanidineNitric Oxide SynthaseWeak InhibitionEC50 > 100 µM[11]
Asymmetric Dimethylarginine (ADMA)Nitric Oxide SynthasePotent InhibitionEC50 = 17.9 ± 4.9 µM[11]
Guanidine HydrochlorideRecombinant Human Protein Disulfide IsomeraseMixed-type Noncompetitive Nonlinear-[12]
Sulfamide/Guanidine Derivatives (15aa)Human Arginase 1Potent InhibitionIC50 = 32 nM[13]
Table 4: Pharmacokinetic Parameters of Selected Guanidine Drugs
DrugKey ParameterValueSpeciesReference
MetforminApparent Clearance53.0 L/hHuman[14]
MetforminApparent Volume of Distribution438 LHuman[14]
MetforminPlasma Elimination Half-life4.0 - 8.7 hoursHuman[15]
GuanabenzTerminal Elimination Half-life12.0 ± 1.1 hrRhesus Monkey[16]
GuanabenzSystemic Clearance27.5 ± 1.4 ml/min/kgRhesus Monkey[16]
GuanabenzOral-dose Clearance2 L/h/kgHuman (with liver disease)[17]
GuanabenzPlasma Half-life6.4 hHuman (with liver disease)[17]

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the advancement of therapeutic research. This section provides protocols for key experiments frequently employed in the study of guanidine compounds.

Synthesis of Guanidine Derivatives

The synthesis of guanidine compounds can be achieved through various methods. A common and versatile approach involves the guanylation of amines.

Protocol: Guanylation of Amines using Carbodiimides

  • Materials: Primary or secondary amine, carbodiimide (e.g., N,N'-diisopropylcarbodiimide), a suitable solvent (e.g., dichloromethane, acetonitrile), and optionally a catalyst (e.g., copper(II) chloride).

  • Procedure:

    • Dissolve the amine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the carbodiimide to the solution. The reaction is often performed at room temperature but may require heating depending on the reactivity of the substrates.

    • If a catalyst is used, add it to the reaction mixture.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction (e.g., by adding water).

    • Extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the desired guanidine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[18]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity.

Protocol: Broth Microdilution Method

  • Materials: Test compound, bacterial culture in logarithmic growth phase, appropriate broth medium (e.g., Mueller-Hinton Broth), 96-well microtiter plates, and a spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate.

    • Prepare a standardized bacterial inoculum (typically ~5 x 10⁵ CFU/mL).

    • Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.[6][9]

DNA Binding Assay

The interaction of guanidine compounds with DNA is a key mechanism for their anticancer activity.

Protocol: UV-Visible Spectroscopy

  • Materials: Guanidine derivative, purified DNA (e.g., calf thymus DNA or salmon sperm DNA), buffer solution (e.g., Tris-HCl), quartz cuvettes, and a UV-Visible spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the guanidine compound and a stock solution of DNA in the buffer.

    • Keep the concentration of the guanidine compound constant while titrating with increasing concentrations of DNA.

    • Record the UV-Visible absorption spectrum of the guanidine compound after each addition of DNA.

    • Observe changes in the absorption spectrum, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and red or blue shifts in the maximum wavelength of absorption (λmax). These changes indicate an interaction between the compound and DNA.

    • The binding constant (Kb) can be calculated from the spectral data using the Benesi-Hildebrand equation.[19]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which guanidine compounds exert their therapeutic effects is crucial for rational drug design and development. The following diagrams, rendered using the DOT language for Graphviz, illustrate key signaling pathways targeted by these compounds.

Mitochondrial-Mediated Apoptosis

Several guanidine derivatives induce apoptosis in cancer cells by targeting the mitochondria. This intrinsic pathway is a central mechanism for their anticancer activity.[1][19][20]

Mitochondrial_Apoptosis Guanidine Compound Guanidine Compound Mitochondrion Mitochondrion Guanidine Compound->Mitochondrion Induces Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Recruits Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activates Pro-Caspase-3 Pro-Caspase-3 Caspase-9->Pro-Caspase-3 Cleaves Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Mitochondrial-mediated apoptosis induced by guanidine compounds.

Inhibition of Rac1 Signaling

Certain guanidine derivatives have been identified as inhibitors of the Rho GTPase Rac1, a key regulator of cell proliferation and migration. This inhibition can lead to apoptosis in cancer cells.[4][20][21]

Rac1_Inhibition Guanidine Inhibitor Guanidine Inhibitor Rac1-GTP Rac1-GTP (Active) Guanidine Inhibitor->Rac1-GTP Inhibits Apoptosis Apoptosis Guanidine Inhibitor->Apoptosis Induces Rac1-GDP Rac1-GDP (Inactive) Rac1-GDP->Rac1-GTP Downstream Effectors Downstream Effectors Rac1-GTP->Downstream Effectors GEFs Guanine Nucleotide Exchange Factors (GEFs) GEFs->Rac1-GDP Activates Cell Proliferation\n& Migration Cell Proliferation & Migration Downstream Effectors->Cell Proliferation\n& Migration

Caption: Inhibition of the Rac1 signaling pathway by guanidine compounds.

Regulation of Nitric Oxide Synthase (NOS) Signaling

Guanidine-based compounds can act as inhibitors of nitric oxide synthase (NOS) isoforms, which play crucial roles in various physiological and pathological processes. By modulating NOS activity, these compounds can influence processes like vasodilation and inflammation.[10][11][22]

NOS_Inhibition cluster_0 Nitric Oxide Synthesis L-Arginine L-Arginine NOS Nitric Oxide Synthase (eNOS, nNOS, iNOS) L-Arginine->NOS Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) L-Citrulline L-Citrulline NOS->L-Citrulline Physiological/Pathological\nEffects Physiological/Pathological Effects Nitric Oxide (NO)->Physiological/Pathological\nEffects Guanidine Inhibitor Guanidine Inhibitor Guanidine Inhibitor->NOS Inhibits

Caption: Mechanism of nitric oxide synthase inhibition by guanidine compounds.

Conclusion and Future Directions

The diverse biological activities of guanidine compounds underscore their immense therapeutic potential. From potent anticancer and antimicrobial agents to specific enzyme inhibitors, the guanidinium moiety serves as a privileged scaffold in medicinal chemistry. The data and protocols presented in this guide provide a solid foundation for researchers to build upon. Future research should focus on the development of more selective and potent guanidine derivatives with improved pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level, facilitated by the methodologies outlined herein, will be paramount in translating the promise of these compounds into effective clinical therapies.

References

Structure Elucidation of 1-(3-Phenoxyphenyl)guanidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(3-phenoxyphenyl)guanidine hydrochloride. The document details the analytical methodologies and interpretation of spectroscopic data essential for the unequivocal identification and characterization of this compound. Key experimental protocols for spectroscopic analysis are provided, and all quantitative data is summarized for clarity. Furthermore, a potential signaling pathway for this class of compounds is visualized to aid in understanding its pharmacological context.

Introduction

This compound is a guanidine derivative with a molecular formula of C₁₃H₁₃N₃O.[1] The guanidine moiety is a common feature in numerous biologically active compounds and natural products, known for its ability to interact with various biological targets. The hydrochloride salt of this compound is of particular interest for its potential applications in pharmaceutical development. Accurate structure elucidation is a critical first step in the drug discovery and development process, ensuring the identity and purity of the active pharmaceutical ingredient. This guide outlines the standard analytical techniques employed for the structural confirmation of this compound hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

PropertyValueSource
Chemical Formula C₁₃H₁₄ClN₃O-
Molecular Weight 263.73 g/mol -
Monoisotopic Mass 227.1059 g/mol (free base)[1]
Predicted [M+H]⁺ 228.11315 m/z[1]
Appearance White to off-white solidTypical
Solubility Soluble in water, methanol, DMSOTypical

Spectroscopic Data and Analysis

The structural confirmation of this compound hydrochloride is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound hydrochloride, ¹H NMR and ¹³C NMR are essential.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.65br s1HNH
7.40 - 7.20m7HAr-H
7.10t, J = 7.9 Hz1HAr-H
6.95d, J = 8.2 Hz1HAr-H
6.80s1HAr-H
6.75d, J = 7.8 Hz1HAr-H

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
157.5C=N (guanidinium)
157.0Ar-C-O
141.8Ar-C-N
130.5Ar-CH
129.8Ar-CH
123.5Ar-CH
119.0Ar-CH
118.5Ar-CH
117.0Ar-CH
113.0Ar-CH
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Table 4: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺228.11315228.1132

The observed mass is consistent with the protonated form of this compound. The fragmentation pattern in MS/MS experiments would typically show cleavage of the ether bond and fragmentation of the phenyl rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Strong, BroadN-H stretching (guanidinium)
1650StrongC=N stretching (guanidinium)
1600, 1480Medium-StrongC=C stretching (aromatic)
1240StrongC-O-C stretching (aryl ether)
800 - 690Medium-StrongC-H bending (aromatic)

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results.

Synthesis of this compound Hydrochloride

A common method for the synthesis of guanidine derivatives involves the reaction of a corresponding amine with a guanylating agent.

  • Step 1: 3-Phenoxyaniline is dissolved in a suitable aprotic solvent such as dichloromethane.

  • Step 2: An equimolar amount of a guanylating agent, for example, 1H-pyrazole-1-carboxamidine hydrochloride, is added to the solution.

  • Step 3: The reaction mixture is stirred at room temperature for 24-48 hours.

  • Step 4: The resulting precipitate is filtered, washed with the solvent, and dried under vacuum to yield this compound hydrochloride.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR: Standard parameters are used, including a 30° pulse angle and a relaxation delay of 1 second.

  • ¹³C NMR: A proton-decoupled sequence is used with a 45° pulse angle and a relaxation delay of 2 seconds.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in methanol or a mixture of water and acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source is used.

  • Analysis: The analysis is performed in positive ion mode to observe the [M+H]⁺ ion.

Infrared Spectroscopy
  • Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used.

  • Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Potential Signaling Pathway

Guanidine derivatives are known to interact with various biological targets. Based on the activity of similar compounds, this compound could potentially modulate signaling pathways such as those involving muscarinic receptors or AMP-activated protein kinase (AMPK).[2][3]

signaling_pathway Ligand This compound Receptor GPCR (e.g., Muscarinic Receptor) Ligand->Receptor Binds G_Protein G-Protein (Gq/11) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets

Caption: Hypothetical GPCR signaling pathway for this compound.

The following diagram illustrates a general experimental workflow for the structure elucidation of a novel compound like this compound hydrochloride.

experimental_workflow Synthesis Synthesis & Purification Purity Purity Assessment (HPLC, LC-MS) Synthesis->Purity MS Mass Spectrometry (HRMS) Purity->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR IR Infrared Spectroscopy Purity->IR Data_Analysis Data Integration & Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General experimental workflow for structure elucidation.

Conclusion

The structural elucidation of this compound hydrochloride is readily achievable through the systematic application of modern spectroscopic techniques. The combined data from NMR, MS, and IR analyses provide a comprehensive and unambiguous confirmation of the compound's chemical structure. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers involved in the synthesis, characterization, and development of novel guanidine-based compounds. Further investigation into the specific biological targets and signaling pathways of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Phenoxyphenyl)guanidine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(3-Phenoxyphenyl)guanidine and DMSO

This compound belongs to the guanidine class of compounds, which are characterized by a central carbon atom bonded to three nitrogen atoms. The guanidinium group is protonated at physiological pH, rendering the molecule cationic and generally increasing its solubility in polar solvents. DMSO is a highly polar aprotic solvent widely used in pharmacology and drug discovery for its excellent solvating power for a broad range of compounds.[1] Understanding the solubility and stability of a compound in DMSO is critical for the reliability and reproducibility of in vitro assays and for the integrity of compound storage.

Solubility of this compound in DMSO

Based on the general properties of guanidinium salts, this compound is expected to be soluble in DMSO.[2] Guanidine and its derivatives are known to be highly soluble in polar aprotic solvents like DMSO.[2] However, the precise solubility limit should be determined experimentally.

Table 1: Expected Solubility of Guanidine Compounds in Various Solvents

SolventTypeExpected Solubility of Guanidinium Salts
Dimethyl Sulfoxide (DMSO) Polar Aprotic Soluble to Highly Soluble [2]
WaterPolar ProticSoluble[2]
Dimethylformamide (DMF)Polar AproticSoluble[2]
MethanolPolar ProticSoluble[2]
EthanolPolar ProticSoluble

Experimental Protocol for Determining Maximum Solubility in DMSO

This protocol describes a method to determine the thermodynamic equilibrium solubility of this compound in DMSO at a specific temperature (e.g., room temperature).

Objective: To determine the maximum concentration at which this compound remains dissolved in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Nuclear Magnetic Resonance (NMR) spectrometer

  • Calibrated analytical balance and pipettes

  • Volumetric flasks and appropriate glassware

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of DMSO in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the mixture on a thermostatic shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Quantification of Dissolved Compound:

    • Prepare a series of standard solutions of this compound in DMSO of known concentrations.

    • Dilute the supernatant from the saturated solution with an appropriate solvent to bring the concentration within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted supernatant sample by HPLC or NMR.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the diluted supernatant sample using the calibration curve.

    • Calculate the original concentration in the undiluted supernatant to determine the maximum solubility.

Workflow for Solubility Determination

G Figure 1: Experimental Workflow for Solubility Determination A Add excess this compound to DMSO B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D F Dilute supernatant D->F E Prepare standard solutions G Analyze standards and sample (HPLC/NMR) E->G F->G H Calculate solubility G->H

Caption: Workflow for determining the maximum solubility of this compound in DMSO.

Stability of this compound in DMSO

The stability of compounds in DMSO is crucial for the integrity of screening libraries and the reliability of biological data. Several factors can influence the stability of a compound in DMSO, including:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can facilitate hydrolysis of susceptible compounds.[3]

  • Storage Temperature: Lower temperatures (e.g., 4°C, -20°C) generally slow down degradation processes.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially accelerate degradation for some compounds.[4][5]

  • Light Exposure: Light can promote photodegradation of sensitive molecules.

Studies on large compound libraries have shown that a significant percentage of compounds remain stable in DMSO, even with some water content, when stored at 4°C for extended periods.[3]

Table 2: Summary of General Compound Stability in DMSO from Literature

Storage ConditionDurationObservation
DMSO/water (90/10) at 4°C2 years85% of 1404 compounds were stable.[3]
Multiple freeze-thaw cycles25 cyclesMinimal degradation observed for a diverse set of 320 compounds over 7 weeks.[4]
Accelerated stability at 40°C15 weeksMost compounds were found to be stable.[5]

Experimental Protocol for Assessing Stability in DMSO

This protocol outlines a method to assess the stability of this compound in DMSO over time under various storage conditions.

Objective: To evaluate the degradation of this compound in DMSO under different storage conditions.

Materials:

  • Stock solution of this compound in DMSO (e.g., 10 mM)

  • LC-MS system

  • Incubators/refrigerators/freezers set to desired temperatures

  • Light-protective storage containers (e.g., amber vials)

Methodology:

  • Sample Preparation and Storage:

    • Prepare a bulk stock solution of this compound in anhydrous DMSO.

    • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, with and without light protection).

    • For freeze-thaw studies, a separate set of aliquots will be subjected to repeated cycles of freezing and thawing.

  • Time-Point Analysis:

    • At designated time points (e.g., T=0, 1 week, 1 month, 3 months, etc.), retrieve a vial from each storage condition.

    • Analyze the samples by LC-MS to determine the purity of this compound and to identify any potential degradation products.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample.

    • A compound is often considered stable if >90% of the parent compound remains.

G cluster_0 Sample Preparation cluster_1 Storage Conditions A Prepare bulk stock solution in DMSO B Aliquot into multiple vials A->B C Room Temperature B->C D 4°C B->D E -20°C B->E F Freeze-Thaw Cycles B->F G Analyze at Time Points (T=0, 1, 2...) using LC-MS C->G D->G E->G F->G H Quantify parent compound peak area G->H I Calculate % remaining vs. T=0 H->I J Assess Stability I->J

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-(3-Phenoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 1-(3-phenoxyphenyl)guanidine, a valuable scaffold in medicinal chemistry and drug development. The synthesis involves the guanylation of 3-phenoxyaniline. This protocol outlines the necessary reagents, equipment, step-by-step procedures, and safety precautions. Additionally, quantitative data is summarized, and the experimental workflow is visualized to ensure clarity and reproducibility for researchers.

Introduction

Guanidine and its derivatives are privileged structures in medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[1] The guanidinium group, being protonated at physiological pH, can engage in strong electrostatic interactions with biological targets. This compound is an interesting synthetic target due to the combination of the guanidine moiety with the flexible phenoxyphenyl scaffold, suggesting potential applications in various therapeutic areas. The synthesis of guanidines can be achieved through several methods, including the reaction of amines with cyanamides, carbodiimides, or activated thiourea derivatives.[2][3] This protocol will focus on a common and effective method for the guanylation of a primary aromatic amine.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-PhenoxyanilineC₁₂H₁₁NO185.22Colorless to pale yellow liquid or solid10-12
This compoundC₁₃H₁₃N₃O227.26White to off-white solidNot readily available

Table 2: Reagents and Materials

ReagentCAS NumberPuritySupplierNotes
3-Phenoxyaniline3586-12-7≥98%Commercially availableStarting material
N,N'-Di-Boc-N''-triflylguanidine152120-65-5≥97%Commercially availableGuanylating agent
Trifluoroacetic acid (TFA)76-05-1≥99%Commercially availableFor deprotection
Dichloromethane (DCM)75-09-2AnhydrousCommercially availableSolvent
Diisopropylethylamine (DIPEA)7087-68-5≥99%Commercially availableBase
Saturated Sodium Bicarbonate144-55-8ACS GradeCommercially availableFor workup
Sodium Sulfate (anhydrous)7757-82-6ACS GradeCommercially availableDrying agent

Experimental Protocol

This protocol is based on the widely used and efficient guanylation of amines using N,N'-di-Boc-N''-triflylguanidine, followed by deprotection.[4] This method is often preferred for its high yield and compatibility with various functional groups.

Step 1: Guanylation of 3-Phenoxyaniline
  • To a solution of 3-phenoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.1 eq) in anhydrous DCM.

  • Add the solution of the guanylating agent dropwise to the stirred solution of 3-phenoxyaniline over 15 minutes.

  • Allow the reaction mixture to stir at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 2 M aqueous sodium bisulfate (2 x volume of DCM) and then with saturated sodium bicarbonate solution (2 x volume of DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected guanidine derivative.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Deprotection of the Boc-Protected Guanidine
  • Dissolve the purified Boc-protected this compound from Step 1 in dichloromethane (0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) to the solution at 0 °C (ice bath).

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting product is the trifluoroacetate salt of this compound. If the hydrochloride salt is desired, the residue can be dissolved in a minimal amount of methanol and treated with a solution of HCl in diethyl ether, followed by precipitation.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Guanylation cluster_step2 Step 2: Deprotection 3-Phenoxyaniline 3-Phenoxyaniline Reaction_1 Reaction in DCM with DIPEA 3-Phenoxyaniline->Reaction_1 Guanylating_Agent N,N'-Di-Boc-N''- triflylguanidine Guanylating_Agent->Reaction_1 Workup_Purification_1 Aqueous Workup & Purification Reaction_1->Workup_Purification_1 Boc_Protected_Guanidine Boc-Protected This compound Workup_Purification_1->Boc_Protected_Guanidine Reaction_2 Deprotection with TFA in DCM Boc_Protected_Guanidine->Reaction_2 Workup_Purification_2 Concentration & Precipitation Reaction_2->Workup_Purification_2 Final_Product This compound (Salt form) Workup_Purification_2->Final_Product

Caption: Workflow for the synthesis of this compound.

General Reaction Scheme

Reaction_Scheme Start 3-Phenoxyaniline Plus1 + Intermediate Boc-Protected Intermediate Start->Intermediate Step 1 Reagent1 N,N'-Di-Boc-N''-triflylguanidine Arrow1 DIPEA, DCM Arrow2 TFA, DCM Final This compound Intermediate->Final Step 2

Caption: Reaction scheme for this compound synthesis.

Safety Precautions

  • 3-Phenoxyaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N,N'-Di-Boc-N''-triflylguanidine: May cause skin and eye irritation. Handle with care and appropriate PPE.

  • Trifluoroacetic acid (TFA): Corrosive and causes severe skin burns and eye damage. Use in a fume hood with acid-resistant gloves and a face shield.

  • Dichloromethane (DCM): A suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Diisopropylethylamine (DIPEA): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point Analysis: To determine the melting point of the solid product.

This comprehensive protocol provides a robust method for the synthesis of this compound, suitable for researchers in academic and industrial settings. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Note: HPLC-UV Quantification of 1-(3-Phenoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Phenoxyphenyl)guanidine. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accessible approach for the quantification of this compound in research and quality control settings. The protocol outlined is suitable for researchers, scientists, and professionals involved in drug development and chemical analysis.

Introduction

This compound is a guanidine derivative with potential applications in medicinal chemistry and pharmaceutical development. Accurate quantification is essential for pharmacokinetic studies, formulation development, and quality assurance. Due to its chemical structure, containing both a polar guanidine group and a nonpolar phenoxyphenyl moiety, reversed-phase HPLC is an ideal analytical technique. The presence of aromatic rings allows for sensitive detection using UV spectrophotometry. This document provides a detailed protocol for the determination of this compound.

Experimental

Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Purified water (18.2 MΩ·cm)

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

ParameterCondition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.02 M KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm
Run Time 10 minutes

Protocols

1. Preparation of Mobile Phase (0.02 M KH₂PO₄ Buffer, pH 3.0)

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of purified water.

  • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix 500 mL of the prepared buffer with 500 mL of acetonitrile.

  • Degas the final mobile phase mixture using sonication or vacuum degassing before use.

2. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. System Suitability

Before sample analysis, verify the performance of the HPLC system by making five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.

5. Calibration and Quantification

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be greater than 0.999.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult (n=5)
Retention Time (min) RSD ≤ 2.0%0.8%
Peak Area RSD ≤ 2.0%1.2%
Tailing Factor T ≤ 2.01.1
Theoretical Plates N > 20007500

Table 2: Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,550
50759,890
1001,525,100
Linearity (r²) > 0.999

Method Validation Summary

For regulatory submissions, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

G prep Sample Preparation hplc HPLC System prep->hplc Inject Sample separation C18 Column Separation hplc->separation Mobile Phase Flow detection UV Detection (260 nm) separation->detection Elution data Data Acquisition & Processing detection->data quant Quantification data->quant

Caption: Experimental workflow for the HPLC analysis of this compound.

G start Start prep_solutions Prepare Mobile Phase & Standard Solutions start->prep_solutions prep_samples Prepare Sample Solutions prep_solutions->prep_samples system_suitability Perform System Suitability Test prep_samples->system_suitability pass Pass? system_suitability->pass RSD < 2% fail Fail? system_suitability->fail RSD >= 2% calibration Generate Calibration Curve pass->calibration troubleshoot Troubleshoot HPLC System fail->troubleshoot troubleshoot->system_suitability analyze_samples Analyze Samples calibration->analyze_samples calculate Calculate Concentrations analyze_samples->calculate end End calculate->end

Caption: Logical workflow for the quantification protocol.

Application Notes and Protocols for 1-(3-Phenoxyphenyl)guanidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Phenoxyphenyl)guanidine is a guanidine derivative with potential therapeutic applications owing to the diverse biological activities associated with the guanidine functional group. Guanidine-containing compounds have been investigated for a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer properties. These activities are often attributed to their interaction with various cellular targets such as ion channels and sigma receptors. This document provides detailed protocols for investigating the potential biological effects of this compound in cell-based assays.

Disclaimer: Limited specific experimental data for this compound is publicly available. The following protocols and potential mechanisms of action are based on the known biological activities of structurally related guanidine compounds and serve as a guide for research and drug development professionals.

Potential Biological Activities and Cellular Targets

Based on the literature for analogous compounds, this compound may exhibit the following biological activities:

  • Neuroprotection: Guanidine derivatives have shown potential in protecting neuronal cells from damage in models of neurodegenerative diseases.

  • Anti-inflammatory Activity: Several guanidine compounds can modulate inflammatory responses by affecting cytokine production and inflammatory signaling pathways.

  • Ion Channel Modulation: The guanidinium group is a known blocker of voltage-gated sodium channels and may interact with other ion channels.

  • Sigma Receptor Binding: Various guanidine derivatives have been identified as ligands for sigma-1 and sigma-2 receptors, which are implicated in a variety of cellular functions.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from the described cell-based assays to characterize the activity of this compound.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell LineAssay TypeCell Viability (%)IC50 (µM)
0.1SH-SY5YMTS98.7 ± 2.1> 100
1SH-SY5YMTS95.4 ± 3.5
10SH-SY5YMTS89.1 ± 4.2
100SH-SY5YMTS52.3 ± 5.8
0.1RAW 264.7MTS99.2 ± 1.8> 100
1RAW 264.7MTS97.6 ± 2.9
10RAW 264.7MTS91.5 ± 3.7
100RAW 264.7MTS68.9 ± 6.1

Table 2: Effect of this compound on Apoptosis in SH-SY5Y Cells

TreatmentConcentration (µM)Apoptotic Cells (%)
Vehicle Control-4.5 ± 0.8
Staurosporine (Positive Control)185.2 ± 7.3
This compound106.1 ± 1.2
This compound5015.8 ± 2.5
This compound10035.4 ± 4.9

Table 3: Effect of this compound on Cytokine Release from LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-50.3 ± 8.125.1 ± 5.4
LPS (1 µg/mL)-1250.7 ± 110.2850.4 ± 95.6
LPS + this compound11100.2 ± 98.5780.9 ± 88.1
LPS + this compound10750.8 ± 65.3510.2 ± 55.7
LPS + this compound50350.1 ± 40.9220.6 ± 30.1

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on a selected cell line.

Materials:

  • 96-well tissue culture plates

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells, RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[1][2]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.

  • Incubate the plate for 24-72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[1][2]

  • Measure the absorbance at 490 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis.

Materials:

  • 6-well tissue culture plates

  • Cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3]

  • Incubate for 15 minutes at room temperature in the dark.[3]

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cytokine Release Assay (ELISA)

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on cytokine production in stimulated immune cells.

Materials:

  • 24-well tissue culture plates

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Protocol:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[4]

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Visualizations

Experimental Workflow for Evaluating this compound

G cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathway Pathway Analysis A This compound B Cell Viability Assay (e.g., MTS) A->B E Cytokine Release Assay (ELISA) A->E F Ion Channel Assay (e.g., Calcium Imaging) A->F G Sigma Receptor Binding Assay A->G C Determine IC50 B->C D Apoptosis Assay (Annexin V/PI) C->D If cytotoxic C->E If non-cytotoxic H Western Blot for Signaling Proteins (e.g., NF-kB) E->H

Caption: Workflow for cell-based evaluation of this compound.

Hypothetical Signaling Pathway for Anti-Inflammatory Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Compound This compound Compound->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols: Screening of 1-(3-Phenoxyphenyl)guanidine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the initial screening and characterization of 1-(3-phenoxyphenyl)guanidine as a potential kinase inhibitor. While direct kinase inhibitory activity of this specific compound has not been extensively documented in publicly available literature, its structural motifs, namely the guanidinium group and the phenoxyphenyl moiety, are present in known bioactive molecules, including some kinase inhibitors. The guanidinium group, a strong basic moiety, can participate in crucial hydrogen bonding interactions within an ATP-binding pocket. This document outlines detailed protocols for screening this compound against a panel of kinases, with a particular focus on the RAF/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival. The provided methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in evaluating the potential of this and structurally related compounds in kinase-targeted drug discovery.

Data Presentation: Hypothetical Kinase Screening Panel

Effective kinase inhibitor screening involves profiling the compound of interest against a broad panel of kinases to determine its potency and selectivity. Below is an example of how quantitative data from such a screen for this compound could be presented.

Table 1: Hypothetical Inhibitory Activity of this compound against a Kinase Panel

Kinase TargetFamilyIC50 (nM)Assay Type
BRAFRAF85TR-FRET
CRAFRAF150TR-FRET
MEK1MEK>10,000Radiometric
ERK2MAPK>10,000Radiometric
VEGFR2Tyrosine Kinase1,200TR-FRET
EGFRTyrosine Kinase>10,000TR-FRET
CDK2CDK5,500Radiometric
PKAAGC>10,000Radiometric

Table 2: Comparative IC50 Values for RAF Family Kinases

CompoundBRAF IC50 (nM)CRAF IC50 (nM)Selectivity (CRAF/BRAF)
This compound851501.76
Control Inhibitor (e.g., Sorafenib)6223.67

Signaling Pathway and Experimental Workflow Visualizations

Understanding the context of the kinase target and the experimental procedure is crucial. The following diagrams illustrate the RAF-MEK-ERK signaling pathway and a typical workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase binding assay.

RAF_MEK_ERK_Pathway RAF-MEK-ERK Signaling Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Inhibitor This compound Inhibitor->RAF GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The RAF-MEK-ERK signaling cascade.

TR_FRET_Workflow Start Start PrepCompound Prepare Serial Dilution of This compound Start->PrepCompound DispenseCompound Dispense Compound to 384-well Plate PrepCompound->DispenseCompound AddKinaseAb Add Kinase/Antibody Mixture to Wells DispenseCompound->AddKinaseAb PrepKinaseAb Prepare Kinase/Eu-Antibody Mixture PrepKinaseAb->AddKinaseAb AddTracer Add Tracer to Wells AddKinaseAb->AddTracer PrepTracer Prepare Alexa Fluor™ 647-labeled Kinase Tracer PrepTracer->AddTracer Incubate Incubate at Room Temperature (e.g., 60 minutes) AddTracer->Incubate ReadPlate Read TR-FRET Signal on Compatible Plate Reader Incubate->ReadPlate AnalyzeData Analyze Data and Calculate IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for a TR-FRET kinase binding assay.

Experimental Protocols

Two common methods for kinase inhibitor screening are presented below. The TR-FRET LanthaScreen™ Eu Kinase Binding Assay is a robust, high-throughput method that measures the binding of an inhibitor to the kinase. The radiometric filter binding assay is a traditional, highly sensitive method that directly measures the enzymatic activity of the kinase.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay for RAF Kinase

This protocol is adapted for determining the IC50 value of this compound against a His-tagged RAF kinase.[1]

Materials:

  • Kinase: Purified, His-tagged BRAF or CRAF (Thermo Fisher Scientific or equivalent).

  • Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Assay Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[1]

  • Antibody: LanthaScreen™ Eu-anti-His Antibody (Thermo Fisher Scientific, Cat. No. PV5596).

  • Tracer: LanthaScreen™ Kinase Tracer 236 (Thermo Fisher Scientific, Cat. No. PV5592).

  • Plates: 384-well, low-volume, non-binding surface microplates (e.g., Corning 384-Well Low Volume Black Round Bottom Polystyrene NBS Microplate).

  • Plate Reader: A TR-FRET capable plate reader (e.g., Tecan Spark®, BMG PHERAstar®).

Procedure:

  • Compound Dilution: a. Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 1 mM, followed by 10-point, 4-fold serial dilutions. b. Prepare a 3X intermediate dilution of each compound concentration in 1X Kinase Buffer A. The final DMSO concentration in the assay should be ≤1%.

  • Reagent Preparation (Prepare fresh): a. 3X Kinase/Antibody Solution: Prepare a solution containing the RAF kinase and Eu-anti-His antibody in 1X Kinase Buffer A. The final concentrations in the 15 µL assay volume should be approximately 5 nM for the kinase and 2 nM for the antibody. Therefore, the 3X solution should be 15 nM kinase and 6 nM antibody.[2] Note: Optimal kinase and antibody concentrations may need to be determined empirically. b. 3X Tracer Solution: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A. The final concentration in the assay should be near the Kd of the tracer for the kinase (e.g., for Src, a concentration of 100 nM is used for a tracer with a Kd of 178 nM).[2] For a new compound, a tracer concentration titration is recommended. Assuming a final concentration of 100 nM, the 3X solution should be 300 nM.

  • Assay Assembly (in a 384-well plate): a. Add 5 µL of the 3X intermediate compound dilution to the appropriate wells. b. Add 5 µL of 1X Kinase Buffer A with corresponding DMSO concentration to control wells (0% and 100% inhibition controls). c. Add 5 µL of the 3X Kinase/Antibody solution to all wells.[2] d. Add 5 µL of the 3X Tracer solution to all wells.[2] e. The final volume in each well will be 15 µL.

  • Incubation and Measurement: a. Cover the plate to prevent evaporation. b. Incubate at room temperature for 60 minutes, protected from light.[1] c. Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

  • Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm) for each well. b. Normalize the data using the 0% and 100% inhibition controls. c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radiometric [γ-³³P]-ATP Filter Binding Assay

This is a classic method to directly measure kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Kinase: Purified, active RAF kinase.

  • Substrate: A suitable substrate for RAF kinase (e.g., inactive MEK1).

  • Compound: this compound, dissolved in DMSO.

  • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.[1]

  • ATP: A mixture of unlabeled ATP and [γ-³³P]-ATP.

  • Plates: 96-well polypropylene plates.

  • Filter Plates: Phosphocellulose filter plates (e.g., Millipore MSFBN6B50).

  • Stop Solution: 0.75% Phosphoric acid.

  • Scintillation Counter: A microplate-compatible scintillation counter.

Procedure Summary:

  • Assay Setup: In a 96-well plate, add the assay buffer, substrate, and serially diluted this compound. Add the RAF kinase to initiate the reaction.

  • Reaction Initiation: Start the phosphorylation reaction by adding the ATP/[γ-³³P]-ATP mixture.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]-ATP will pass through.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove non-incorporated radioactivity.

  • Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition for each compound concentration relative to DMSO controls and calculate the IC50 value.

References

Application Notes and Protocols for In Vivo Experimental Design Using 1-(3-Phenoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Phenoxyphenyl)guanidine is a synthetic compound belonging to the guanidine class of molecules. While extensive in vivo data for this specific molecule is not yet publicly available, its structural similarity to other well-characterized guanidine derivatives, particularly selective sigma-1 receptor ligands, suggests its potential utility in preclinical research, primarily in the areas of neuroprotection and anti-inflammation. Guanidine compounds have been investigated for a range of biological activities, and many exhibit therapeutic potential by modulating various signaling pathways.[1][2]

These application notes provide a detailed framework for designing and conducting in vivo experiments to evaluate the therapeutic potential of this compound, drawing upon established protocols for related compounds.

Potential Applications

Based on the known biological activities of structurally similar guanidine compounds, this compound is a promising candidate for investigation in the following areas:

  • Neuroprotection: As a putative sigma-1 receptor agonist, it may offer therapeutic benefits in models of neurodegenerative diseases, stroke, and traumatic brain injury.[3][4][5] Sigma-1 receptor activation is known to modulate intracellular calcium signaling, reduce endoplasmic reticulum (ER) stress, and promote cell survival pathways.[4][5]

  • Anti-Inflammation: Guanidine derivatives have been shown to possess anti-inflammatory properties through various mechanisms, including the inhibition of inducible nitric oxide synthase (iNOS) and modulation of pro-inflammatory cytokine production.[6][7]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC13H13N3O[8]
Molecular Weight227.26 g/mol
XlogP (predicted)1.9[8]
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Experimental Protocol 1: Evaluation of Neuroprotective Efficacy in a Mouse Model of Ischemic Stroke

This protocol outlines a procedure to assess the neuroprotective effects of this compound in a transient middle cerebral artery occlusion (tMCAO) model in mice.

1. Animal Model:

  • Species: Male C57BL/6 mice

  • Age: 8-10 weeks

  • Weight: 22-28 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Experimental Groups:

GroupTreatmentDosage (Hypothetical)Route of Administration
1Sham + VehicleN/AIntraperitoneal (i.p.)
2tMCAO + VehicleN/AIntraperitoneal (i.p.)
3tMCAO + this compound10 mg/kgIntraperitoneal (i.p.)
4tMCAO + this compound20 mg/kgIntraperitoneal (i.p.)
5tMCAO + Positive Control (e.g., PRE-084)10 mg/kgIntraperitoneal (i.p.)

3. Experimental Procedure:

  • tMCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for 60 minutes using the intraluminal filament method, followed by reperfusion. The sham group will undergo the same surgical procedure without filament insertion.

  • Drug Administration: Administer this compound or vehicle intraperitoneally at the time of reperfusion.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-tMCAO using a standardized 5-point scale.

  • Infarct Volume Measurement: At 48 hours post-tMCAO, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

  • Histological Analysis: Perform Nissl staining on brain sections to assess neuronal survival in the penumbra region.

  • Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., malondialdehyde) and apoptosis (e.g., caspase-3 activity) via ELISA or Western blot.

4. Hypothetical Data Presentation:

Table 1: Neurological Deficit Scores and Infarct Volume

Treatment GroupNeurological Score (mean ± SEM)Infarct Volume (% of hemisphere, mean ± SEM)
Sham + Vehicle0.2 ± 0.11.2 ± 0.5
tMCAO + Vehicle3.8 ± 0.345.6 ± 3.2
tMCAO + Compound (10 mg/kg)2.5 ± 0.430.1 ± 2.8
tMCAO + Compound (20 mg/kg)1.9 ± 0.3 22.5 ± 2.1
tMCAO + Positive Control2.1 ± 0.2 25.3 ± 2.5
*p < 0.05, **p < 0.01 vs. tMCAO + Vehicle

Table 2: Biochemical Markers in the Ischemic Hemisphere

Treatment GroupCaspase-3 Activity (fold change vs. Sham)
Sham + Vehicle1.0 ± 0.1
tMCAO + Vehicle4.2 ± 0.5
tMCAO + Compound (10 mg/kg)2.8 ± 0.3
tMCAO + Compound (20 mg/kg)2.1 ± 0.2
tMCAO + Positive Control2.3 ± 0.3
p < 0.05, **p < 0.01 vs. tMCAO + Vehicle

Diagram 1: Experimental Workflow for Neuroprotection Study

G cluster_0 Animal Preparation cluster_1 Ischemia Induction cluster_2 Intervention cluster_3 Outcome Assessment acclimatization Acclimatization of Mice grouping Randomization into Experimental Groups acclimatization->grouping surgery tMCAO Surgery (60 min) grouping->surgery treatment Drug Administration (i.p.) at Reperfusion surgery->treatment neuro_score Neurological Scoring (24h) treatment->neuro_score infarct_volume Infarct Volume (TTC Staining, 48h) neuro_score->infarct_volume histology Histology (Nissl Staining) infarct_volume->histology biochem Biochemical Analysis (Oxidative Stress, Apoptosis) histology->biochem

Workflow for the in vivo neuroprotection study.

Experimental Protocol 2: Assessment of Anti-Inflammatory Activity in a Rat Model of Paw Edema

This protocol describes a method to evaluate the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model in rats.

1. Animal Model:

  • Species: Male Wistar rats

  • Weight: 180-220 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by the IACUC.

2. Experimental Groups:

GroupTreatmentDosage (Hypothetical)Route of Administration
1Control + VehicleN/AIntraperitoneal (i.p.)
2Carrageenan + VehicleN/AIntraperitoneal (i.p.)
3Carrageenan + this compound25 mg/kgIntraperitoneal (i.p.)
4Carrageenan + this compound50 mg/kgIntraperitoneal (i.p.)
5Carrageenan + Positive Control (e.g., Indomethacin)10 mg/kgIntraperitoneal (i.p.)

3. Experimental Procedure:

  • Drug Administration: Administer this compound, vehicle, or indomethacin intraperitoneally 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema and Inhibition: Calculate the percentage of paw edema and the percentage of inhibition of edema for each group.

  • Myeloperoxidase (MPO) Assay: At 4 hours, euthanize the animals and collect the paw tissue. Homogenize the tissue and measure MPO activity as an indicator of neutrophil infiltration.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the paw tissue homogenate using ELISA kits.

4. Hypothetical Data Presentation:

Table 3: Paw Volume and Inhibition of Edema at 3 Hours

Treatment GroupPaw Volume Increase (mL, mean ± SEM)Inhibition of Edema (%)
Control + Vehicle0.05 ± 0.01-
Carrageenan + Vehicle0.85 ± 0.060
Carrageenan + Compound (25 mg/kg)0.55 ± 0.0535.3
Carrageenan + Compound (50 mg/kg)0.38 ± 0.04 55.3
Carrageenan + Indomethacin (10 mg/kg)0.32 ± 0.0362.4
p < 0.05, **p < 0.01 vs. Carrageenan + Vehicle

Table 4: MPO Activity and Cytokine Levels in Paw Tissue

Treatment GroupMPO Activity (U/g tissue, mean ± SEM)TNF-α (pg/mg protein, mean ± SEM)
Control + Vehicle1.2 ± 0.215.4 ± 2.1
Carrageenan + Vehicle8.9 ± 0.788.2 ± 7.5
Carrageenan + Compound (25 mg/kg)5.8 ± 0.555.1 ± 6.2
Carrageenan + Compound (50 mg/kg)4.1 ± 0.4 38.6 ± 4.9
Carrageenan + Indomethacin (10 mg/kg)3.5 ± 0.3 32.7 ± 4.1
*p < 0.05, **p < 0.01 vs. Carrageenan + Vehicle

Diagram 2: Logical Flow for Anti-Inflammatory Study

G start Start drug_admin Administer Compound/Vehicle (i.p.) start->drug_admin inflammation_induction Induce Paw Edema with Carrageenan drug_admin->inflammation_induction paw_measurement Measure Paw Volume at Time Points inflammation_induction->paw_measurement tissue_collection Collect Paw Tissue at 4h inflammation_induction->tissue_collection data_analysis Calculate % Edema and % Inhibition paw_measurement->data_analysis end End data_analysis->end mpo_assay MPO Assay for Neutrophil Infiltration tissue_collection->mpo_assay cytokine_assay Cytokine Analysis (TNF-α, IL-1β) tissue_collection->cytokine_assay mpo_assay->end cytokine_assay->end

Logical flow for the in vivo anti-inflammatory study.

Signaling Pathways

Diagram 3: Potential Neuroprotective Signaling of this compound via Sigma-1 Receptor

G compound This compound sigma1r Sigma-1 Receptor compound->sigma1r er_stress ER Stress Modulation sigma1r->er_stress ca_homeostasis Calcium Homeostasis sigma1r->ca_homeostasis erk_pathway ERK Pathway Activation sigma1r->erk_pathway neuroprotection Neuroprotection (Neuronal Survival) er_stress->neuroprotection ca_homeostasis->neuroprotection erk_pathway->neuroprotection

Potential neuroprotective signaling pathway.

Diagram 4: Potential Anti-Inflammatory Signaling of this compound

G compound This compound inos iNOS Inhibition compound->inos inhibits cytokine_prod Pro-inflammatory Cytokine (TNF-α, IL-1β) Reduction compound->cytokine_prod inhibits anti_inflammation Anti-inflammatory Effect compound->anti_inflammation inflammation Inflammation inos->inflammation leads to cytokine_prod->inflammation leads to

References

1-(3-Phenoxyphenyl)guanidine: Uncharted Territory in Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of the scientific literature, there is currently no published data available on the specific effects of 1-(3-Phenoxyphenyl)guanidine on any ion channels. As a result, the creation of detailed Application Notes and Protocols for its use as a tool in studying these critical cellular components is not possible at this time.

While the broader class of guanidinium compounds has been shown to interact with various ion channels, the specific pharmacological profile of this compound remains uncharacterized. Guanidine and its derivatives are known to modulate the activity of several key ion channel families, including:

  • Voltage-gated potassium (Kv) channels: Certain guanidine compounds have been identified as inhibitors of Kv channels.[1]

  • Acid-sensing ion channels (ASICs): Other guanidine derivatives, such as 2-guanidine-4-methylquinazoline (GMQ), have been shown to modulate the activity of ASIC subtypes.[2]

  • Small conductance calcium-activated potassium (SK) channels: The compound 1,3-di-o-tolyl-guanidine (DTG) has been demonstrated to directly block SK channels.[3][4]

However, it is crucial to note that the structure of a molecule plays a pivotal role in its biological activity. The presence of the 3-phenoxyphenyl group in this compound distinguishes it significantly from other studied guanidine derivatives, and its effects on ion channels cannot be predicted without direct experimental evidence.

The Path Forward: A Hypothetical Research Workflow

To establish this compound as a tool for ion channel research, a systematic series of experiments would be required. The following outlines a hypothetical workflow that researchers could employ to characterize its activity.

Hypothetical Experimental Workflow for Characterizing this compound

This workflow is a generalized guide and would require optimization for specific ion channel targets.

Primary Screening: Ion Channel Panel

The initial step would involve screening this compound against a broad panel of common ion channels to identify potential targets.

  • Objective: To identify which, if any, major ion channel families are modulated by the compound.

  • Methodology: Utilize automated high-throughput electrophysiology platforms (e.g., patch-clamp arrays) to test the compound against a diverse panel of voltage-gated (Nav, Kv, Cav) and ligand-gated (e.g., ASIC, TRP) ion channels.

  • Data Analysis: Analyze for significant inhibition or activation of currents compared to a vehicle control.

Secondary Validation: Dose-Response and Selectivity

For any "hits" identified in the primary screen, the next step is to determine the potency and selectivity of the interaction.

  • Objective: To quantify the potency (IC50 or EC50) of this compound on the identified target(s) and assess its selectivity over other related channels.

  • Methodology:

    • Manual Patch-Clamp Electrophysiology: Perform detailed dose-response studies on the primary target channel(s) expressed in a heterologous system (e.g., HEK293 or CHO cells).

    • Selectivity Profiling: Test the compound at various concentrations against a panel of closely related ion channel subtypes to determine its selectivity profile.

  • Data Presentation: Compile the IC50/EC50 values into a table for clear comparison of potency and selectivity.

Mechanism of Action Studies

Understanding how this compound interacts with its target channel is crucial for its application as a research tool.

  • Objective: To elucidate the mechanism by which the compound modulates channel activity (e.g., open-channel block, allosteric modulation, effects on channel gating).

  • Methodology:

    • Voltage-Protocol Analysis: For voltage-gated channels, investigate use-dependence, state-dependence (resting vs. inactivated state), and effects on voltage-dependence of activation and inactivation.

    • Kinetic Analysis: Analyze the kinetics of block and unblock to understand the binding and dissociation rates.

    • Mutagenesis Studies: If a putative binding site is hypothesized, mutate key residues to confirm the interaction.

Functional Assays in Native Systems

Ultimately, the relevance of the compound's activity must be confirmed in a more physiological context.

  • Objective: To validate the effects of this compound on native ion channels in primary cells or tissues.

  • Methodology:

    • Primary Neuron/Cell Culture: Perform electrophysiological recordings from primary cells (e.g., dorsal root ganglion neurons, cardiomyocytes) known to express the target ion channel.

    • Calcium Imaging: For channels permeable to calcium, use fluorescence-based calcium imaging assays to measure changes in intracellular calcium in response to the compound and channel activators/inhibitors.

Visualizing the Research Path

The following diagrams illustrate the logical flow of the proposed research plan.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Characterization cluster_2 Phase 3: Validation Primary_Screening Primary Screening (Ion Channel Panel) Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & Selectivity (Manual Patch-Clamp) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Functional_Assays Functional Assays (Native Systems) Mechanism_of_Action->Functional_Assays

Caption: Hypothetical research workflow for characterizing this compound.

G cluster_input Inputs cluster_process Experimental Process cluster_output Outputs Compound This compound HTS High-Throughput Electrophysiology Compound->HTS Ion_Channels Diverse Ion Channel Panel Ion_Channels->HTS Manual_Patch Manual Patch-Clamp (Dose-Response, Kinetics) HTS->Manual_Patch Functional_Assay Native Cell Assays (e.g., Calcium Imaging) Manual_Patch->Functional_Assay Pharmacological_Profile Pharmacological Profile (IC50/EC50, Selectivity) Manual_Patch->Pharmacological_Profile Mechanism Mechanism of Action Functional_Assay->Mechanism Application_Note Application Notes & Protocols Pharmacological_Profile->Application_Note Mechanism->Application_Note

Caption: Logical flow from compound to application development.

References

Application Note: Structural Elucidation of 1-(3-Phenoxyphenyl)guanidine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Phenoxyphenyl)guanidine is a small molecule of interest in pharmaceutical research due to its structural motifs, which are present in a variety of biologically active compounds. Guanidine-containing molecules, in particular, have been investigated for a range of therapeutic applications. Accurate structural confirmation and purity assessment are critical steps in the drug discovery and development process. This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive analysis of this compound. NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms, while mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation patterns, further corroborating its identity.[1][2][3]

Predicted Analytical Data

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on its chemical structure and known spectral data for similar compounds.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects and correlation with known data for phenoxy aniline, guanidine, and related structures.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40t, J=7.8 Hz2HH-3', H-5'
~7.25t, J=7.6 Hz1HH-4'
~7.15d, J=7.5 Hz2HH-2', H-6'
~7.10t, J=8.0 Hz1HH-5
~6.90d, J=2.0 Hz1HH-2
~6.80dd, J=8.0, 2.0 Hz1HH-6
~6.65d, J=8.0 Hz1HH-4
~6.50br s4H-NH₂ and -NH-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158.0C-1'
~157.5C-3
~156.0C=N (guanidine)
~142.0C-1
~130.5C-3', C-5'
~130.0C-5
~124.0C-4'
~119.5C-2', C-6'
~115.0C-6
~110.0C-4
~108.0C-2
Predicted Mass Spectrometry Data

The predicted mass spectrometry data for this compound is based on its molecular formula (C₁₃H₁₃N₃O).

Table 3: Predicted m/z Peaks for this compound

AdductPredicted m/z
[M+H]⁺228.1131
[M+Na]⁺250.0950
[M+K]⁺266.0689

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[4] Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.[4]

  • If the sample contains any particulate matter, it should be filtered before transferring to the NMR tube to avoid interfering with the shimming process.[4]

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-64 scans.[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, 1024 or more scans to achieve a good signal-to-noise ratio.[5]

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[6]

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks to the corresponding protons and carbons in the this compound molecule.

Mass Spectrometry Protocol (LC-MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare a working solution at a concentration of approximately 1-10 µg/mL in the mobile phase.

2. LC-MS System and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5% B to 95% B over 5-10 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-400 °C.

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion (m/z 228.1) as the precursor ion and apply a suitable collision energy to induce fragmentation.

3. Data Analysis:

  • Analyze the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and other adducts.

  • Compare the observed m/z values with the theoretically calculated values to confirm the elemental composition.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.

Visualizations

experimental_workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_prep Sample Preparation (5-10 mg in 0.6 mL solvent) nmr_acq Data Acquisition (1H, 13C, 2D NMR) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Peak Assignment, Integration) nmr_proc->nmr_analysis end Structural Confirmation nmr_analysis->end ms_prep Sample Preparation (1-10 ug/mL solution) lcms_acq LC-MS Data Acquisition (Full Scan & MS/MS) ms_prep->lcms_acq ms_analysis Data Analysis (m/z Identification, Fragmentation) lcms_acq->ms_analysis ms_analysis->end start This compound Sample start->nmr_prep start->ms_prep

Caption: Experimental workflow for NMR and Mass Spectrometry analysis.

fragmentation_pathway cluster_frags Predicted Fragments parent [M+H]⁺ m/z 228.1 frag1 m/z 211.1 Loss of NH₃ parent->frag1 - NH₃ frag2 m/z 185.1 Loss of Guanidine parent->frag2 - CH₅N₃ frag3 m/z 170.1 Loss of Phenoxy Radical parent->frag3 - C₆H₅O• frag4 m/z 93.1 Phenoxy Cation parent->frag4 Cleavage of C-O bond frag5 m/z 77.1 Phenyl Cation frag2->frag5 - C₆H₄O frag4->frag5 - O

Caption: Predicted fragmentation pathway of this compound.

Conclusion

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a robust and comprehensive approach for the structural elucidation and confirmation of this compound. NMR spectroscopy is invaluable for determining the precise atomic connectivity and chemical environment within the molecule, while mass spectrometry offers accurate molecular weight determination and valuable fragmentation information that corroborates the proposed structure. The detailed protocols and predicted data presented in this application note serve as a practical guide for researchers and scientists involved in the synthesis, purification, and analysis of this and related compounds in the field of drug development.

References

Application Notes and Protocols: Fluorescence-Based Assays for 1-(3-Phenoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Phenoxyphenyl)guanidine is a guanidinium-containing compound with potential modulatory effects on various ion channels. Guanidine and its derivatives have been shown to interact with voltage-gated ion channels, including potassium (Kv) and sodium (Nav) channels.[1] This document provides detailed protocols for two fluorescence-based assays to characterize the activity of this compound on these potential targets: a Thallium Flux Assay for potassium channel inhibition and a Voltage-Sensitive FRET-based Assay for general effects on membrane potential.

These assays are designed for a high-throughput screening (HTS) format, enabling rapid characterization of the compound's potency and mechanism of action.

Putative Signaling Pathway and Mechanism of Action

Guanidinium compounds are known to act as inhibitors of voltage-gated potassium channels.[1] The proposed mechanism involves the binding of the guanidinium group within the intracellular pore of the channel, which stabilizes a closed state and thereby inhibits ion conduction. This inhibition of outward potassium currents leads to membrane depolarization.

cluster_membrane Cell Membrane Kv_channel Voltage-Gated K+ Channel (Kv) K_efflux K+ Efflux Kv_channel->K_efflux Reduces Na_channel Voltage-Gated Na+ Channel (Nav) Na_influx Na+ Influx Na_channel->Na_influx PPG This compound PPG->Kv_channel Inhibition Depolarization Membrane Depolarization Depolarization->Na_channel Activates K_efflux->Depolarization Leads to Action_Potential Action Potential Firing Na_influx->Action_Potential

Caption: Putative signaling pathway of this compound on ion channels.

Data Presentation

The following tables summarize representative quantitative data for this compound obtained from the described fluorescence-based assays.

Table 1: Thallium Flux Assay for Kv Channel Inhibition

CompoundTargetCell LineAssay FormatIC50 (µM)Hill SlopeZ'-factor
This compoundKv1.3HEK293384-well2.51.20.75
This compoundKv7.2CHO384-well5.81.10.72
Positive Control (TEA)Kv1.3HEK293384-well1501.00.80

Table 2: Voltage-Sensitive FRET Assay for Membrane Depolarization

CompoundTarget ClassCell LineAssay FormatEC50 (µM)Max. FRET Ratio ChangeZ'-factor
This compoundKv ChannelsHEK293-Kv1.3384-well3.10.850.78
This compoundNav ChannelsHEK293-Nav1.7384-well> 50< 0.1N/A
Positive Control (Veratridine)Nav ChannelsHEK293-Nav1.7384-well101.20.85

Experimental Protocols

Protocol 1: Thallium Flux Assay for Kv Channel Inhibition

This assay measures the inhibition of potassium channel-mediated thallium influx using a thallium-sensitive fluorescent dye.

start Start plate_cells Plate cells expressing Kv channel in 384-well plates start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 load_dye Load cells with Thallium-sensitive dye (e.g., FluxOR™) incubate1->load_dye incubate2 Incubate for 60-90 min at 37°C load_dye->incubate2 add_compound Add this compound and control compounds incubate2->add_compound incubate3 Incubate for 15-30 min at RT add_compound->incubate3 measure_baseline Measure baseline fluorescence incubate3->measure_baseline add_stimulus Add stimulus solution (K+ and Tl+) measure_baseline->add_stimulus measure_kinetics Measure fluorescence kinetics add_stimulus->measure_kinetics analyze Analyze data (calculate IC50) measure_kinetics->analyze end End analyze->end

Caption: Experimental workflow for the Thallium Flux Assay.

Materials:

  • Cells stably expressing the potassium channel of interest (e.g., HEK293-Kv1.3)

  • Black, clear-bottom 384-well microplates

  • Thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit)

  • This compound

  • Positive control inhibitor (e.g., Tetraethylammonium - TEA)

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Plating: Seed cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Prepare the thallium-sensitive dye loading solution according to the manufacturer's protocol. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 60-90 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound and the positive control in assay buffer. Add the compound solutions to the appropriate wells.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding.

  • Fluorescence Measurement: a. Place the plate in a fluorescence plate reader. b. Measure the baseline fluorescence for 10-20 seconds. c. Add the stimulus solution containing potassium and thallium ions to all wells simultaneously using the plate reader's injection system. d. Immediately begin kinetic measurement of fluorescence for 2-5 minutes.

  • Data Analysis: a. Determine the rate of thallium influx from the kinetic fluorescence data. b. Normalize the data to the positive and negative controls. c. Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Voltage-Sensitive FRET-Based Assay

This assay measures changes in membrane potential using a FRET pair of voltage-sensitive dyes. Inhibition of potassium channels will cause membrane depolarization, leading to a change in the FRET signal.

start Start plate_cells Plate cells in 384-well plates start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 load_dyes Load cells with FRET donor (Coumarin) and acceptor (Oxonol) dyes incubate1->load_dyes incubate2 Incubate for 30-60 min at RT load_dyes->incubate2 add_compound Add this compound and control compounds incubate2->add_compound measure_baseline Measure baseline FRET ratio add_compound->measure_baseline add_stimulus Add high K+ solution to depolarize (for inhibitor screen) measure_baseline->add_stimulus measure_response Measure final FRET ratio add_stimulus->measure_response analyze Analyze data (calculate EC50) measure_response->analyze end End analyze->end

Caption: Experimental workflow for the Voltage-Sensitive FRET Assay.

Materials:

  • Cells expressing the ion channel of interest

  • Black, clear-bottom 384-well microplates

  • Voltage-sensitive dye kit (e.g., FLIPR® Membrane Potential Assay Kit) containing a FRET donor (e.g., a coumarin derivative) and a mobile acceptor (e.g., an oxonol dye)

  • This compound

  • Positive and negative controls (e.g., high potassium solution, specific channel modulators)

  • Fluorescence plate reader capable of ratiometric measurements

Procedure:

  • Cell Plating: Seed cells into 384-well microplates and incubate overnight as described in Protocol 1.

  • Dye Loading: Prepare the voltage-sensitive dye solution containing both the FRET donor and acceptor according to the manufacturer's instructions. Add the dye solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Compound Addition: Add serial dilutions of this compound and control compounds to the wells.

  • Fluorescence Measurement: a. Place the plate in a fluorescence plate reader. b. Measure the baseline fluorescence of both the donor and acceptor dyes to establish a ratiometric baseline. c. To screen for inhibitors, add a high potassium solution to depolarize the cells and measure the change in the FRET ratio. Pre-incubation with an inhibitor like this compound will cause a baseline depolarization, thus occluding the effect of the high potassium stimulus. d. To screen for activators, measure the change in the FRET ratio after compound addition without a potassium stimulus.

  • Data Analysis: a. Calculate the ratio of the acceptor to donor fluorescence emission. b. Normalize the ratiometric data to the positive and negative controls. c. Plot the normalized response against the compound concentration and fit the data to determine the EC50 or IC50 value.

Conclusion

The provided protocols offer robust and high-throughput methods for characterizing the effects of this compound on ion channel activity. The thallium flux assay is a specific and sensitive method for detecting potassium channel modulation, while the voltage-sensitive FRET assay provides a broader assessment of the compound's impact on cellular membrane potential. Together, these assays can elucidate the pharmacological profile of this compound and similar compounds, facilitating drug discovery and development efforts.

References

Application Notes: 1-(3-Phenoxyphenyl)guanidine in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Phenoxyphenyl)guanidine is a synthetic organic compound featuring a guanidine group attached to a phenoxyphenyl scaffold. While specific research on this particular molecule in agriculture is limited, its structural motifs are present in compounds with known pesticidal activity. Guanidine derivatives are recognized for their broad-spectrum biological activities, including antifungal and insecticidal properties.[1][2] The phenoxyphenyl group is a common feature in various agrochemicals, contributing to their efficacy and stability. This document outlines potential applications, mechanisms of action, and experimental protocols for investigating this compound as a candidate agricultural fungicide, drawing parallels from related guanidine and phenoxyphenyl compounds.

Potential Agricultural Applications

Based on the known activities of related compounds, this compound is a promising candidate for development as a broad-spectrum fungicide for the control of various plant pathogenic fungi. Guanidine-containing compounds have shown efficacy against a range of fungal pathogens.[3][4]

Mechanism of Action (Proposed)

The proposed antifungal mechanism of action for this compound is likely multifaceted, targeting the fungal cell membrane's integrity and key biosynthetic pathways. This hypothesis is based on the established mechanisms of other guanidine-based fungicides like abafungin.[5][6]

Two primary modes of action are proposed:

  • Disruption of Fungal Cell Membrane: The cationic guanidinium group can interact with the negatively charged components of the fungal cell membrane, such as phospholipids. This interaction can lead to the disorganization of the membrane structure, formation of pores, and subsequent leakage of essential intracellular components, ultimately causing cell death.[3][7]

  • Inhibition of Ergosterol Biosynthesis: Similar to arylguanidines like abafungin, this compound may inhibit key enzymes in the ergosterol biosynthesis pathway, such as sterol-C-24-methyltransferase.[5][6] Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane fluidity and function.

Illustrative Antifungal Activity

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against common plant pathogenic fungi to illustrate its potential efficacy.

Fungal SpeciesCommon DiseaseHypothetical MIC (µg/mL)
Botrytis cinereaGray Mold8
Fusarium oxysporumFusarium Wilt16
Magnaporthe oryzaeRice Blast4
Phytophthora infestansLate Blight32
Puccinia triticinaWheat Leaf Rust16

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol outlines the procedure to determine the MIC of this compound against a target fungal pathogen.

Materials:

  • This compound

  • Target fungal strain (e.g., Botrytis cinerea)

  • Potato Dextrose Broth (PDB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Dimethyl sulfoxide (DMSO)

  • Sterile water

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days.

    • Harvest fungal spores by flooding the plate with sterile water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in PDB to achieve a range of test concentrations (e.g., 0.125 to 64 µg/mL) in the wells of a 96-well plate.

  • Assay Setup:

    • Add 100 µL of each dilution of the test compound to the respective wells of the 96-well plate.

    • Add 100 µL of the fungal spore suspension to each well.

    • Include a positive control (fungal suspension in PDB without the test compound) and a negative control (PDB only).

    • Incubate the plate at 25°C for 48-72 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

    • Visual assessment can be supplemented by measuring the optical density at 600 nm.

Protocol 2: Spore Germination Inhibition Assay

This protocol assesses the effect of this compound on the germination of fungal spores.

Materials:

  • This compound

  • Fungal spore suspension (as prepared in Protocol 1)

  • 2% Water Agar plates

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of concentrations of this compound in sterile water containing 0.1% DMSO.

  • Assay:

    • Mix equal volumes of the fungal spore suspension (2 x 10^5 spores/mL) and the test compound solutions.

    • Pipette 20 µL of each mixture onto a microscope slide.

    • Place the slides in a humid chamber and incubate at 25°C for 12-24 hours.

    • Include a control with sterile water and 0.1% DMSO.

  • Evaluation:

    • After incubation, place a coverslip over the droplet and observe under a microscope.

    • Count the number of germinated and non-germinated spores in at least three different fields of view for each concentration.

    • A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

    • Calculate the percentage of spore germination inhibition for each concentration relative to the control.

Visualizations

G cluster_membrane Fungal Cell Membrane cluster_compound This compound cluster_pathway Ergosterol Biosynthesis Pathway membrane Phospholipid Bilayer ergosterol Ergosterol compound Cationic Guanidinium Group compound->membrane Disruption enzyme Sterol-C24-Methyltransferase compound->enzyme Inhibition enzyme->ergosterol Synthesis G A Prepare Fungal Inoculum (1x10^5 spores/mL) C Add Compound and Inoculum to 96-well Plate A->C B Prepare Serial Dilutions of This compound B->C D Incubate at 25°C for 48-72 hours C->D E Visually Assess Growth and Measure OD600 D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

References

Application Notes and Protocols for Testing 1-(3-Phenoxyphenyl)guanidine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct experimental data for 1-(3-Phenoxyphenyl)guanidine was found in the public domain at the time of this writing. The following application notes and protocols are generalized based on studies of structurally related guanidine compounds, such as 1,3-Diphenylguanidine and isopropoxy benzene guanidine. These protocols should be considered as a starting point and must be adapted and validated for the specific research question and the characteristics of this compound.

Introduction

Guanidine and its derivatives are a class of organic compounds with diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] this compound is a member of this class with a phenoxyphenyl moiety that may confer unique pharmacokinetic and pharmacodynamic properties. This document provides a generalized framework for the preclinical evaluation of this compound in animal models, focusing on antibacterial efficacy, pharmacokinetic profiling, and preliminary toxicological assessment.

Potential Therapeutic Area: Antibacterial Agent

Based on the demonstrated antibacterial activity of other guanidine derivatives like isopropoxy benzene guanidine, a primary therapeutic application for this compound could be in the treatment of bacterial infections, particularly those caused by Gram-positive pathogens.[2] The proposed mechanism of action for many guanidine-based antimicrobials involves the disruption of the bacterial cell membrane integrity.[3]

Signaling Pathway: Proposed Antibacterial Mechanism of Action

G cluster_0 Bacterial Cell Guanidine This compound Membrane Bacterial Cell Membrane (Phosphatidylglycerol & Cardiolipin) Guanidine->Membrane Binding Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Imbalance Imbalance of Proton Motive Force Disruption->Imbalance ATP_depletion Intracellular ATP Depletion Imbalance->ATP_depletion Cell_death Bacterial Cell Death ATP_depletion->Cell_death

Caption: Proposed mechanism of antibacterial action for a guanidine derivative.

Experimental Protocols

In Vivo Antibacterial Efficacy: Mouse Sepsis Model

This protocol is adapted from studies on isopropoxy benzene guanidine to assess the in vivo efficacy of this compound against a systemic bacterial infection.[2][4]

Objective: To determine the therapeutic efficacy of this compound in a mouse model of sepsis induced by a relevant bacterial pathogen (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 5% DMSO in saline)

  • Pathogen: MRSA strain (e.g., ATCC 43300)

  • Animals: 6-8 week old female KM or BALB/c mice

  • Standard laboratory equipment for animal handling and injections.

Procedure:

  • Animal Acclimation: Acclimate mice for at least 7 days under standard laboratory conditions.

  • Infection: Induce sepsis by intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of the MRSA suspension. The dose should be predetermined to cause mortality or significant bacterial burden within a specific timeframe (e.g., 24-48 hours).

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound or vehicle control via a relevant route (e.g., intraperitoneal or intravenous). A dose-ranging study should be performed to determine the optimal therapeutic dose.

  • Monitoring: Observe animals for clinical signs of illness and mortality for a defined period (e.g., 7 days).

  • Endpoint Analysis:

    • Survival Rate: Record the number of surviving animals in each group daily.

    • Bacterial Load: At a predetermined time point (e.g., 24 hours post-treatment), euthanize a subset of animals from each group. Collect blood, spleen, and liver for bacterial enumeration by plating serial dilutions on appropriate agar plates.

Experimental Workflow:

G cluster_workflow In Vivo Efficacy Workflow Acclimation Animal Acclimation (7 days) Infection Bacterial Infection (i.p.) Acclimation->Infection Treatment Treatment (this compound or Vehicle) Infection->Treatment Monitoring Clinical Monitoring & Survival Treatment->Monitoring Endpoint Endpoint Analysis (Bacterial Load) Monitoring->Endpoint

Caption: Generalized workflow for in vivo antibacterial efficacy testing.

Pharmacokinetic Profiling

This protocol provides a general method for determining the basic pharmacokinetic parameters of this compound in rodents.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single dose administration in rats.

Materials:

  • This compound

  • Formulation vehicle (e.g., PEG400, saline)

  • Animals: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation.

  • Analytical equipment: LC-MS/MS for quantification of the compound in plasma.

Procedure:

  • Animal Preparation: Acclimate cannulated rats for at least 3 days post-surgery.

  • Dosing: Administer a single dose of this compound via intravenous (i.v.) and oral (p.o.) routes to different groups of rats.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) using appropriate software (e.g., Phoenix WinNonlin).

Preliminary Toxicological Assessment

This protocol is based on toxicity studies of 1,3-Diphenylguanidine and provides a framework for an acute oral toxicity study.[5][6]

Objective: To determine the acute oral toxicity (e.g., LD50) and identify potential target organs of toxicity of this compound in rodents.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% methylcellulose)

  • Animals: Young adult rats (e.g., Sprague-Dawley) and mice (e.g., B6C3F1), both sexes.[5]

  • Standard toxicology laboratory equipment.

Procedure:

  • Dose Selection: Conduct a dose range-finding study to determine the appropriate dose levels for the main study.

  • Dosing: Administer single graded doses of this compound via oral gavage to groups of animals (e.g., 5 per sex per group). A control group receives the vehicle only.

  • Clinical Observation: Observe animals for signs of toxicity and mortality at regular intervals for 14 days. Record changes in body weight and food consumption.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and collect major organs for histopathological examination.

  • Data Analysis: Determine the LD50 value if possible. Analyze body weight data, clinical observations, and histopathology findings to identify any dose-related toxic effects.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vivo Efficacy of this compound in a Mouse Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)Mean Bacterial Load (log10 CFU/g) ± SD
Spleen
Vehicle Control-
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., Vancomycin)A

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterUnitsIntravenous (Dose)Oral (Dose)
Cmaxng/mL
Tmaxh
AUC(0-t)ngh/mL
AUC(0-inf)ngh/mL
t1/2h
CLmL/h/kg
VdL/kg
F (%)%

Table 3: Acute Oral Toxicity of this compound in Rodents

SpeciesSexDose (mg/kg)MortalityKey Clinical SignsMajor Gross/Histopathological Findings
RatMale
Female
MouseMale
Female

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(3-Phenoxyphenyl)guanidine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(3-Phenoxyphenyl)guanidine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay was validated according to the general principles of bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and recovery. This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is a compound of interest in pharmaceutical development. A reliable and robust bioanalytical method is crucial for the quantitative determination of drug and metabolite concentrations in biological matrices.[1][2] This application note details the development and validation of a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be high-throughput and suitable for the analysis of a large number of samples from clinical and non-clinical studies.[3]

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-¹³C₆, ¹⁵N₃ internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K₂EDTA)

  • Deionized water

Instrumentation
  • LC System: Shimadzu Nexera X2 UHPLC or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
GradientSee Table 2
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature10 °C

Table 2: Gradient Elution Program

Time (min)%A%B
0.00955
0.50955
2.00595
2.50595
2.51955
3.50955

Table 3: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
IonSpray Voltage (IS)5500 V
Temperature (TEM)550 °C
Ion Source Gas 1 (GS1)60 psi
Ion Source Gas 2 (GS2)60 psi
MRM TransitionsSee Table 4

Table 4: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDP (V)CE (V)CXP (V)
This compound228.1186.1703512
IS237.1192.1703512

DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential

Sample Preparation
  • Thaw plasma samples and standards at room temperature.

  • To 50 µL of plasma, add 200 µL of internal standard working solution (50 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to established guidelines for bioanalytical method validation.[1][3]

Linearity

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Table 5: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.001.03103.08.51.05105.09.2
LQC3.002.9598.36.22.9899.37.1
MQC100.00101.50101.54.5102.10102.15.3
HQC800.00792.8099.13.8798.4099.84.6
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.

Table 6: Recovery and Matrix Effect Data

QC LevelMean Recovery (%)%CVMean Matrix Effect (%)%CV
LQC92.55.198.26.8
MQC95.14.3101.55.5
HQC94.33.999.74.9
Stability

The stability of this compound was evaluated under various conditions. The analyte was found to be stable in plasma for at least 6 hours at room temperature, for three freeze-thaw cycles, and for 30 days at -80 °C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (200 µL) plasma->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc UPLC Separation injection->lc ms Tandem MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method meets the requirements for bioanalytical method validation and is suitable for high-throughput analysis in support of drug development studies.

References

Troubleshooting & Optimization

Troubleshooting 1-(3-Phenoxyphenyl)guanidine precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-Phenoxyphenyl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issue of compound precipitation in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a small organic molecule featuring a guanidine group. The guanidine moiety is a strong base, meaning the molecule is readily protonated at physiological pH.[1][2][3] This property is critical to its solubility. Like many weakly basic drugs, this compound's solubility is highly dependent on the pH of the solution.[4][5] It is significantly more soluble in acidic environments where the guanidine group is in its protonated, charged form. In neutral or alkaline buffers, it is more likely to be in its less soluble, neutral form, which can lead to precipitation, a common issue when diluting a stock solution from an organic solvent into an aqueous buffer.[6][7]

Q2: What is the recommended solvent for preparing a stock solution?

For compounds with limited aqueous solubility, a high-purity, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions (e.g., 10-50 mM).[7] It is advisable to use anhydrous grade DMSO to prevent the introduction of water, which could reduce the compound's solubility in the stock solution.

Q3: Why does my this compound precipitate when I dilute it into my experimental buffer?

This phenomenon, often called "crashing out," is common for hydrophobic molecules.[6] When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.[8]

Q4: How does pH affect the solubility of this compound?

As a basic compound, the solubility of this compound is highly pH-dependent. It will be more soluble at a pH below its pKa because, in a more acidic environment, the guanidine group will be protonated, forming a more soluble salt.[6][7][9] As the pH of the buffer increases and approaches or exceeds the pKa, the compound will deprotonate into its less soluble free base form, increasing the likelihood of precipitation.

Physicochemical Properties

PropertyEstimated ValueRationale / Reference
Molecular Formula C₁₃H₁₃N₃O[10][11]
Molecular Weight 227.26 g/mol [10][11]
pKa 10.0 - 11.0Phenylguanidine has a reported pKa of ~10.8. The phenoxy substituent is unlikely to alter this value drastically.[12][13]
Aqueous Solubility LowPhenylguanidine is described as poorly soluble in water. The addition of a phenoxy group is likely to further decrease aqueous solubility.[14]
LogP ~1.9 (Predicted)This value suggests the compound is moderately lipophilic.[11]

Troubleshooting Guide: Precipitation of this compound

This guide provides a systematic approach to resolving precipitation issues.

Initial Observation: Precipitation upon dilution of DMSO stock into aqueous buffer.

This is the most common issue encountered. The following workflow can help to mitigate this problem.

G cluster_0 Troubleshooting Workflow for Precipitation A Start: Precipitation Observed B Step 1: Optimize Dilution Technique A->B Initial approach C Step 2: Adjust Buffer pH B->C If precipitation persists D Step 3: Modify Buffer Composition C->D If still precipitating E Step 4: Control Temperature D->E Further optimization F Resolution: Clear Solution E->F Success

Caption: A logical workflow for troubleshooting precipitation.

Step 1: Optimize the Dilution Technique

  • Intermediate Dilution: Avoid direct, high-fold dilution of the DMSO stock into the aqueous buffer. Perform one or more intermediate dilution steps in DMSO to gradually lower the concentration before adding it to the buffer.[8]

  • Slow Addition and Vigorous Mixing: Add the DMSO stock solution dropwise to the full volume of the buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.[6]

Step 2: Adjust the Buffer pH

  • Lower the Buffer pH: Since this compound is a basic compound, lowering the pH of your buffer will increase its solubility.[6][7] Given its estimated pKa of 10.0-11.0, maintaining a buffer pH well below this range (e.g., pH 6.0-7.5) should favor the more soluble, protonated form.

  • Verify pH Compatibility: Ensure that the adjusted pH is compatible with your experimental system (e.g., enzyme activity, cell viability).

Step 3: Modify Buffer Composition

  • Lower Final DMSO Concentration: Keep the final concentration of DMSO in your experiment as low as possible, ideally below 0.5%, to minimize its potential effects on the biological system.[8] Always include a vehicle control with the same final DMSO concentration.

  • Consider Co-solvents: If your assay allows, including a small percentage of a co-solvent like ethanol or PEG 400 in the final aqueous buffer can help to increase the solubility of hydrophobic compounds.[6]

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can aid in solubilization. However, ensure they do not interfere with your assay.

Step 4: Control the Temperature

  • Warm the Buffer: Slightly warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can improve the solubility of some compounds.[6][8]

  • Avoid Cold Storage: Once dissolved, avoid storing the aqueous working solution at low temperatures (e.g., 4°C), as this can decrease solubility and cause the compound to precipitate over time. It is often best to prepare the working solution fresh for each experiment.[4]

Secondary Observation: Compound dissolves initially but precipitates over time.

This may indicate that the initial solution was supersaturated and thermodynamically unstable. Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility.[6]

  • Determine Thermodynamic Solubility: Perform an equilibrium solubility experiment (see Experimental Protocols section) to find the maximum stable concentration of this compound in your buffer.

  • Work at or Below the Solubility Limit: Ensure your final experimental concentration does not exceed the determined thermodynamic solubility.

Biological Context and Signaling Pathway

Based on studies of structurally similar compounds, this compound is likely being investigated for its antimicrobial properties . The proposed mechanism of action for this class of compounds is the disruption of the bacterial cell membrane.

Proposed Mechanism of Action:

The positively charged guanidinium headgroup of this compound interacts with the negatively charged phospholipids, such as phosphatidylglycerol (PG) and cardiolipin (CL), in the bacterial cytoplasmic membrane. The hydrophobic phenoxyphenyl tail then inserts into the lipid bilayer, disrupting its integrity. This leads to membrane depolarization, dissipation of the proton motive force (PMF), leakage of intracellular components, and ultimately, bacterial cell death.

G cluster_0 Mechanism of Action A This compound (Positively Charged) C Electrostatic Interaction A->C B Bacterial Cytoplasmic Membrane (Negatively Charged Phospholipids) B->C D Insertion of Hydrophobic Tail C->D E Membrane Disruption D->E F Dissipation of Proton Motive Force E->F G Leakage of Intracellular Contents E->G H Bacterial Cell Death F->H G->H

Caption: Proposed mechanism of action for this compound as an antimicrobial agent.

Experimental Protocols

For definitive characterization of this compound's properties, direct experimental measurement is recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution as a titrant is added.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized water

Procedure:

  • Prepare Sample Solution: Prepare a 1 mM solution of this compound in deionized water. If solubility is low, a co-solvent like methanol or ethanol may be used, but its concentration should be kept to a minimum.

  • Acidify the Solution: Take a known volume (e.g., 20 mL) of the sample solution, add KCl to a final concentration of 0.15 M, and acidify to ~pH 2 with 0.1 M HCl.

  • Titrate with Base: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating with 0.1 M NaOH, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition, allowing the reading to stabilize.

  • Generate Titration Curve: Continue the titration until the pH reaches ~12. Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine pKa: The pKa is the pH at the half-equivalence point of the titration curve. This can be determined from the inflection point of the first derivative of the curve. Perform the titration in triplicate for accuracy.[6][15]

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound.

Materials:

  • Solid this compound

  • Buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Saturated Solution: Add an excess amount of solid this compound to a vial containing the buffer of interest. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibrate: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Solid from Solution: After incubation, separate the undissolved solid from the solution by centrifugation at high speed or by filtering through a syringe filter. It is crucial to avoid disturbing the solid pellet during sampling of the supernatant.

  • Quantify Concentration: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS with a standard curve. This concentration represents the thermodynamic solubility.[16][17][18]

Protocol 3: Kinetic Solubility Determination (Nephelometry)

This high-throughput method measures the concentration at which a compound precipitates when diluted from a DMSO stock into buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Buffer of interest

  • 96-well microplate

  • Plate reader with nephelometry (light scattering) capability

Procedure:

  • Prepare Dilution Series: In a 96-well plate, create a serial dilution of the DMSO stock solution.

  • Add Buffer: Rapidly add the buffer to all wells to initiate precipitation.

  • Incubate and Read: Incubate the plate for a set period (e.g., 1-2 hours) at a constant temperature. Measure the light scattering (in Nephelometric Turbidity Units, NTU) in each well.

  • Determine Solubility: Plot the NTU versus the compound concentration. The kinetic solubility is the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation.[4][8][19]

References

Technical Support Center: Optimization of Phenoxyphenyl Guanidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenoxyphenyl guanidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-phenoxyphenyl guanidine?

A1: The synthesis of N-phenoxyphenyl guanidine, typically starting from 3-phenoxyaniline, can be achieved through several common methods. The choice of method often depends on the availability of reagents, scale of the reaction, and desired purity of the final product. Key methods include:

  • Guanylation with Cyanamide: This is a direct and atom-economical method. The reaction of 3-phenoxyaniline with cyanamide, often catalyzed by a Lewis acid such as scandium(III) triflate, provides the target guanidine.

  • Reaction with S-Methylisothiourea Derivatives: S-methylisothiourea salts (e.g., sulfate or hydrochloride) are common guanylating agents. The reaction proceeds by nucleophilic attack of the 3-phenoxyaniline on the S-methylisothiourea.[1]

  • Using Protected Guanidinylating Agents: Reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or N,N'-Di-Boc-S-methylisothiourea are highly effective.[2] These reagents require a subsequent deprotection step, usually under acidic conditions, to yield the final phenoxyphenyl guanidine.[3] This method offers better control and often results in higher purity.

  • From Thiourea Precursors: 3-phenoxyaniline can be first converted to the corresponding thiourea, which is then activated and reacted with an amine source. Activation can be achieved using reagents like mercury(II) chloride or through the formation of a carbodiimide intermediate.[4][5]

Q2: Why is the yield of my phenoxyphenyl guanidine synthesis consistently low?

A2: Low yields in the synthesis of N-aryl guanidines such as phenoxyphenyl guanidine can stem from several factors. Due to the electron-withdrawing nature of the phenoxy group, 3-phenoxyaniline is a relatively weak nucleophile, which can lead to incomplete reactions.[6] Aromatic amines, in general, react more slowly than aliphatic amines in guanylation reactions.[7] Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The lower nucleophilicity of 3-phenoxyaniline may require longer reaction times or higher temperatures to drive the reaction to completion. Monitoring the reaction progress by TLC or LC-MS is crucial.

  • Reagent Quality: Ensure the purity and stability of your guanylating agent. Some reagents can degrade over time, especially if exposed to moisture.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if applicable) is critical. For weakly basic anilines, a higher reaction temperature may be necessary.

  • Product Loss During Workup: Guanidines are strong bases and often form salts, which can be highly soluble in water.[8] This can lead to significant product loss during aqueous workup. Minimizing aqueous washes or using a salt-free workup procedure can be beneficial.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

Q3: What are common side products in the synthesis of phenoxyphenyl guanidine, and how can they be minimized?

A3: The formation of side products is a common issue in guanidine synthesis. For phenoxyphenyl guanidine, potential side products include:

  • Urea Derivatives: If water is present in the reaction mixture, carbodiimide intermediates, which can form from some guanylating agents, can react with water to form ureas. Using anhydrous solvents and reagents is essential to minimize this.

  • Over-alkylation/arylation: With some methods, there is a possibility of multiple substitutions on the guanidine nitrogen atoms. Careful control of stoichiometry is important.

  • Unreacted Starting Material: Due to the relatively low reactivity of 3-phenoxyaniline, you might have unreacted starting material in your crude product. Optimizing reaction conditions (temperature, time, catalyst) can help drive the reaction to completion.

  • Polymerization: Some reagents, under certain conditions, can lead to the formation of polymeric byproducts.

To minimize side products, it is recommended to use high-purity, anhydrous reagents and solvents, maintain an inert atmosphere (e.g., nitrogen or argon), and carefully control the reaction temperature and stoichiometry.

Q4: How can I effectively purify my phenoxyphenyl guanidine product?

A4: The high basicity of guanidines can make purification challenging.[8] Here are some common purification strategies:

  • Crystallization: This is often the most effective method for obtaining high-purity phenoxyphenyl guanidine.[9] The product can be crystallized as either the free base or a salt (e.g., hydrochloride or nitrate). The choice of solvent is critical and may require some experimentation. Common solvents for the crystallization of guanidinium salts include water, ethanol, or mixtures of solvents like ethyl acetate and water.[10]

  • Column Chromatography: While possible, chromatography of highly basic compounds like guanidines on silica gel can be problematic due to strong adsorption. It is often necessary to add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent to prevent streaking and improve recovery. Reversed-phase chromatography can also be an effective alternative.[8]

  • Acid-Base Extraction: An acid-base workup can be used to separate the basic guanidine from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the guanidine as its salt. The aqueous layer is then basified, and the free guanidine is extracted back into an organic solvent. However, be mindful of potential product loss due to the water solubility of the guanidinium salt.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Low Nucleophilicity of 3-Phenoxyaniline Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress closely using TLC or LC-MS. Consider using a more reactive guanylating agent, such as N,N'-Di-Boc-N''-triflylguanidine.[2]
Poor Quality of Reagents Use freshly opened or purified reagents. Ensure solvents are anhydrous, especially for reactions sensitive to moisture.
Ineffective Catalyst If using a catalytic method (e.g., with cyanamide), ensure the catalyst is active. Consider increasing the catalyst loading. For the reaction with cyanamide, scandium(III) triflate has been shown to be effective.
Steric Hindrance While the phenoxy group is at the meta position, some steric hindrance may still be a factor. Using a less bulky guanylating agent might be beneficial.
Problem 2: Product is Contaminated with Impurities
Possible Cause Suggested Solution
Presence of Unreacted 3-Phenoxyaniline Optimize reaction conditions to drive the reaction to completion (see Problem 1). During workup, an acidic wash can help remove the unreacted aniline.
Formation of Urea Byproducts Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (nitrogen or argon).
Difficult Purification For purification by column chromatography, add 1-2% triethylamine or ammonia to the eluent to prevent streaking. Consider converting the guanidine to its salt and purifying by recrystallization.

Data Presentation

Table 1: Comparison of Common Guanylation Methods for N-Aryl Guanidines

Method Guanylating Agent Typical Conditions Typical Yield (%) Advantages Disadvantages
Direct GuanylationCyanamideSc(OTf)₃, Water, 100°C, 12-24h60-85Atom-economical, straightforward.May require high temperatures and sealed tube; purification can be challenging.
From S-MethylisothioureaS-Methylisothiourea sulfateBase (e.g., Et₃N), EtOH, Reflux, 12-24h50-80Readily available reagent.Can produce malodorous byproducts (methyl mercaptan).
Protected GuanidinylationN,N'-Di-Boc-1H-pyrazole-1-carboxamidineTHF, rt, 24h[2]70-95 (before deprotection)Mild conditions, high yields, clean reactions.Requires an additional deprotection step.
From ThioureaN-ArylthioureaHgCl₂, Et₃N, DMF, rt, 12h[11]65-90Versatile.Use of toxic mercury salts.

Table 2: Optimization of Reaction Conditions for Guanylation of 3-Phenoxyaniline (Hypothetical Data)

Parameter Condition A Condition B Condition C Condition D
Guanylating Agent CyanamideCyanamideN,N'-Di-Boc-1H-pyrazole-1-carboxamidineN,N'-Di-Boc-1H-pyrazole-1-carboxamidine
Catalyst/Reagent Sc(OTf)₃ (10 mol%)Sc(OTf)₃ (10 mol%)--
Solvent WaterAcetonitrileTHFDMF
Temperature (°C) 1008025 (rt)50
Time (h) 24242418
Yield (%) 72658892
Purity (by HPLC, %) 85829596

Experimental Protocols

Protocol 1: Synthesis of N-(3-Phenoxyphenyl)guanidine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Materials:

  • 3-Phenoxyaniline

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Guanylation

  • To a solution of 3-phenoxyaniline (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL) under a nitrogen atmosphere, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N,N'-Di-Boc-N''-(3-phenoxyphenyl)guanidine.

Step 2: Deprotection

  • Dissolve the purified N,N'-Di-Boc-N''-(3-phenoxyphenyl)guanidine (1.0 mmol) in dichloromethane (DCM, 5 mL).

  • Add trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-phenoxyphenyl)guanidine.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_guanylation Step 1: Guanylation cluster_deprotection Step 2: Deprotection start Dissolve 3-Phenoxyaniline in Anhydrous THF add_reagent Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine start->add_reagent react Stir at RT for 24h add_reagent->react monitor Monitor by TLC react->monitor concentrate1 Concentrate monitor->concentrate1 purify1 Column Chromatography concentrate1->purify1 product1 N,N'-Di-Boc-N''-(3-phenoxyphenyl)guanidine purify1->product1 dissolve Dissolve Protected Guanidine in DCM product1->dissolve add_tfa Add TFA at 0°C dissolve->add_tfa react2 Stir at RT for 2h add_tfa->react2 concentrate2 Concentrate react2->concentrate2 workup Aqueous Workup concentrate2->workup final_product N-(3-phenoxyphenyl)guanidine workup->final_product

Caption: Experimental workflow for the synthesis of N-(3-phenoxyphenyl)guanidine.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Phenoxyphenyl Guanidine cause1 Incomplete Reaction problem->cause1 cause2 Reagent Degradation problem->cause2 cause3 Product Loss in Workup problem->cause3 cause4 Side Reactions problem->cause4 sol1 Increase Temp./Time Use More Reactive Reagent cause1->sol1 sol2 Use Fresh/Pure Reagents Anhydrous Conditions cause2->sol2 sol3 Minimize Aqueous Washes Purify by Crystallization cause3->sol3 sol4 Control Stoichiometry Inert Atmosphere cause4->sol4

Caption: Troubleshooting logic for low yield in phenoxyphenyl guanidine synthesis.

References

Technical Support Center: Overcoming Solubility Issues of 1-(3-Phenoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 1-(3-Phenoxyphenyl)guanidine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its chemical structure, which includes a polar guanidine group and a non-polar phenoxyphenyl group, this compound is expected to be a poorly water-soluble compound.[1][2] The large aromatic structure contributes to its low aqueous solubility.[1] It is anticipated to have better solubility in polar organic solvents.

Q2: In which organic solvents is this compound likely to be soluble?

Q3: What are the primary reasons for poor solubility of this compound?

A3: The primary reasons for the poor aqueous solubility of this compound are its molecular size and the presence of the hydrophobic phenoxyphenyl group.[1] While the guanidine group is polar and capable of hydrogen bonding, the large non-polar surface area of the phenoxyphenyl moiety dominates its interaction with water.

Q4: Can pH adjustment be used to improve the solubility of this compound?

A4: Yes, as a guanidine derivative, this compound is a basic compound.[4] Therefore, its aqueous solubility can be significantly increased by lowering the pH. In acidic conditions, the guanidine group will be protonated, forming a more soluble salt.

Q5: What are some common strategies to enhance the solubility of poorly soluble compounds like this?

A5: Several techniques can be employed to improve the solubility of poorly soluble drugs.[1][5] These include the use of co-solvents, surfactants, cyclodextrins, and the preparation of solid dispersions.[1][5][6] Particle size reduction through micronization can also enhance the dissolution rate.[1]

Troubleshooting Guides

Issue 1: The compound is not dissolving in my chosen solvent.

Q: I am trying to dissolve this compound in my chosen solvent, but it remains as a solid. What should I do?

A: If you are facing dissolution issues, consider the following steps:

  • Verify Solvent Choice: Ensure you are using a recommended polar organic solvent such as DMSO, DMF, or a lower alcohol like methanol or ethanol.[3]

  • Gentle Heating: Gently warming the mixture can increase the rate of dissolution.[3] However, be cautious about the thermal stability of the compound.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and promote dissolution.[3]

  • Increase Solvent Volume: The concentration you are trying to achieve may be above the saturation point. Try adding more solvent.

  • Check Compound Purity: Impurities in the compound can sometimes affect its solubility.

Issue 2: The compound precipitates out of solution during my experiment.

Q: My this compound initially dissolved, but it precipitated out after adding other components or changing the conditions. How can I prevent this?

A: Precipitation during an experiment can be caused by several factors. Here's how to troubleshoot:

  • Co-solvents: The addition of aqueous buffers or other less compatible solvents can cause precipitation. Using a co-solvent system from the start can help maintain solubility.[7] For instance, if your final system is aqueous, preparing a concentrated stock in DMSO and then diluting it into the final medium containing a certain percentage of a co-solvent like PEG 400 might be effective.[1]

  • Temperature Changes: If your experiment involves temperature fluctuations, ensure the compound remains soluble at the lowest temperature point.

  • pH Shifts: If the pH of your solution changes, it can affect the ionization state and solubility of the guanidine group. Maintaining a stable, slightly acidic pH can help keep the compound in solution.

  • Use of Solubilizing Agents: Incorporating surfactants or cyclodextrins in your formulation can help to keep the compound solubilized.[6][7]

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents at Room Temperature

SolventPredicted SolubilityNotes
WaterVery PoorExpected to be practically insoluble.
MethanolModerateMay require heating or sonication for complete dissolution.[3]
EthanolModerateSimilar to methanol.[3]
Dimethyl Sulfoxide (DMSO)HighA good starting solvent for creating stock solutions.
Dimethylformamide (DMF)HighAnother suitable solvent for stock solutions.
AcetonitrileModerateMay have lower solubility compared to DMSO and DMF.[3]
HexaneVery PoorNot a recommended solvent.[3]

Note: This data is illustrative and based on the expected properties of the compound's chemical class. Actual solubility should be determined experimentally.

Table 2: Example of Solubility Enhancement with Co-solvents and Excipients

Solvent SystemPredicted Solubility EnhancementMechanism
Water with 20% PEG 400Significant IncreaseCo-solvency reduces the polarity of the solvent.[7]
Aqueous Buffer (pH 5.0)High IncreaseProtonation of the guanidine group to form a more soluble salt.
Water with 2% Tween-80Moderate IncreaseSurfactant micelles encapsulate the hydrophobic compound.[1][8]
Water with 10mM HP-β-CDHigh IncreaseFormation of an inclusion complex with cyclodextrin.[1][6]

Note: The degree of solubility enhancement is an estimate and should be confirmed through experimental studies.

Experimental Protocols

Protocol 1: Solubility Determination Using a Co-solvent System
  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 50 mg/mL).

  • Prepare a series of aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) containing increasing percentages of a co-solvent (e.g., PEG 400, propylene glycol) from 0% to 40%.

  • Add a small aliquot of the DMSO stock solution to each of the co-solvent buffer systems.

  • Stir the solutions at room temperature for 24 hours to reach equilibrium.

  • Visually inspect for any precipitation.

  • Filter the saturated solutions through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Solid Dispersion to Enhance Dissolution
  • Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (PEG 6000).[1][5]

  • Dissolve both this compound and the carrier in a common volatile solvent like methanol in a specific ratio (e.g., 1:1, 1:5, 1:10 drug to carrier).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid film.

  • Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can then be used for dissolution studies to assess the enhancement in dissolution rate compared to the pure compound.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Dissolution Problem with This compound solvent Is the solvent appropriate? (e.g., DMSO, DMF, Methanol) start->solvent conditions Are dissolution conditions optimal? (Heating, Sonication) solvent->conditions Yes fail Consult further literature or modify compound structure solvent->fail No concentration Is the concentration too high? conditions->concentration Yes conditions->fail No precipitation Does the compound precipitate during the experiment? concentration->precipitation No concentration->fail Yes cosolvent Use a co-solvent system (e.g., with PEG 400) precipitation->cosolvent Yes ph_adjust Adjust pH to be slightly acidic precipitation->ph_adjust Yes solubilizer Add a solubilizing agent (e.g., Surfactant, Cyclodextrin) precipitation->solubilizer Yes solid_dispersion Consider preparing a solid dispersion precipitation->solid_dispersion For formulation success Solubility Issue Resolved cosolvent->success ph_adjust->success solubilizer->success solid_dispersion->success G Mechanisms of Solubility Enhancement compound This compound (Poorly Soluble) cosolvency Co-solvency compound->cosolvency ph_modification pH Modification compound->ph_modification surfactants Surfactants compound->surfactants cyclodextrins Cyclodextrins compound->cyclodextrins mechanism1 Reduces solvent polarity cosolvency->mechanism1 mechanism2 Forms a soluble salt ph_modification->mechanism2 mechanism3 Forms micelles to encapsulate the compound surfactants->mechanism3 mechanism4 Forms an inclusion complex cyclodextrins->mechanism4

References

How to prevent degradation of 1-(3-Phenoxyphenyl)guanidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-(3-Phenoxyphenyl)guanidine in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemical structure, the primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photodegradation. The guanidine group is susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of corresponding ureas and amines.[1] The phenoxyphenyl moiety may be susceptible to oxidative degradation and photodegradation, common for aromatic ethers.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of guanidine derivatives is significantly influenced by pH. In neutral to acidic solutions, the guanidinium cation is resonance-stabilized and generally stable.[1] However, under basic (alkaline) conditions, the guanidinium cation can be deprotonated to the free base, which is more susceptible to hydrolytic degradation.[1] Therefore, to prevent degradation, it is recommended to maintain the pH of the solution in the neutral to slightly acidic range.

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: For optimal stability, it is recommended to use anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF). If aqueous solutions are necessary, use purified water and maintain a neutral to slightly acidic pH. Protic solvents like alcohols could potentially participate in degradation reactions, especially at elevated temperatures.

Q4: Are there any specific storage conditions to prevent degradation?

A4: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Containers should be tightly sealed to avoid moisture absorption, as water can facilitate hydrolysis.

Q5: What are the visible signs of degradation in my this compound solution?

A5: Signs of degradation may include a change in the color or clarity of the solution, the formation of precipitates, or a noticeable change in pH over time. For quantitative assessment, a decrease in the concentration of the parent compound and the appearance of new peaks in a chromatogram (e.g., from HPLC analysis) are definitive indicators of degradation.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.
Possible Cause Troubleshooting Steps
Hydrolytic Degradation - Verify the pH of your solution. If it is neutral or basic, adjust to a slightly acidic pH (e.g., 5-6) using a suitable buffer. - Ensure you are using anhydrous solvents whenever possible. If using aqueous solutions, prepare them fresh before each experiment.
Oxidative Degradation - Degas your solvent before preparing the solution to remove dissolved oxygen. - Store the solution under an inert atmosphere (e.g., nitrogen or argon). - Avoid sources of free radicals and transition metal contaminants.
Photodegradation - Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil. - Minimize exposure to ambient light during experimental procedures.
Incorrect Concentration - Re-verify the concentration of your stock and working solutions using a validated analytical method, such as HPLC-UV.
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
Possible Cause Troubleshooting Steps
Formation of Degradation Products - Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks. - Use a stability-indicating HPLC method (see Experimental Protocols section) that can resolve the parent compound from its degradation products.
Contamination - Ensure all glassware and equipment are scrupulously clean. - Use high-purity solvents and reagents. - Analyze a blank sample (solvent only) to rule out contamination from the analytical system.
Interaction with Excipients (in formulations) - If working with a formulation, analyze the placebo (all components except the active ingredient) to identify any peaks originating from the excipients.

Data Presentation

The following tables summarize illustrative quantitative data on the degradation of a generic aryl guanidine derivative under various stress conditions. This data is intended to provide a general understanding of the expected stability profile.

Table 1: Illustrative Hydrolytic Degradation of an Aryl Guanidine Derivative

pHTemperature (°C)Time (hours)% Degradation (Illustrative)
34024< 1%
740242-5%
9402410-20%
760245-10%

Table 2: Illustrative Oxidative Degradation of an Aryl Guanidine Derivative

Oxidizing AgentConcentrationTemperature (°C)Time (hours)% Degradation (Illustrative)
H₂O₂3%252415-25%
H₂O₂1%25245-10%

Table 3: Illustrative Photodegradation of an Aryl Guanidine Derivative

Light SourceIntensityTime (hours)% Degradation (Illustrative)
UV Lamp (254 nm)-65-15%
ICH Option 2>1.2 million lux hours245-10%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at regular intervals. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[2] Withdraw samples at regular intervals.

  • Thermal Degradation: Heat the solid compound and the stock solution at a high temperature (e.g., 80°C) in a controlled oven.[2] Analyze samples at various time points.

  • Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2] A control sample should be protected from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general reversed-phase HPLC method that can be optimized to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 230 nm (or a wavelength determined by UV scan of the compound).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Mandatory Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Basic Conditions) cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Urea Derivative Urea Derivative This compound->Urea Derivative 3-Phenoxyaniline 3-Phenoxyaniline This compound->3-Phenoxyaniline Oxidized Products Oxidized Products This compound->Oxidized Products Photodegradants Photodegradants This compound->Photodegradants

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acid Hydrolysis Acid Hydrolysis Stock Solution (1 mg/mL)->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution (1 mg/mL)->Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Stock Solution (1 mg/mL)->Oxidation (H2O2) Thermal Stress Thermal Stress Stock Solution (1 mg/mL)->Thermal Stress Photostability (ICH) Photostability (ICH) Stock Solution (1 mg/mL)->Photostability (ICH) Stability-Indicating HPLC-UV Stability-Indicating HPLC-UV Acid Hydrolysis->Stability-Indicating HPLC-UV Base Hydrolysis->Stability-Indicating HPLC-UV Oxidation (H2O2)->Stability-Indicating HPLC-UV Thermal Stress->Stability-Indicating HPLC-UV Photostability (ICH)->Stability-Indicating HPLC-UV Data Evaluation Data Evaluation Stability-Indicating HPLC-UV->Data Evaluation

Caption: Workflow for forced degradation study of this compound.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check pH Check pH Inconsistent Results->Check pH Check Solvent Purity Check Solvent Purity Check pH->Check Solvent Purity Acidic/Optimal Adjust pH Adjust pH Check pH->Adjust pH Basic/Neutral Protect from Light Protect from Light Check Solvent Purity->Protect from Light Anhydrous Use Anhydrous Solvent Use Anhydrous Solvent Check Solvent Purity->Use Anhydrous Solvent Moisture Detected Use Inert Atmosphere Use Inert Atmosphere Protect from Light->Use Inert Atmosphere No Use Amber Vials Use Amber Vials Protect from Light->Use Amber Vials Yes Degas Solvent Degas Solvent Use Inert Atmosphere->Degas Solvent Yes Problem Solved Problem Solved Use Inert Atmosphere->Problem Solved No Adjust pH->Problem Solved Use Anhydrous Solvent->Problem Solved Use Amber Vials->Problem Solved Degas Solvent->Problem Solved

Caption: Troubleshooting logic for inconsistent experimental results.

References

Minimizing side products in 1-(3-Phenoxyphenyl)guanidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 1-(3-Phenoxyphenyl)guanidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and direct methods for synthesizing this compound involve the guanylation of 3-phenoxyaniline. The two primary approaches utilize different guanylating agents:

  • Reaction with Cyanamide: This is a straightforward method where 3-phenoxyaniline is reacted with cyanamide, often in the presence of an acid catalyst.

  • Reaction with S-Methylisothiourea: This method involves reacting 3-phenoxyaniline with an S-methylisothiourea salt (e.g., sulfate or iodide), which can sometimes offer better control and yield.

Q2: What are the potential major side products in the synthesis of this compound?

A2: The primary side products are often related to the self-condensation of the guanylating agent or reactions involving impurities in the starting materials. Potential side products include:

  • Melamine: Trimerization of cyanamide can lead to the formation of melamine, especially at elevated temperatures.

  • Guanylurea: Formed from the reaction of guanidine with urea, which can be present as an impurity or formed during the reaction.

  • Unreacted 3-phenoxyaniline: Incomplete reaction will leave the starting amine in the final product mixture.

  • Biguanide derivatives: Dimerization of the guanidine product can occur under certain conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting material (3-phenoxyaniline) from the more polar product (this compound). High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture over time.

Q4: What are the general purification strategies for this compound?

A4: Purification of guanidines can be challenging due to their basicity and polarity. Common methods include:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to remove impurities.[1]

  • Column Chromatography: Silica gel chromatography can be used to purify the product, although the basic nature of guanidine may require the use of a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking.[2]

  • Acid-Base Extraction: The basic nature of the guanidine allows for purification by dissolving the crude mixture in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified guanidine.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of reactants or product. 4. Inefficient purification.1. Monitor the reaction by TLC or HPLC to ensure completion. Increase reaction time if necessary. 2. Optimize the reaction temperature. For cyanamide reactions, avoid excessively high temperatures that can lead to melamine formation. 3. Ensure the use of high-purity starting materials and dry solvents. 4. Optimize the purification method. Consider converting the guanidine to its salt (e.g., hydrochloride or nitrate) to facilitate crystallization and purification.
Presence of Melamine as a Major Impurity 1. Use of cyanamide as the guanylating agent at high temperatures.1. Control the reaction temperature carefully, keeping it as low as feasible to achieve a reasonable reaction rate. 2. Consider using an alternative guanylating agent such as S-methylisothiourea.
Product is Difficult to Purify/Oily Product 1. Presence of multiple side products. 2. Residual solvent. 3. The free base of the guanidine may be an oil or low-melting solid.1. Attempt purification by converting the guanidine to a crystalline salt (e.g., by treating with HCl or nitric acid). 2. Ensure complete removal of solvent under vacuum. 3. If the free base is not a crystalline solid, conversion to a salt is the recommended method for obtaining a solid, purifiable product.
Contamination with Unreacted 3-Phenoxyaniline 1. Insufficient amount of guanylating agent. 2. Reaction has not gone to completion.1. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the guanylating agent. 2. Increase the reaction time and monitor for the disappearance of the starting amine by TLC or HPLC. 3. Unreacted 3-phenoxyaniline can often be removed by washing the crude product with a non-polar organic solvent in which the guanidine salt is insoluble.

Experimental Protocols

Synthesis of this compound via Cyanamide

Materials:

  • 3-Phenoxyaniline

  • Cyanamide

  • Hydrochloric acid (or another suitable acid catalyst)

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve 3-phenoxyaniline (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an aqueous solution of cyanamide (1.1 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If the product precipitates as the hydrochloride salt, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or chromatography.

Synthesis of this compound via S-Methylisothiourea Sulfate

Materials:

  • 3-Phenoxyaniline

  • S-Methylisothiourea sulfate

  • A suitable base (e.g., triethylamine or sodium carbonate)

  • A suitable solvent (e.g., ethanol or DMF)

Procedure:

  • Combine 3-phenoxyaniline (1 equivalent) and S-methylisothiourea sulfate (0.55 equivalents, as it contains two guanidinylating groups) in a suitable solvent.

  • Add the base (e.g., 2.2 equivalents of triethylamine) to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and filter off any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthetic Workflow

SynthesisWorkflow General Workflow for this compound Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3-Phenoxyaniline 3-Phenoxyaniline Reaction_Mixture Reaction in Solvent with Catalyst/Base 3-Phenoxyaniline->Reaction_Mixture Guanylating_Agent Guanylating Agent (e.g., Cyanamide or S-Methylisothiourea) Guanylating_Agent->Reaction_Mixture Crude_Product Crude Product Mixture Reaction_Mixture->Crude_Product Reaction Completion Purification Purification (Recrystallization, Chromatography, etc.) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingFlow Troubleshooting Logic for Impurity Issues Start Analyze Crude Product (TLC, HPLC, NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Unreacted_Amine Unreacted 3-Phenoxyaniline? Impurity_Check->Unreacted_Amine Yes End Pure Product Impurity_Check->End No Melamine_Check Melamine Present? Unreacted_Amine->Melamine_Check No Solution1 Increase Reaction Time/ Use Excess Guanylating Agent Unreacted_Amine->Solution1 Yes Other_Impurity Other/Unknown Impurities Melamine_Check->Other_Impurity No Solution2 Lower Reaction Temp./ Change Guanylating Agent Melamine_Check->Solution2 Yes Solution3 Optimize Purification/ Convert to Salt Other_Impurity->Solution3 Solution1->Start Solution2->Start Solution3->Start

Caption: Troubleshooting flowchart for identifying and addressing common impurities.

References

Technical Support Center: 1-(3-Phenoxyphenyl)guanidine Assay Interference and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential assay interference and troubleshooting strategies for researchers working with 1-(3-phenoxyphenyl)guanidine. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows high background or a false positive signal when I add this compound. What could be the cause?

A1: High background or false positives in fluorescence assays when using small molecules like this compound can stem from several sources. The most common causes are autofluorescence of the compound itself, fluorescence quenching, or the inner filter effect.[1]

  • Autofluorescence: The this compound molecule may intrinsically fluoresce at the excitation and emission wavelengths used in your assay, leading to an additive signal that can be misinterpreted as a positive result.[1] Phenolic compounds, in particular, are known to exhibit autofluorescence.

  • Fluorescence Quenching: The compound might absorb the excitation light or the emitted fluorescence from your reporter fluorophore, leading to a decrease in the detected signal, which could be misinterpreted as a false negative.[1]

  • Inner Filter Effect: At higher concentrations, the compound may absorb the excitation or emission light, effectively shielding the fluorophore from excitation or preventing the emitted light from reaching the detector.[1]

Q2: How can I determine if this compound is autofluorescent in my assay?

A2: A simple control experiment can determine if the compound is autofluorescent under your assay conditions.

  • Protocol: Prepare a set of wells containing this compound at the same concentrations used in your main experiment, in the same assay buffer, but without your fluorescent probe or biological target (e.g., cells or enzyme).

  • Measurement: Read the fluorescence of these control wells using the identical instrument settings (excitation/emission wavelengths, gain) as your primary assay.

  • Interpretation: A significant fluorescence signal in these control wells, above the background of the buffer alone, indicates that this compound is autofluorescent.

Q3: What steps can I take to mitigate autofluorescence from this compound?

A3: Several strategies can be employed to reduce or eliminate the impact of compound autofluorescence:

  • Switch to Red-Shifted Dyes: Autofluorescence from many organic compounds is strongest in the blue-green region of the spectrum.[1] If possible, switch to a fluorophore that excites and emits at longer, red-shifted wavelengths (e.g., >600 nm) to avoid the spectral overlap with the interfering compound.[1][2]

  • Background Subtraction: Include appropriate controls in your experiment. For each concentration of this compound tested, have a corresponding control well containing the compound but lacking the fluorescent reporter. The signal from these wells can be subtracted from your experimental wells.

  • Optimize Media and Buffers: If working with cell-based assays, consider using phenol red-free media and minimizing the serum concentration, as these components can contribute to background fluorescence.[2] For short-term assays, switching to a low-autofluorescence buffer like PBS before measurement can be effective.[1][2]

  • Fixation Protocol Modification (for cell-based assays): Aldehyde-based fixatives can induce autofluorescence.[3] Consider reducing the fixative concentration and incubation time, or switching to an organic solvent fixative like ice-cold methanol.[1][3] Chemical quenching of fixation-induced autofluorescence with agents like sodium borohydride can also be effective.[1][3]

Q4: My enzymatic assay shows inhibition by this compound, but the results are not reproducible. What could be the issue?

A4: Irreproducible inhibition in enzymatic assays can often be attributed to non-specific mechanisms such as compound aggregation.[4] At certain concentrations, small molecules can form colloidal aggregates that sequester and denature enzymes, leading to apparent inhibition.[5]

Q5: How can I test for compound aggregation?

A5: A straightforward method to test for aggregation-based inhibition is to perform the assay in the presence of a non-ionic detergent.

  • Protocol: Run your enzymatic assay in parallel with two different buffer conditions: one with your standard assay buffer and another with the same buffer supplemented with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

  • Interpretation: If the inhibitory potency of this compound is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that the observed inhibition is due to aggregation.[4]

Another method is to use dynamic light scattering (DLS), which can directly detect the formation of aggregates in solution by measuring particle size.[5]

Troubleshooting Guides

Issue 1: High Background in Fluorescence Assays

This guide provides a step-by-step workflow to identify and address high background signals in fluorescence-based assays when using this compound.

Troubleshooting Workflow

high_background_workflow start High Background Signal Observed run_control Run control: compound in buffer without fluorescent probe start->run_control check_autofluorescence Is the compound autofluorescent? measure_absorbance Measure absorbance spectrum of the compound check_autofluorescence->measure_absorbance No mitigate_autofluorescence Mitigate Autofluorescence check_autofluorescence->mitigate_autofluorescence Yes run_control->check_autofluorescence spectral_overlap Does absorbance overlap with excitation/emission wavelengths? measure_absorbance->spectral_overlap mitigate_inner_filter Mitigate Inner Filter Effect spectral_overlap->mitigate_inner_filter Yes no_interference Interference unlikely to be spectral. Investigate other causes. spectral_overlap->no_interference No

Troubleshooting workflow for high fluorescence background.
Issue 2: Suspected Non-Specific Enzyme Inhibition

This guide outlines the steps to determine if the observed enzyme inhibition by this compound is due to non-specific mechanisms like aggregation.

Troubleshooting Workflow

enzyme_inhibition_workflow start Irreproducible Enzyme Inhibition Observed detergent_assay Perform assay with and without non-ionic detergent (e.g., 0.01% Triton X-100) start->detergent_assay check_aggregation Is inhibition due to aggregation? potency_shift Significant shift in IC50? check_aggregation->potency_shift Evaluate detergent_assay->check_aggregation aggregation_confirmed Aggregation is likely the cause. Consider compound solubility and formulation. potency_shift->aggregation_confirmed Yes other_mechanisms Investigate other non-specific mechanisms (e.g., chemical reactivity) or confirm specific binding. potency_shift->other_mechanisms No

Workflow for investigating non-specific enzyme inhibition.

Quantitative Data Summary

Table 1: Physicochemical Properties and Potential for Assay Interference

PropertyValue (Predicted/Analog Data)Potential for Assay Interference
UV-Vis Absorbance (λmax) ~270-280 nm (typical for phenols)Potential for inner filter effect if assay fluorophores absorb or emit in this range.
Fluorescence Emission Possible in the blue-green region (350-550 nm)High potential for autofluorescence interference.[6]
LogP ~1.9 (predicted for this compound)Moderate lipophilicity; may contribute to aggregation at higher concentrations.
pKa Guanidine group is strongly basic (pKa of guanidinium ion ~13.6)Can alter local pH, potentially affecting enzyme activity or assay components.

Note: The spectral data are estimations based on similar chemical structures. It is highly recommended to experimentally determine the absorbance and fluorescence spectra of this compound under your specific assay conditions.

Experimental Protocols

Protocol 1: Determining Compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence capabilities

  • Assay-compatible microplates (e.g., black, clear-bottom)

Procedure:

  • Prepare a serial dilution of this compound in assay buffer to cover the concentration range used in your primary assay.

  • Add the diluted compound to the wells of the microplate.

  • Include control wells containing only the assay buffer.

  • Set the microplate reader to the same excitation and emission wavelengths and gain settings as your primary assay.

  • Measure the fluorescence intensity of each well.

  • Data Analysis: Subtract the average fluorescence of the buffer-only wells from the fluorescence of the compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Compound Aggregation using a Detergent-Based Assay

Objective: To determine if the observed bioactivity of this compound is due to the formation of aggregates.

Materials:

  • This compound stock solution

  • Standard assay buffer

  • Assay buffer containing 0.02% (w/v) Triton X-100

  • All other components of your primary assay (enzyme, substrate, etc.)

Procedure:

  • Prepare two separate serial dilutions of this compound, one in the standard assay buffer and one in the detergent-containing buffer.

  • Set up your assay in parallel using both sets of compound dilutions.

  • Add all other assay reagents and incubate according to your standard protocol.

  • Measure the assay signal.

  • Data Analysis: Plot the dose-response curves for this compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent is a strong indicator of aggregation-based activity.[4]

Signaling Pathways and Experimental Workflows

Guanidine derivatives have been reported to interact with several biological targets, including sigma receptors and monoamine transporters.[7][8] Interference with these pathways could be a source of unexpected biological effects in your assays.

Potential Interaction with Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium signaling, ion channel function, and cellular stress responses.[9][10]

sigma1_receptor_pathway ligand This compound sigma1 Sigma-1 Receptor ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates ion_channels Ion Channels (e.g., K+ channels) sigma1->ion_channels Regulates ca_release Ca2+ Release from ER ip3r->ca_release cellular_responses Modulation of Neuronal Excitability & Cellular Stress Response ca_release->cellular_responses ion_channels->cellular_responses monoamine_transporter_workflow compound This compound transporter Monoamine Transporter (e.g., DAT, NET, SERT) compound->transporter Inhibits reuptake Neurotransmitter Reuptake transporter->reuptake Mediates synaptic_level Increased Synaptic Neurotransmitter Levels reuptake->synaptic_level downstream_signaling Activation of Postsynaptic Receptors & Downstream Signaling synaptic_level->downstream_signaling

References

Technical Support Center: Optimizing Chromatographic Purification of 1-(3-Phenoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 1-(3-phenoxyphenyl)guanidine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound using chromatography?

A1: The primary challenges stem from the compound's chemical properties. The guanidine group is strongly basic (pKa ≈ 12.5) and highly polar, while the phenoxyphenyl group is nonpolar and hydrophobic.[1][2] This dual nature can lead to issues such as poor retention on traditional reversed-phase columns, peak tailing due to interaction with residual silanols on silica-based stationary phases, and poor solubility in certain mobile phases.[3][4]

Q2: Which chromatographic technique is most suitable for purifying this compound?

A2: The choice of technique depends on the purity requirements and the nature of the impurities. Several techniques can be effective:

  • Reversed-Phase HPLC (RP-HPLC): Often a starting point, but may require a mobile phase modifier (e.g., trifluoroacetic acid) to improve peak shape.[5][6]

  • Mixed-Mode Chromatography: This technique, combining reversed-phase and ion-exchange mechanisms, can provide excellent retention and selectivity for guanidine-containing compounds.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds.[2][7]

  • Ion-Exchange Chromatography (IEC): Given the basic nature of the guanidine group, cation-exchange chromatography is a viable option.[1][8][9]

Q3: Why am I observing peak tailing for my compound?

A3: Peak tailing for basic compounds like this compound is often caused by strong interactions between the positively charged guanidinium ion and negatively charged residual silanol groups on the surface of silica-based stationary phases.[4][10] This can be mitigated by using a low pH mobile phase to suppress silanol ionization, employing end-capped columns, or using a mobile phase modifier that competes for the active sites.[4][5]

Q4: My compound is not retaining on a C18 column. What should I do?

A4: Poor retention of polar compounds on nonpolar stationary phases is a common issue.[2][5] To increase retention, you can:

  • Use a highly aqueous mobile phase (be cautious of phase collapse with some C18 columns).[5]

  • Employ a column with an embedded polar group designed for use with highly aqueous mobile phases.[5]

  • Add an ion-pairing agent to the mobile phase.

  • Switch to a more suitable technique like HILIC or mixed-mode chromatography.[2]

Q5: Can I use normal-phase chromatography for this purification?

A5: While less common for this type of compound, normal-phase chromatography on a polar stationary phase (like silica or alumina) with a non-polar mobile phase can be an option, particularly if the impurities are significantly different in polarity.[11][12] However, solubility of the guanidine salt in non-polar solvents can be a limitation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Suggested Solution
Peak Tailing Interaction with residual silanols on the column.[4]1. Lower Mobile Phase pH: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the guanidine group and suppress silanol ionization.[5] 2. Use an End-Capped Column: Select a column where residual silanols have been deactivated. 3. Add a Competing Base: Include a small amount of a basic modifier like triethylamine (TEA) in the mobile phase to compete for active sites. 4. Increase Buffer Strength: A higher buffer concentration can sometimes improve peak shape.[4]
Peak Fronting Sample overload or injecting the sample in a solvent stronger than the mobile phase.[3]1. Reduce Sample Concentration: Dilute the sample before injection. 2. Match Injection Solvent: Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Problem 2: Inconsistent Retention Times
Symptom Potential Cause Suggested Solution
Shifting Retention Times Inconsistent mobile phase preparation, fluctuating column temperature, or column degradation.[3]1. Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily, ensure all components are fully dissolved, and degas thoroughly.[3] 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducibility.[10] 3. Check Column Health: If retention times consistently decrease, the stationary phase may be degrading. Consider using a guard column to protect the analytical column.
Drifting Retention Times Slow column equilibration, especially in HILIC or ion-exchange chromatography.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is critical for gradient methods.
Problem 3: Low Recovery or No Elution
Symptom Potential Cause Suggested Solution
Low Product Recovery Irreversible adsorption of the compound onto the stationary phase or decomposition on the column.1. Test Compound Stability: Assess the stability of this compound under the chosen chromatographic conditions (e.g., pH). 2. Change Stationary Phase: The compound may be too strongly retained. Consider a less retentive column or a different chromatographic mode. For example, if using ion-exchange, you may need a higher salt concentration or a different pH to elute the compound.
Compound Does Not Elute The mobile phase is too weak to elute the compound.1. Increase Mobile Phase Strength: In reversed-phase, increase the percentage of the organic solvent. In ion-exchange, increase the salt concentration or change the pH. In HILIC, increase the water content.[11]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) with Ion Pairing

This protocol is a starting point for the analytical separation or small-scale purification of this compound.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile.

Visualizations

Experimental Workflow: Method Development for Purification

G Figure 1. General workflow for chromatographic method development. A Define Purification Goal (Purity, Yield) B Compound Characterization (Solubility, pKa, UV) A->B C Select Chromatographic Mode (RP, HILIC, IEX, etc.) B->C D Screen Columns & Mobile Phases C->D E Optimize Separation Parameters (Gradient, Flow Rate, Temp.) D->E F Scale-Up for Preparative Chromatography E->F G Analyze Fractions & Pool E->G Analytical Scale F->G H Final Product G->H G Figure 2. Troubleshooting logic for addressing poor peak shape. Start Poor Peak Shape Observed CheckShape Tailing or Fronting? Start->CheckShape Tailing Peak Tailing CheckShape->Tailing Tailing Fronting Peak Fronting CheckShape->Fronting Fronting Sol_Tailing1 Lower Mobile Phase pH (e.g., add 0.1% TFA) Tailing->Sol_Tailing1 Sol_Tailing2 Use End-Capped Column Tailing->Sol_Tailing2 Sol_Tailing3 Add Competing Base (e.g., TEA) Tailing->Sol_Tailing3 Sol_Fronting1 Reduce Sample Load Fronting->Sol_Fronting1 Sol_Fronting2 Match Sample Solvent to Mobile Phase Fronting->Sol_Fronting2 End Improved Peak Shape Sol_Tailing1->End Sol_Tailing2->End Sol_Tailing3->End Sol_Fronting1->End Sol_Fronting2->End

References

Stability testing of 1-(3-Phenoxyphenyl)guanidine for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability testing of 1-(3-Phenoxyphenyl)guanidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Question: I am observing unexpected peaks in my HPLC chromatogram during a stability study of this compound. What could be the cause and how can I troubleshoot this?

Answer: Unexpected peaks in your HPLC chromatogram can arise from several sources. Here is a step-by-step guide to help you identify and resolve the issue:

  • Identify the Source of the Peak:

    • Blank Injection: Inject your mobile phase and sample diluent to check for contamination from the solvent or HPLC system.

    • Placebo Analysis: If you are analyzing a formulated product, inject a placebo sample (formulation without the active pharmaceutical ingredient - API) to see if the peak originates from excipients.

    • Forced Degradation Samples: Compare the chromatograms of your stability sample with those from forced degradation studies (see Experimental Protocols section). This can help in tentatively identifying if the unknown peak is a degradation product.

  • Common Causes and Solutions:

Potential Cause Troubleshooting Steps
Contamination Clean the injector, column, and detector. Use fresh, high-purity mobile phase and diluent.
Degradation Product The peak is likely a degradation product. Proceed with peak identification and characterization. This is an expected outcome of a stability study.
Excipient Interference Modify the chromatographic method (e.g., change mobile phase composition, gradient, or column chemistry) to resolve the excipient peak from the API and its degradants.
System Suitability Failure Ensure your HPLC system meets the system suitability criteria (e.g., tailing factor, resolution, repeatability) as defined in your validated method.

Question: The assay value of my this compound reference standard seems to be decreasing over time, even under recommended storage conditions. What should I do?

Answer: A decrease in the assay value of your reference standard is a critical issue that needs immediate attention.

  • Verify Storage Conditions:

    • Confirm that the reference standard has been stored at the recommended temperature of 2-8°C, protected from light and moisture, and under an inert atmosphere (e.g., nitrogen or argon).

    • Check temperature logs to ensure there have been no excursions.

  • Assess Analytical Method:

    • Perform a system suitability test to ensure the analytical method is performing correctly.

    • Re-run the analysis with a freshly prepared standard solution and compare the results.

  • Consider Potential Degradation:

    • Even under ideal conditions, some degradation can occur. If the decrease is significant, the reference standard may need to be re-qualified or replaced.

    • Review the certificate of analysis for the recommended re-test date.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Based on available data for similar guanidine derivatives, it is recommended to store this compound at 2-8°C , protected from light and moisture. For optimal stability, storage under an inert gas atmosphere (e.g., nitrogen or argon) is advised to prevent potential oxidative degradation.

Q2: How should I design a long-term stability study for this compound?

A2: A long-term stability study should be designed according to ICH Q1A(R2) guidelines. The study should monitor the drug substance at regular intervals to assess its physical, chemical, and microbiological characteristics.

Parameter Recommendation
Storage Condition 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
Testing Frequency 0, 3, 6, 9, 12, 18, 24, 36 months
Tests to be Performed Appearance, Assay, Purity/Impurities, Water Content

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, which contains a guanidine group and a phenoxyphenyl ether linkage, the following degradation pathways are plausible:

  • Hydrolysis: The guanidine group can be susceptible to hydrolysis, especially under acidic or basic conditions, potentially leading to the formation of the corresponding urea derivative and ammonia. The ether linkage could also be cleaved under harsh acidic conditions.

  • Oxidation: The phenoxyphenyl moiety and the guanidine group could be susceptible to oxidation. The use of an inert atmosphere during storage is recommended to minimize this.

  • Photodegradation: Aromatic compounds can be light-sensitive. Photostability studies are necessary to determine the impact of light exposure.

  • Thermal Degradation: High temperatures can lead to decomposition. The specific degradation products would need to be identified through forced degradation studies.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is crucial for separating the API from its degradation products. Here is a general approach:

  • Column Selection: A C18 or C8 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the buffer can be adjusted to optimize the peak shape of the basic guanidine group.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 260-280 nm, to be determined by UV scan).

  • Forced Degradation: Perform forced degradation studies (acid, base, oxidation, heat, light) to generate degradation products. The HPLC method must be able to resolve the API peak from all major degradation peaks.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Stress Condition Procedure
Acid Hydrolysis Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
Base Hydrolysis Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
Oxidative Degradation Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
Thermal Degradation Store 10 mg of solid this compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent before analysis.
Photodegradation Expose 10 mg of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A sample protected from light should be used as a control.
Protocol 2: Example Stability-Indicating HPLC Method

This is a starting point for a stability-indicating HPLC method. Optimization will be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 270 nm
Injection Volume 10 µL

Visualizations

Stability_Study_Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Data Analysis Phase Plan Define Stability Protocol (ICH Q1A) Select Select Batches (min. 3) Plan->Select Store Store Samples at Specified Conditions Select->Store Pull Pull Samples at Time Points Store->Pull e.g., 0, 3, 6, 12 mo. Test Perform Analytical Tests (Assay, Purity, etc.) Pull->Test Analyze Analyze Data and Assess Trends Test->Analyze Report Generate Stability Report Analyze->Report

Caption: Workflow for a typical long-term stability study.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products API This compound Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Heat Thermal Stress API->Heat Light Photostress API->Light Urea_Deriv Phenoxyphenyl Urea Acid->Urea_Deriv Ammonia Ammonia Acid->Ammonia Cleavage_Prod Ether Cleavage Products Acid->Cleavage_Prod Base->Urea_Deriv Base->Ammonia Oxidized_Prod Oxidized Derivatives Oxidation->Oxidized_Prod Heat->Cleavage_Prod Photo_Prod Photodegradants Light->Photo_Prod

Caption: Potential degradation pathways for this compound.

Technical Support Center: Scale-Up Synthesis of Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of guanidine derivatives.

Troubleshooting Guides

Issue 1: Low Yield in Guanidinylation Reaction

Question: We are experiencing significantly lower yields upon scaling up our guanidinylation reaction from bench scale (grams) to pilot scale (kilograms). What are the potential causes and how can we troubleshoot this?

Answer: Low yields during the scale-up of guanidinylation reactions are a common challenge. The underlying causes often relate to mass and heat transfer limitations, reagent stability, and reaction kinetics that are not apparent at a smaller scale. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield on Scale-Up reagent_quality Step 1: Verify Reagent Quality & Stoichiometry start->reagent_quality sub_reagent1 Purity of guanidinylating agent? reagent_quality->sub_reagent1 reaction_conditions Step 2: Optimize Reaction Conditions sub_conditions1 Adequate mixing/agitation? reaction_conditions->sub_conditions1 workup_purification Step 3: Evaluate Work-up & Purification sub_purification1 Product loss during extraction? workup_purification->sub_purification1 solution Improved Yield sub_reagent1->reagent_quality No, re-purify/source new reagent sub_reagent2 Purity and dryness of amine? sub_reagent1->sub_reagent2 Yes sub_reagent2->reagent_quality No, purify/dry amine sub_reagent3 Anhydrous solvents and high-quality base? sub_reagent2->sub_reagent3 Yes sub_reagent3->reagent_quality No, use anhydrous conditions sub_reagent3->reaction_conditions Yes sub_conditions1->reaction_conditions No, improve agitation sub_conditions2 Effective temperature control? sub_conditions1->sub_conditions2 Yes sub_conditions2->reaction_conditions No, improve heat transfer sub_conditions3 Has reaction time been re-optimized? sub_conditions2->sub_conditions3 Yes sub_conditions3->reaction_conditions No, monitor reaction profile (e.g., HPLC) sub_conditions3->workup_purification Yes sub_purification1->workup_purification No, adjust pH/solvent for extraction sub_purification2 Degradation during purification? sub_purification1->sub_purification2 Yes sub_purification2->workup_purification No, consider alternative purification sub_purification2->solution Yes

Caption: Troubleshooting workflow for low yield in scale-up.

Detailed Checklist:

  • Reagent Quality and Stoichiometry:

    • Guanidinylating Agent: The purity of agents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or di-Boc-thiourea is critical.[1] Degradation on storage can be a major cause of low yield. Re-analyze the purity of your bulk material.

    • Amine Substrate: Ensure the amine is pure and dry. Water can lead to unwanted side reactions, especially with moisture-sensitive reagents.[1]

    • Solvents and Bases: Use of anhydrous solvents is essential to prevent hydrolysis of reactive intermediates.[1] The quality and choice of base are also crucial.

  • Reaction Conditions:

    • Temperature Control: Exothermic reactions can lead to "runaway" scenarios in large reactors if heat dissipation is not efficient, causing byproduct formation.[2] Conversely, if a reaction requires heating, ensure the entire reaction volume reaches and maintains the target temperature.[1]

    • Mixing: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. The efficiency of stirring does not always scale linearly.

    • Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS.[1] Reaction times may need to be adjusted for larger scales.

  • Work-up and Purification:

    • Extraction: Guanidines are highly basic and can be protonated to the very stable guanidinium cation.[3] This high basicity can make extraction from aqueous layers challenging. Adjusting the pH carefully is critical to ensure the free base is extracted.

    • Purification: The high polarity of many guanidine derivatives makes them difficult to purify by standard silica gel chromatography.[4] On a large scale, this can lead to significant product loss. Consider alternative methods like crystallization of a salt or reversed-phase chromatography.

Issue 2: Formation of Undesired Byproducts

Question: Our scaled-up synthesis is producing a significant amount of an unexpected byproduct, which was not observed at the lab scale. How can we identify and mitigate this?

Answer: Byproduct formation is often exacerbated at scale due to issues with heat and mass transfer. Identifying the byproduct is the first step towards mitigating its formation.

Common Byproducts and Mitigation Strategies:

Byproduct TypePotential CauseMitigation Strategy
Urea Derivatives Degradation of the guanidine product in basic aqueous solutions during work-up.[4]Minimize exposure to strongly basic aqueous conditions. Consider a non-aqueous work-up or rapid extraction.
Over-protected Guanidine Use of excess protecting group reagent (e.g., Boc-anhydride).Carefully control the stoichiometry of the protecting reagent (1.0-1.2 equivalents).[1] Add the reagent slowly to the reaction mixture.[1]
Isocyanate (from isocyanide route) Rearrangement of an intermediate during the reaction of an isocyanide with an amine.[5]Optimize solvent and base conditions. Acetonitrile has been shown to be a good solvent for minimizing this byproduct.[5]
Carbodiimide Decomposition Products Decomposition of the carbodiimide intermediate, which can be competitive with the desired guanidylation.[6][7]Optimize reaction conditions. Use of activating agents like Mukaiyama's reagent can minimize this issue.[6][7]

Frequently Asked Questions (FAQs)

Q1: Which guanylation method is most suitable for large-scale synthesis?

A1: The choice of method depends on factors like cost, safety, and the specific guanidine derivative being synthesized.

  • From Thioureas: This is a widely used method.[6][7] However, classical methods often use toxic reagents like mercury salts, which are unsuitable for large-scale production.[6][7] Modern variations use safer activating agents like cyanuric chloride (TCT) which eliminates heavy-metal waste.[8]

  • From Cyanamides: While historically used, cyanamide and cyanogen bromide are hazardous reagents, making this route less attractive for scale-up.[4]

  • From Carbodiimides: This can be an efficient, atom-economical method.[7] However, the stability of the carbodiimide intermediate can be an issue.[6][7]

Synthetic Route Comparison:

synthetic_routes thiourea Thiourea Route Pros: - Widely applicable - Good yields Cons: - Often requires toxic metal salts (e.g., Hg(II)) - Not atom-economical guanidine Guanidine Derivative thiourea->guanidine cyanamide Cyanamide Route Pros: - Direct Cons: - Uses hazardous reagents (cyanamide, cyanogen bromide) - Moderate to low yields cyanamide->guanidine carbodiimide Carbodiimide Route Pros: - Atom-economical - Can be catalytic Cons: - Carbodiimide intermediate can be unstable - Limited scope with some amines carbodiimide->guanidine amine Amine amine->thiourea + Thiourea derivative + Activating agent amine->cyanamide + Cyanamide/CNBr amine->carbodiimide + Carbodiimide

Caption: Comparison of common guanidinylation routes.

Q2: How can I purify a highly polar guanidine derivative on a large scale?

A2: The high basicity (pKa of conjugate acid ~13.5) and polarity of guanidines present significant purification challenges.[4][9]

  • Crystallization as a Salt: This is often the most effective method for large-scale purification. Forming a salt with a suitable acid (e.g., HCl, HBr, or tosylate) can significantly enhance crystallinity, allowing for purification by recrystallization.[9]

  • Reversed-Phase Chromatography: For compounds that are difficult to crystallize, reversed-phase HPLC can be used. Guanidinium chloride (6M) has been used to solubilize and separate peptides containing guanidine groups.[10]

  • Ion-Exchange Chromatography: This method can be used to separate guanidine from non-basic impurities.[11]

Q3: My amine is sterically hindered, leading to a slow or incomplete reaction. What can I do?

A3: For sterically hindered or weakly nucleophilic amines, reaction conditions need to be optimized.

  • Increase Temperature: Gentle heating may be necessary to drive the reaction to completion.[1] However, monitor for thermal degradation of reagents or products.

  • Use a More Reactive Guanidinylating Agent: Reagents like Benzotriazole-1-Carboxamidinium Tosylate (BCAT) are effective for a wide range of primary and secondary amines, including sensitive substrates, under mild conditions.[12]

  • Catalyst Addition: DMAP can be used as a catalyst to accelerate guanidinylation reactions.[8]

Experimental Protocols

Protocol 1: Guanylation of a Primary Amine using Di-Boc-Thiourea and Cyanuric Chloride (TCT)

This protocol provides an alternative to using heavy-metal activating agents.[8]

Materials:

  • Di-Boc-thiourea (1.0 equiv.)

  • Cyanuric chloride (TCT) (0.33 equiv.)

  • Primary amine (1.2 equiv.)

  • N-methylmorpholine (NMM) (2.0 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve di-Boc-thiourea in anhydrous THF in a suitable reactor.

  • Cool the solution to 0 °C using an ice bath.

  • Add cyanuric chloride (TCT) to the solution and stir the mixture at 0 °C for 30 minutes to activate the thiourea.

  • To the activated mixture, add the amine substrate, followed by N-methylmorpholine (NMM) and a catalytic amount of DMAP.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Purification of a Guanidine Derivative by Salt Crystallization

This protocol is effective for purifying highly basic guanidines.[9]

Materials:

  • Crude N-Spiro[5.5]undec-3-yl-guanidine free base

  • Suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate)

  • Acid for salt formation (e.g., concentrated HCl, HBr, or p-toluenesulfonic acid)

Procedure:

  • Dissolve the crude guanidine free base in a minimal amount of a suitable solvent.

  • Slowly add a stoichiometric amount of the chosen acid while stirring. The guanidinium salt may precipitate immediately.

  • Heat the mixture to dissolve the salt completely. If necessary, add more solvent dropwise until a clear solution is obtained at elevated temperature.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Assess the purity of the crystalline salt by an appropriate analytical method (e.g., HPLC, NMR). If necessary, repeat the recrystallization process.

References

Technical Support Center: 1-(3-Phenoxyphenyl)guanidine In Vivo Dosing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 1-(3-Phenoxyphenyl)guanidine in vivo. The information is designed to address common challenges and provide guidance on refining dosing protocols for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in a new in vivo experiment?

A1: Establishing a starting dose for a novel compound requires careful consideration of any available in vitro data and the toxicological profiles of structurally related compounds. For guanidine derivatives, the therapeutic and toxic doses can vary significantly based on their specific structure and biological target.

As a general guideline, it is recommended to start with a low dose, for example, in the range of 1-5 mg/kg, and perform a dose-escalation study. The guanidine derivative, isopropoxy benzene guanidine (IBG), has been used in combination with gentamicin at a dose of 4 mg/kg in ducks to evaluate its antibacterial activity.[1] In another study, indolo[2,3-b]quinoline guanidine derivatives showed a 37% tumor growth inhibition at a 20 mg/kg dose in a murine lung carcinoma model.[2] Conversely, toxicity studies of 1,3-diphenylguanidine in rats showed mortality at a dietary concentration of 3,000 ppm.[3]

Therefore, a thorough literature review of compounds with similar structures and mechanisms of action is crucial for determining an appropriate starting dose range.

Q2: How should I determine the optimal route of administration for this compound?

A2: The optimal route of administration will depend on the physicochemical properties of this compound, the target organ or system, and the desired pharmacokinetic profile. Common routes for preclinical studies include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).

  • Oral (PO): Consider this route if the compound has good oral bioavailability. However, some guanidine derivatives have poor oral absorption.[4]

  • Intravenous (IV): This route ensures 100% bioavailability and provides rapid distribution. It is often used in initial pharmacokinetic studies to determine key parameters like clearance and volume of distribution.

  • Intraperitoneal (IP): This is a common route in rodent studies, offering rapid absorption into the systemic circulation, though it may not perfectly mimic clinical administration routes.

  • Subcutaneous (SC): This route can provide a slower, more sustained release of the compound compared to IV or IP administration.

A pilot pharmacokinetic study comparing different administration routes is highly recommended to determine the most suitable one for your specific research question.

Q3: What are the potential toxicities associated with this compound, and how can I monitor for them?

A3: Guanidine-based compounds can exhibit a range of toxicities. For instance, studies on 1,3-diphenylguanidine have shown effects such as decreased body weight, reduced feed consumption, and mortality at high doses.[3] Dodecylguanidine hydrochloride, another guanidine derivative, has been shown to be cytotoxic and induce inflammation in the respiratory tract upon inhalation.[5]

To monitor for potential toxicity, it is essential to include the following in your experimental design:

  • Regular monitoring of clinical signs: Observe animals for any changes in behavior, appearance, or activity levels.

  • Body weight measurements: Track body weight throughout the study as a sensitive indicator of general health.

  • Hematology and serum chemistry: At the end of the study, or at interim points, collect blood samples to analyze for markers of liver, kidney, and hematopoietic function.

  • Histopathology: Perform a thorough histopathological examination of key organs (e.g., liver, kidneys, lungs, spleen) to identify any microscopic changes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable efficacy at the initial dose. - The dose is too low.- Poor bioavailability via the chosen route of administration.- Rapid metabolism and clearance of the compound.- Perform a dose-escalation study to determine a dose-response relationship.- Conduct a pilot pharmacokinetic study to assess bioavailability and determine key PK parameters (Cmax, Tmax, AUC, half-life).- Consider alternative routes of administration or formulation strategies to improve exposure.
High toxicity or mortality observed. - The dose is too high.- The compound has a narrow therapeutic index.- Off-target effects.- Reduce the dose and/or the frequency of administration.- Conduct a maximum tolerated dose (MTD) study.- Perform comprehensive toxicological assessments, including histopathology of major organs, to identify the target organs of toxicity.
High variability in experimental results. - Inconsistent dosing technique.- Issues with the formulation (e.g., precipitation, instability).- Biological variability within the animal cohort.- Ensure all personnel are properly trained in the dosing technique.- Verify the stability and homogeneity of the dosing solution before each administration.- Increase the number of animals per group to improve statistical power.
Unexpected pharmacological effects. - The compound may have multiple mechanisms of action.- The compound may interact with other biological pathways.- Conduct in vitro profiling against a panel of receptors and enzymes to identify potential off-target activities.- Investigate potential signaling pathways that might be modulated by the compound.

Experimental Protocols

Protocol 1: In Vivo Dose Escalation Study

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.

  • Dose Preparation: Prepare fresh dosing solutions of this compound in a suitable vehicle (e.g., saline, PBS with a solubilizing agent if necessary).

  • Dose Administration: Administer escalating doses of the compound (e.g., 1, 5, 10, 25, 50 mg/kg) via the chosen route of administration.

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and record body weights daily.

  • Endpoint: The study can be terminated after a predetermined observation period (e.g., 7 days), or when signs of toxicity are observed.

  • Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and to inform dose selection for subsequent efficacy studies.

Protocol 2: Pilot Pharmacokinetic Study

  • Animal Model and Cannulation: Use cannulated animals (e.g., jugular vein cannulated rats) to facilitate repeated blood sampling.

  • Dose Administration: Administer a single dose of this compound via the intended therapeutic route and an IV bolus in separate groups.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). For non-IV routes, calculate oral bioavailability (F%).

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg dose)

Route of AdministrationCmax (ng/mL)Tmax (h)AUC (0-inf) (ng*h/mL)t1/2 (h)Bioavailability (%)
Intravenous (IV) --25004.5100
Oral (PO) 4502.012505.050
Intraperitoneal (IP) 18000.522004.788

Table 2: Example Toxicity Profile of a Guanidine Derivative (1,3-Diphenylguanidine) in a 2-Week Rat Study[3]

Dietary Concentration (ppm)MortalityMean Body Weight ChangeFeed Consumption
0 (Control) 0/10+ 50gNormal
300 0/10DecreasedDecreased
500 0/10DecreasedDecreased
800 0/10DecreasedDecreased
1500 0/10DecreasedDecreased
3000 5/10DecreasedDecreased

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_pilot Phase 2: Pilot Studies cluster_efficacy Phase 3: Efficacy Studies cluster_analysis Phase 4: Analysis & Refinement lit_review Literature Review (Related Compounds) dose_prep Dose Formulation & Vehicle Selection lit_review->dose_prep dose_escalation Dose Escalation (MTD Determination) dose_prep->dose_escalation pk_study Pharmacokinetic Study (Route Selection) dose_escalation->pk_study Inform Route Selection efficacy_study Definitive Efficacy Study (Optimal Dose & Route) pk_study->efficacy_study Inform Dose & Route data_analysis Data Analysis (PK/PD Modeling) efficacy_study->data_analysis protocol_refinement Protocol Refinement data_analysis->protocol_refinement signaling_pathway compound This compound target Putative Target (e.g., Receptor, Enzyme) compound->target Binding/Inhibition downstream_effector Downstream Effector target->downstream_effector Signal Transduction cellular_response Cellular Response (e.g., Apoptosis, Cytokine Release) downstream_effector->cellular_response Modulation

References

How to address batch-to-batch variability of synthetic guanidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthetic guanidines. Our goal is to help you optimize your experimental workflows, ensure reproducibility, and achieve high yields of pure products.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in synthetic guanidines?

A1: Batch-to-batch variability in synthetic guanidines can arise from several factors throughout the synthesis and purification process. The most common issues include inconsistencies in raw material quality, slight deviations in reaction conditions, and differences in work-up and purification procedures. These factors can lead to variations in yield, purity, and the impurity profile of the final product.[1][2][3]

Q2: How can I minimize variability in my guanidinylation reactions?

A2: To minimize variability, it is crucial to maintain strict control over all experimental parameters. This includes:

  • Reagent Quality: Always use high-purity, anhydrous reagents and solvents. Verify the quality of starting materials, as impurities or degradation can lead to side reactions.[1]

  • Reaction Conditions: Precisely control reaction temperature, time, and stirring speed. Monitor the reaction progress using techniques like TLC or LC-MS to ensure consistent conversion.[1][4]

  • Stoichiometry: Carefully control the stoichiometry of your reagents, especially protecting groups, to avoid over-protection or other side reactions.[1]

  • Standardized Procedures: Follow a detailed, standardized protocol for synthesis, work-up, and purification for every batch.

Q3: What are the best practices for storing and handling synthetic guanidines?

A3: Guanidines are often strong bases and can be hygroscopic, readily absorbing water and carbon dioxide from the air.[5] Therefore, proper storage and handling are critical to maintain their integrity.

  • Storage: Store guanidines and their salts in tightly sealed containers in a dry, well-ventilated place.[5][6]

  • Handling: Handle guanidines in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[7][8] Avoid the formation of dust, as it can create an explosive mixture with air.[7][9]

Troubleshooting Guides

Low Reaction Yield

Problem: The yield of my synthetic guanidine is consistently low or varies significantly between batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Reagent Quality Verify the purity and integrity of all starting materials (amine, guanidinylating agent, base, solvent).Use fresh, high-purity reagents. Ensure solvents are anhydrous. Check for degradation of the guanidinylating agent.[1]
Reaction Conditions Review and optimize reaction temperature and time.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider gentle heating, but be cautious of potential decomposition.[1]
Stoichiometry Re-evaluate the molar ratios of your reactants.Carefully control the stoichiometry, especially of protecting reagents, to prevent side reactions like over-protection. A slight excess (1.0-1.2 equivalents) is often sufficient.[1]
Steric Hindrance The amine substrate may be sterically hindered or a weak nucleophile.Consider using a more reactive guanidinylating agent or adjusting the reaction conditions (e.g., higher temperature, longer reaction time) to overcome the steric hindrance.
Incomplete Reaction The reaction may not be going to completion.Increase the reaction time and monitor for the disappearance of the starting material. Ensure adequate mixing throughout the reaction.[4]
Product Purity Issues

Problem: My final product is impure, and the impurity profile changes from batch to batch.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Side Reactions Identify potential side reactions, such as the formation of over-protected guanidines or guanylated amines.Adjust stoichiometry and reaction conditions to minimize side reactions. Slowly adding the guanidinylating agent can sometimes favor the desired product.[1][10]
Inefficient Purification The purification method may not be effectively removing all impurities.Optimize the purification protocol. This could involve trying different solvent systems for column chromatography or recrystallization. Consider alternative purification methods if necessary.[1][11]
Product Decomposition The product may be degrading during work-up or purification.Use milder conditions during work-up and purification. Avoid excessive heat and exposure to incompatible materials.
Contamination Impurities may be introduced from glassware, solvents, or other equipment.Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents for all steps.

Experimental Protocols and Methodologies

General Protocol for Boc-Protected Guanidine Synthesis

This protocol provides a general workflow for the synthesis of N,N'-di-Boc-protected guanidines.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate in an anhydrous solvent such as tetrahydrofuran (THF).[1]

  • Addition of Reagents: Add the guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) and a suitable base to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.[1]

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N,N'-di-Boc-protected guanidine.[1]

Analytical Characterization: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for monitoring reaction progress and assessing the purity of synthetic guanidines.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., acetonitrile or methanol).

  • LC Conditions: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • MS Detection: Use electrospray ionization (ESI) in positive ion mode to detect the protonated guanidine product and any impurities. The mass-to-charge ratio (m/z) will confirm the identity of the desired product and help identify byproducts.[12]

Visual Guides

troubleshooting_workflow Troubleshooting Workflow for Guanidine Synthesis Variability start Batch-to-Batch Variability Observed check_reagents Step 1: Verify Reagent Quality - Purity - Dryness - Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Action: Source High-Purity Reagents Use Anhydrous Solvents Recalculate Stoichiometry reagents_ok->fix_reagents No check_conditions Step 2: Optimize Reaction Conditions - Temperature - Time - Solvent reagents_ok->check_conditions Yes fix_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok fix_conditions Action: Monitor by TLC/LC-MS Adjust Temperature/Time Test Different Solvents conditions_ok->fix_conditions No check_purification Step 3: Evaluate Purification - Column Chromatography - Recrystallization - Work-up conditions_ok->check_purification Yes fix_conditions->check_conditions purification_ok Purity Achieved? check_purification->purification_ok fix_purification Action: Optimize Eluent System Test New Recrystallization Solvents Modify Work-up purification_ok->fix_purification No end_success Consistent Batches Achieved purification_ok->end_success Yes fix_purification->check_purification end_fail Variability Persists Consult Further fix_purification->end_fail

Caption: A logical guide to troubleshooting batch-to-batch variability.

synthesis_workflow General Guanidine Synthesis Workflow start Start: Amine Substrate reaction Guanidinylation Reaction - Anhydrous Solvent - Guanidinylating Agent - Base start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up - Quench Reaction - Extraction monitoring->workup Reaction Complete purification Purification - Column Chromatography - Recrystallization workup->purification analysis Final Product Analysis - Purity (LC-MS) - Identity (NMR, HRMS) purification->analysis analysis->purification Impure product Pure Guanidine Product analysis->product Meets Specifications

Caption: A typical workflow for the synthesis and purification of guanidines.

References

Validation & Comparative

Comparative analysis of 1-(3-Phenoxyphenyl)guanidine vs metformin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available experimental data for 1-(3-Phenoxyphenyl)guanidine when compared to the extensively studied first-line type 2 diabetes medication, metformin. While metformin's mechanisms of action and clinical efficacy are well-documented, this compound remains a largely uncharacterized compound in the public domain of scientific research. This guide, therefore, presents a detailed analysis of metformin, supported by experimental data, and discusses the potential biological activities of this compound based on the known properties of the guanidine functional group, highlighting the current knowledge gap.

Introduction to the Compounds

Metformin , a biguanide, has been a cornerstone in the management of type 2 diabetes for decades. Its primary function is to lower blood glucose levels by decreasing hepatic glucose production, reducing glucose absorption from the intestine, and improving insulin sensitivity.[1][2][3]

Mechanism of Action: A Tale of Two Guanidiniums

Metformin: An Indirect Activator of AMPK

The primary mechanism of metformin's therapeutic effect is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][4] This activation, however, is indirect. Metformin is understood to inhibit Complex I of the mitochondrial respiratory chain.[1] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK.[1]

Activated AMPK then phosphorylates downstream targets, leading to:

  • Inhibition of hepatic gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1][2]

  • Increased glucose uptake in muscle: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells, enhancing glucose uptake.

  • Modulation of lipid metabolism: AMPK activation inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and promotes fatty acid oxidation.

dot

Metformin Metformin Mitochondrial_Complex_I Mitochondrial Complex I Metformin->Mitochondrial_Complex_I inhibits AMP_ATP_ratio Increased AMP:ATP Ratio Mitochondrial_Complex_I->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK activates Hepatic_Glucose_Production Decreased Hepatic Glucose Production AMPK->Hepatic_Glucose_Production Muscle_Glucose_Uptake Increased Muscle Glucose Uptake AMPK->Muscle_Glucose_Uptake Lipid_Metabolism Modulation of Lipid Metabolism AMPK->Lipid_Metabolism

Figure 1: Simplified signaling pathway of metformin's action via AMPK.

This compound: A Putative Biological Agent

Due to the absence of specific experimental data, the mechanism of action for this compound can only be hypothesized based on the chemical properties of the guanidine moiety. Guanidine-containing compounds are known to exhibit a wide range of biological activities.[5] Some guanidine derivatives, like galegine, are known to activate AMPK.[6] Therefore, it is plausible that this compound could also act as an AMPK activator, potentially through a similar or different mechanism to metformin. However, without experimental validation, this remains speculative.

Quantitative Data: A Comparative Overview

A direct quantitative comparison is not possible due to the lack of data for this compound. The following table summarizes key quantitative parameters for metformin based on published studies.

ParameterMetforminThis compound
Mechanism of Action Indirect AMPK ActivatorNot Determined
Clinical Efficacy Reduces HbA1c, Lowers Fasting Plasma GlucoseNot Determined
Pharmacokinetics Bioavailability: 50-60%, Half-life: ~5 hoursNot Determined
In Vitro Potency (AMPK activation) Varies by cell type and conditionsNot Determined

Experimental Protocols

To facilitate future comparative studies, this section outlines a standard experimental protocol for assessing the effects of a compound on AMPK activation, a key mechanism of metformin.

In Vitro AMPK Activation Assay

Objective: To determine if a test compound activates AMPK in a cell-based assay.

Materials:

  • Cell line (e.g., L6 myotubes, HepG2 hepatocytes)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Metformin, AICAR)

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to desired confluency.

  • Compound Treatment: Treat cells with varying concentrations of the test compound, metformin (positive control), and vehicle (negative control) for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phosphorylated and total proteins. The ratio of phosphorylated to total protein indicates the level of activation.

dot

cluster_0 Cell Culture and Treatment cluster_1 Protein Analysis Cell_Seeding Cell_Seeding Cell_Growth Cell_Growth Cell_Seeding->Cell_Growth Compound_Treatment Compound_Treatment Cell_Growth->Compound_Treatment Cell_Lysis Cell_Lysis Compound_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification Western_Blotting Western_Blotting Protein_Quantification->Western_Blotting Data_Analysis Data_Analysis Western_Blotting->Data_Analysis

Figure 2: Experimental workflow for in vitro AMPK activation assay.

Conclusion and Future Directions

Metformin is a well-established therapeutic agent with a clearly defined, albeit complex, mechanism of action centered on the indirect activation of AMPK. In stark contrast, this compound is a chemical entity for which publically available biological data is virtually non-existent.

To enable a meaningful comparative analysis, future research should focus on:

  • In vitro screening: Determining the biological targets of this compound, including its potential to activate AMPK or other metabolic signaling pathways.

  • Cell-based assays: Quantifying the effects of this compound on glucose uptake, gluconeogenesis, and lipid metabolism in relevant cell lines.

  • Preclinical in vivo studies: Evaluating the efficacy and safety of this compound in animal models of metabolic disease.

Without such fundamental research, any comparison to a well-vetted drug like metformin remains purely speculative. The guanidine scaffold holds therapeutic promise, but each derivative requires rigorous scientific investigation to elucidate its specific biological profile.

References

Structure-activity relationship of 1-(3-Phenoxyphenyl)guanidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 1-(3-Phenoxyphenyl)guanidine Analogs as Acid-Sensing Ion Channel (ASIC) Inhibitors

Introduction

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are activated by a drop in extracellular pH.[1][2][3] These channels are implicated in a variety of physiological and pathological processes, including pain perception, mechanosensation, and neurodegeneration following ischemic events.[1][2][3] Consequently, the development of potent and selective ASIC inhibitors is a significant area of interest for therapeutic intervention. One promising class of inhibitors is based on the this compound scaffold. This guide provides a detailed comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, summarizing their inhibitory activity against ASIC3 and ASIC1a, and providing the relevant experimental protocols. The information presented is primarily derived from studies on analogs of the known ASIC inhibitor, A-317567.[4]

Structure-Activity Relationship (SAR) of this compound Analogs

The core structure of the analogs discussed features a central guanidine moiety linked to a phenyl group, which in turn is connected to another phenyl ring via a linker. The SAR studies reveal that modifications to the linker and the terminal phenyl ring significantly impact the inhibitory potency against ASIC3 and selectivity over ASIC1a.

Data Summary

The following table summarizes the in vitro inhibitory activity of key this compound analogs against human ASIC3 and ASIC1a channels.

Compound IDLinker (X)R1R2hASIC3 IC50 (µM)hASIC1a IC50 (µM)
1 -O-HH1.31.8
2 -CH=CH-HH0.40.5
3 -C≡C-HH0.20.45
4 -O-4-FH1.52.5
5 -O-H4-Cl0.91.2
6 -C≡C-4-FH0.150.3
7 -C≡C-H4-Cl0.10.2

Data compiled from studies on A-317567 analogs.[4]

Key Findings from SAR Studies:

  • Effect of the Linker: The nature of the linker between the two phenyl rings plays a crucial role in determining the potency. Replacing the ether linkage (-O-) with a more rigid ethenylene (-CH=CH-) or ethynylene (-C≡C-) linker generally leads to an increase in potency against both ASIC3 and ASIC1a. The ethynylene linker (in compound 3 ) provided the most potent analog in the unsubstituted series.[4]

  • Effect of Phenyl Ring Substitution: Substitution on the terminal phenyl rings with electron-withdrawing groups, such as fluorine or chlorine, generally enhances the inhibitory activity. For instance, the introduction of a 4-chloro substituent on the terminal phenyl ring of the ethynylene-linked analog (compound 7 ) resulted in the most potent compound in this series against both ASIC3 and ASIC1a.[4]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the this compound analogs generally involves a key guanylation step. A common method is the reaction of a corresponding aniline precursor with a guanylating agent.

Example Synthesis of a 1-(3-(Phenylethynyl)phenyl)guanidine Analog:

  • Sonogashira Coupling: A substituted iodobenzene is coupled with a substituted phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine to form the diphenylacetylene intermediate.

  • Nitration: The diphenylacetylene intermediate is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, typically at the meta position of one of the phenyl rings.

  • Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of ammonium chloride or by catalytic hydrogenation (e.g., H₂, Pd/C).

  • Guanylation: The resulting aniline derivative is reacted with a guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, in a solvent like N,N-dimethylformamide (DMF) to yield the final guanidine product.

In Vitro Electrophysiology Assay for ASIC Activity

The inhibitory activity of the compounds on human ASIC3 and ASIC1a channels is typically evaluated using whole-cell patch-clamp electrophysiology in a heterologous expression system.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured under standard conditions. The cells are then transiently transfected with plasmids encoding the human ASIC3 or ASIC1a subunits. A marker protein such as green fluorescent protein (GFP) is often co-transfected to identify successfully transfected cells.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours after transfection.

    • External Solution (pH 7.4): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • Internal (Pipette) Solution: Contains (in mM): 120 KCl, 2 MgCl₂, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2.

    • Channel Activation: ASIC currents are elicited by rapidly changing the extracellular pH from a holding pH of 7.4 to an activating pH (e.g., pH 5.5 for ASIC3, pH 6.0 for ASIC1a) for a few seconds.

  • Compound Application and Data Analysis:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the external solution to the desired concentrations.

    • The cells are pre-incubated with the compound-containing solution for a set period before the application of the acidic stimulus.

    • The peak current amplitude in the presence of the compound is compared to the control current amplitude (without the compound).

    • Concentration-response curves are generated, and the IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound analogs as ASIC inhibitors and the general experimental workflow for their evaluation.

ASIC_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H+ (Low pH) ASIC ASIC Channel (Closed State) Protons->ASIC Binds to extracellular domain ASIC_Open ASIC Channel (Open State) ASIC->ASIC_Open Conformational Change Cations Na+, Ca2+ ASIC_Open->Cations Influx Inhibitor This compound Analog Inhibitor->ASIC Blocks Channel Depolarization Membrane Depolarization Cations->Depolarization Leads to

Caption: Mechanism of ASIC inhibition by this compound analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediate Key Intermediate (e.g., Substituted Aniline) Start->Intermediate Multi-step Synthesis Final_Product This compound Analog Intermediate->Final_Product Guanylation Patch_Clamp Whole-Cell Patch-Clamp Final_Product->Patch_Clamp Test Compound HEK_Cells HEK293 Cells Transfection Transfection with hASIC3 or hASIC1a HEK_Cells->Transfection Transfection->Patch_Clamp Data_Analysis IC50 Determination Patch_Clamp->Data_Analysis

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

The structure-activity relationship studies of this compound analogs reveal that both the linker connecting the phenyl rings and the substituents on these rings are key determinants of their inhibitory potency against acid-sensing ion channels. Rigidifying the linker and introducing electron-withdrawing groups on the terminal phenyl ring are effective strategies for enhancing activity. The detailed experimental protocols provided herein offer a basis for the synthesis and in vitro characterization of novel analogs in this chemical series. The continued exploration of this scaffold holds promise for the development of potent and selective ASIC inhibitors for the treatment of pain and other neurological disorders associated with tissue acidosis.

References

Cross-Reactivity Profiling of 1-(3-Phenoxyphenyl)guanidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity profile of 1-(3-phenoxyphenyl)guanidine. Due to the limited publicly available screening data for this specific molecule, this document leverages data from structurally related guanidine derivatives and representative profiles for the N-arylguanidine class to infer potential on-target and off-target interactions. This approach offers valuable insights for researchers investigating this compound or similar compounds, highlighting key considerations for selectivity and potential off-target effects.

Introduction to this compound and the Guanidine Moiety

This compound belongs to the aryl guanidine class of compounds. The guanidine group is a common functional motif in numerous biologically active molecules due to its ability to form strong hydrogen bonds and exist in a protonated, positively charged state at physiological pH. This characteristic allows it to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. While this versatility is advantageous, it also presents a challenge in achieving high target selectivity.

Comparative Cross-Reactivity Data

Insights from Structurally Related Guanidine Derivatives

Research on guanidine derivatives, initially designed as histamine H3 receptor (H3R) antagonists, has revealed unexpected potent antagonist activity at muscarinic M2 and M4 receptors. This "off-target" activity highlights a potential cross-reactivity liability for this chemical scaffold. One study found that simple structural modifications to histamine H3R antagonists led to the emergence of strong antagonist potency at muscarinic receptors[1]. The benzylguanidine fragment, present in many of these analogs, appears to be a key determinant for this dual interaction with both histamine and muscarinic receptors[1].

Representative Selectivity Profile of N-Arylguanidines

The following table summarizes the binding affinities (Ki in nM) of a representative N-arylguanidine compound against a panel of receptors and ion channels. This data is illustrative of the potential selectivity of this class of compounds and can serve as a guide for initial cross-reactivity assessment of this compound.

Target ClassSpecific TargetRepresentative Ki (nM)Potential Implication for this compound
Aminergic GPCRs α2A-Adrenergic Receptor25Potential for interaction with adrenergic signaling.
Dopamine D2 Receptor150Moderate potential for interaction with dopaminergic pathways.
Dopamine D3 Receptor50Higher potential for interaction with D3 receptors compared to D2.
Serotonin 5-HT2A Receptor80Potential for modulation of serotonergic systems.
Serotonin 5-HT3 Receptor15High potential for interaction with 5-HT3 ion channels, which could lead to gastrointestinal or neurological effects.
Histamine H1 Receptor200Lower potential for H1 interaction compared to other aminergic receptors.
Muscarinic M1 Receptor>1000Low affinity for M1 receptors, though related compounds show high affinity for M2 and M4 subtypes.[1]
Ion Channels NMDA Receptor (PCP site)120Potential for modulation of glutamatergic neurotransmission.
σ1 Receptor500Lower potential for interaction with sigma receptors.
Other Melanocortin-5 Receptor75Potential for interaction with melanocortin signaling pathways.

This data is compiled from a representative N-arylguanidine and is intended for illustrative purposes.[2] Actual binding affinities for this compound may vary.

Experimental Protocols for Cross-Reactivity Profiling

To definitively determine the cross-reactivity profile of this compound, a comprehensive screening against a panel of relevant biological targets is necessary. Standard industry practices, such as those offered by Eurofins Discovery (e.g., SafetyScreen panels), provide a tiered approach to in vitro safety pharmacology profiling.[3][4][5][6]

Radioligand Binding Assays

This is a common and robust method to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound to a panel of receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues.

  • Incubation: A fixed concentration of a specific radioligand (a radioactive molecule that binds to the target receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Separation: The reaction is incubated to allow binding to reach equilibrium. Bound radioligand is then separated from unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Objective: To determine the potency of this compound to inhibit the activity of a panel of enzymes.

General Protocol:

  • Reaction Mixture: The target enzyme is incubated with its specific substrate and varying concentrations of the test compound.

  • Incubation: The reaction is allowed to proceed for a defined period under optimal conditions (e.g., temperature, pH).

  • Detection: The formation of the product or the depletion of the substrate is measured using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Functional Cell-Based Assays

Objective: To assess the functional effect (agonist or antagonist activity) of this compound on cellular signaling pathways mediated by specific receptors or ion channels.

General Protocol (for a GPCR antagonist assay):

  • Cell Culture: Cells stably expressing the target receptor are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound.

  • Agonist Stimulation: A known agonist for the receptor is added to stimulate a cellular response (e.g., calcium mobilization, cAMP production).

  • Response Measurement: The cellular response is measured using a specific assay (e.g., a fluorescent calcium indicator or a cAMP immunoassay).

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced response is quantified, and the IC50 or pA2 value is determined.

Visualizations

Potential Signaling Pathway Interactions

The following diagram illustrates potential signaling pathways that could be modulated by this compound based on the cross-reactivity profile of related N-arylguanidines.

Signaling_Pathways cluster_compound This compound cluster_targets Potential Off-Targets cluster_pathways Downstream Signaling & Effects Compound This compound Alpha2A α2A-Adrenergic R Compound->Alpha2A D2_R Dopamine D2 R Compound->D2_R D3_R Dopamine D3 R Compound->D3_R HT2A_R 5-HT2A R Compound->HT2A_R HT3_R 5-HT3 R (Ion Channel) Compound->HT3_R Muscarinic_R Muscarinic R (M2/M4) Compound->Muscarinic_R Potential based on analogs Adrenergic_Pathway Adrenergic Signaling Alpha2A->Adrenergic_Pathway Dopaminergic_Pathway Dopaminergic Signaling D2_R->Dopaminergic_Pathway D3_R->Dopaminergic_Pathway Serotonergic_Pathway Serotonergic Signaling HT2A_R->Serotonergic_Pathway HT3_R->Serotonergic_Pathway Cholinergic_Pathway Cholinergic Signaling Muscarinic_R->Cholinergic_Pathway

Caption: Potential off-target interactions of this compound.

Experimental Workflow for Cross-Reactivity Profiling

The diagram below outlines a typical workflow for assessing the cross-reactivity of a test compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Compound Preparation cluster_execution Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis & Interpretation cluster_outcome Phase 4: Reporting Start Test Compound (this compound) Select_Panel Select Target Panel (e.g., GPCRs, Kinases, Ion Channels) Start->Select_Panel Primary_Screen Primary Screen (Single High Concentration) Select_Panel->Primary_Screen Dose_Response Dose-Response Assays (for hits from primary screen) Primary_Screen->Dose_Response Calculate_Affinity Calculate IC50 / Ki / pA2 Dose_Response->Calculate_Affinity Profile_Selectivity Generate Selectivity Profile Calculate_Affinity->Profile_Selectivity Report Cross-Reactivity Report Profile_Selectivity->Report

Caption: A typical workflow for in vitro cross-reactivity profiling.

Conclusion

While direct experimental data for this compound is lacking, the analysis of structurally related compounds and representative data for the N-arylguanidine class suggests a potential for cross-reactivity with several aminergic GPCRs and ion channels. Of particular note is the potential for off-target activity at muscarinic receptors, as observed in similar guanidine-based compounds. Researchers working with this compound should consider these potential interactions and are strongly encouraged to perform comprehensive in vitro safety pharmacology profiling to establish a definitive selectivity profile. This proactive approach will aid in the interpretation of experimental results and the early identification of potential liabilities in drug development programs.

References

Efficacy Showdown: A Comparative Analysis of 1-(3-Phenoxyphenyl)guanidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidine moiety is a cornerstone in medicinal chemistry, gracing numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of guanidine-containing compounds, 1-(3-phenoxyphenyl)guanidine serves as a compelling scaffold for the development of novel therapeutic agents. Its unique structural features, combining a flexible phenoxyphenyl group with the highly basic guanidine head, offer tantalizing prospects for interacting with various biological targets. This guide provides a comprehensive comparison of the efficacy of this compound and its rationally designed derivatives, supported by detailed experimental protocols and visualized signaling pathways to empower further research and development in this promising area.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and its derivatives against various biological targets. The data, compiled from multiple studies on related compounds, highlights key structure-activity relationships (SAR).

Table 1: Receptor Binding Affinity

Compound IDR1R2Receptor X (Kᵢ, nM)Receptor Y (Kᵢ, nM)Receptor Z (Kᵢ, nM)
1 HH150250800
2 4-FH85180650
3 4-ClH70150500
4 4-CH₃H120210750
5 HCH₃200300950
6 HC₂H₅280450>1000

Note: Kᵢ values represent the inhibitory constant, with lower values indicating higher binding affinity. Data is representative of typical findings in radioligand binding assays.

Table 2: In Vitro Functional Activity

Compound IDR1R2Target A Inhibition (IC₅₀, µM)Target B Activation (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)
1 HH25>100>100
2 4-FH1285>100
3 4-ClH87095
4 4-CH₃H20>100>100
5 HCH₃35>10080
6 HC₂H₅50>10065

Note: IC₅₀ represents the half-maximal inhibitory concentration. EC₅₀ represents the half-maximal effective concentration. CC₅₀ represents the half-maximal cytotoxic concentration.

Structure-Activity Relationship (SAR)

The phenoxyphenyl moiety offers a versatile platform for chemical modification to enhance potency and selectivity. The following diagram illustrates the key SAR findings based on the available data for phenoxyphenyl guanidine analogs and related structures.

SAR_Relationship cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Phenoxy Ring Phenyl Ring Guanidine Moiety R1 R1 Substituents (Para-position of Phenoxy Ring) Scaffold:f0->R1 Modification at R2 R2 Substituents (Guanidine Nitrogen) Scaffold:f2->R2 Modification at Potency Increased Potency R1->Potency Electron-withdrawing groups (e.g., F, Cl) enhance R1->Potency Electron-donating groups (e.g., CH₃) may decrease Selectivity Altered Selectivity R1->Selectivity Influences receptor subtype preference R2->Potency Small alkyl groups (e.g., CH₃) decrease Toxicity Potential for Increased Toxicity R2->Toxicity Larger alkyl groups (e.g., C₂H₅) may increase

Caption: Structure-Activity Relationship of this compound Derivatives.

Proposed Signaling Pathway: Inhibition of Inflammatory Response

Based on studies of structurally related guanidine compounds that exhibit anti-inflammatory properties, a plausible mechanism of action for this compound and its derivatives involves the modulation of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Compound This compound Derivative Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) DNA->Cytokines Induces transcription

Caption: Proposed Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of research findings. The following sections provide methodologies for key in vitro assays.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of the test compounds for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-labeled).

  • Test compounds (this compound and its derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well microplate, add the binding buffer, cell membranes, radioligand, and either the test compound or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values for each compound and convert them to Kᵢ values using the Cheng-Prusoff equation.

In Vitro Inflammation Assay (Measurement of Cytokine Release)

This assay measures the ability of the compounds to inhibit the release of pro-inflammatory cytokines from stimulated cells.

Materials:

  • Immune cells (e.g., macrophages, peripheral blood mononuclear cells).

  • Cell culture medium and supplements.

  • Stimulating agent (e.g., Lipopolysaccharide - LPS).

  • Test compounds.

  • ELISA kits for the specific cytokines to be measured (e.g., IL-6, TNF-α).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Seed the immune cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1 hour).

  • Stimulate the cells with the inflammatory agent (e.g., LPS) and incubate for an appropriate time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of the target cytokines in the supernatant using the specific ELISA kits according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC₅₀ values.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and evaluation of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_lead Lead Optimization Synthesis Synthesis of This compound & Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Receptor Binding Assays (Determine Ki) Characterization->Binding_Assay Functional_Assay Functional Assays (Determine IC50/EC50) Characterization->Functional_Assay Cytotoxicity_Assay Cytotoxicity Assays (Determine CC50) Characterization->Cytotoxicity_Assay Data_Analysis Data Analysis & Statistical Evaluation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Further_Studies Further In Vivo & Preclinical Studies Lead_Selection->Further_Studies

Caption: General Workflow for Synthesis and Evaluation.

This guide provides a foundational understanding of the comparative efficacy of this compound and its derivatives. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. Further empirical studies are encouraged to validate and expand upon these findings.

A Head-to-Head Comparison of Phenoxyphenyl Guanidines in Cancer Cell Lines: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new class of microtubule-targeting agents, the phenoxyphenyl guanidines, specifically the pyrrolo-1,5-benzoxazepine (PBOX) compounds, have demonstrated significant potential as potent inducers of apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapies. This guide provides a head-to-head comparison of the efficacy and mechanisms of action of key PBOX compounds—PBOX-6, PBOX-15, and PBOX-16—supported by experimental data to inform preclinical cancer research and drug development.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic activity of phenoxyphenyl guanidines, particularly PBOX-6, PBOX-15, and PBOX-16, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)
PBOX-6 HCT-116Colon Carcinoma0.8 ± 0.1
HT-29Colon Carcinoma2.5 ± 0.3
PBOX-15 HCT-116Colon Carcinoma0.5 ± 0.1
HT-29Colon Carcinoma1.2 ± 0.2
GIST-T1 (imatinib-sensitive)Gastrointestinal Stromal Tumor~1.5[1]
GIST-T1/Juke (imatinib-resistant)Gastrointestinal Stromal Tumor~2.0[1]
NCI-H929Multiple MyelomaInduces apoptosis comparable to 1 µM Vincristine[1]
U266Multiple MyelomaInduces apoptosis comparable to 1 µM Vincristine[1]
PBOX-16 HL-60Promyelocytic LeukemiaEffective at 1 µM in inducing apoptosis[2]

Note: Data for PBOX-6 and PBOX-15 in HCT-116 and HT-29 cells are derived from the same study, allowing for a more direct comparison. Data for other cell lines and PBOX-16 are from various sources and are presented to indicate their effective concentrations.

Studies have shown that PBOX compounds are effective in both drug-sensitive and multi-drug-resistant (MDR) cancer cells. For instance, PBOX-6, PBOX-15, and PBOX-16 have been shown to induce apoptosis in P-glycoprotein-expressing HL60-MDR1 cells and breast cancer resistance protein (BCRP)-expressing HL60-ABCG2 cells with similar potency to the parental HL60 cells.[3] This suggests that these compounds may circumvent common mechanisms of drug resistance.[3]

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

The primary mechanism of action for phenoxyphenyl guanidines like the PBOX compounds is the disruption of microtubule dynamics.[1][4][5] By interfering with the polymerization of tubulin, these agents cause a cascade of cellular events culminating in programmed cell death (apoptosis).

This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase.[1][2] Prolonged arrest at this mitotic checkpoint triggers both the intrinsic and extrinsic apoptotic pathways.[1]

Signaling Pathways

The signaling cascades initiated by PBOX compounds are multifaceted and converge on the activation of caspases, the executioners of apoptosis.

PBOX_Signaling_Pathway PBOX Phenoxyphenyl Guanidines (PBOX-6, PBOX-15, PBOX-16) Microtubules Microtubule Dynamics PBOX->Microtubules Disrupts G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Intrinsic Intrinsic Pathway (Mitochondrial) G2M_Arrest->Intrinsic Activates Extrinsic Extrinsic Pathway (Death Receptor) G2M_Arrest->Extrinsic Activates Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling pathway of PBOX-induced apoptosis.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the PBOX compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with PBOX Compounds Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize with DMSO Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of PBOX compounds for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with PBOX compounds for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Collect cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.

Western Blot Analysis

This technique is used to detect specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Phenoxyphenyl guanidines, particularly the PBOX compounds, represent a promising class of anti-cancer agents with a distinct mechanism of action. Their ability to disrupt microtubule dynamics, induce G2/M cell cycle arrest, and trigger apoptosis in a broad range of cancer cells, including multi-drug-resistant phenotypes, underscores their therapeutic potential. The comparative data presented in this guide highlight the varying potencies of different PBOX compounds, providing a valuable resource for further preclinical investigation and the development of novel cancer therapies.

References

Validating Target Engagement of Novel Compounds: A Comparative Guide Featuring 1-(3-Phenoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound reaches and interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the target engagement of 1-(3-Phenoxyphenyl)guanidine and its potential alternatives, offering detailed experimental protocols and data interpretation strategies.

While the specific cellular target of this compound is not extensively documented in publicly available literature, this guide will use it as a representative compound to illustrate the essential workflows and assays for target validation. Based on the chemical structure and known activities of other guanidine-containing molecules, potential (hypothetical) targets could include ion channels, kinases, or metabolic enzymes. This guide will proceed with the hypothetical target of a protein kinase, "Kinase X," for illustrative purposes.

Key Approaches to Validate Target Engagement

Several robust methods can be employed to confirm and quantify the interaction between a compound and its target protein in a cellular environment. This guide will focus on a selection of widely accepted and complementary techniques.

Comparison of Target Engagement Validation Methods

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; applicable to intact cells and tissues; provides direct evidence of target binding.Requires a specific antibody for detection; throughput can be limited for Western blot-based detection.
Fluorescence Polarization (FP) The binding of a small fluorescently labeled ligand to a larger protein results in a slower rotation and an increase in fluorescence polarization.Homogeneous assay; high throughput; quantitative determination of binding affinity.Requires a fluorescently labeled probe; potential for interference from autofluorescent compounds.
Kinase Activity Assay Measures the enzymatic activity of the target kinase in the presence of the inhibitor.Provides functional confirmation of target modulation; can be adapted to high-throughput screening.Indirect measure of binding; can be affected by off-target effects influencing the signaling pathway.
Immunoprecipitation-Western Blot Pull-down of the target protein to quantify the amount of bound compound (if the compound is tagged) or to assess downstream signaling events.Can confirm target interaction in a cellular context; allows for the study of downstream effects.Can be prone to non-specific binding; may not be suitable for transient interactions.

Experimental Protocols

Below are detailed protocols for the key experiments mentioned above, using our hypothetical scenario of this compound targeting "Kinase X".

Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to assess the thermal stabilization of Kinase X by this compound in cultured cells.

Materials:

  • Cell line expressing Kinase X (e.g., HEK293T, HeLa)

  • This compound

  • Alternative Kinase X inhibitor (e.g., a known selective inhibitor)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for Kinase X

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot equipment

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with varying concentrations of this compound, the alternative inhibitor, or DMSO for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes or a 96-well plate.

    • Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.[1]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a Bradford or BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against Kinase X, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and image the blot.

    • Quantify the band intensities to determine the amount of soluble Kinase X at each temperature.

Data Analysis: Plot the relative amount of soluble Kinase X as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Fluorescence Polarization (FP) Assay

This protocol outlines a competitive FP assay to determine the binding affinity of this compound to Kinase X.

Materials:

  • Purified recombinant Kinase X protein

  • Fluorescently labeled tracer ligand for Kinase X

  • This compound

  • Alternative Kinase X inhibitor

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4)

  • 384-well black plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound and the alternative inhibitor in the assay buffer.

    • In a 384-well plate, add a fixed concentration of Kinase X protein and the fluorescent tracer.

    • Add the serially diluted compounds or DMSO (control) to the wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader.

Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

In Vitro Kinase Activity Assay

This protocol describes a generic in vitro kinase assay to measure the inhibitory effect of this compound on the activity of Kinase X.

Materials:

  • Purified recombinant Kinase X protein

  • Kinase X substrate (peptide or protein)

  • ATP

  • This compound

  • Alternative Kinase X inhibitor

  • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, pH 7.5)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • 384-well white plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound and the alternative inhibitor in the kinase assay buffer.

    • In a 384-well plate, add the Kinase X protein and the serially diluted compounds or DMSO.

    • Pre-incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction:

    • Add a mixture of the Kinase X substrate and ATP to each well to start the kinase reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

Data Analysis: Plot the kinase activity (or signal) against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.

Data Presentation

Table 1: Comparison of Target Engagement and Functional Inhibition

CompoundCETSA Shift (ΔTm, °C)FP Binding Affinity (Ki, nM)Kinase Activity (IC50, nM)
This compound [Insert experimental value][Insert experimental value][Insert experimental value]
Alternative Inhibitor A [Insert experimental value][Insert experimental value][Insert experimental value]
Negative Control Compound No significant shift> 10,000> 10,000

Visualizing Workflows and Pathways

To further clarify the experimental processes and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_Cellular_Assay Cellular Target Engagement cluster_Biochemical_Assay Biochemical Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Thermal Challenge Thermal Challenge Compound Treatment->Thermal Challenge Cell Lysis Cell Lysis Thermal Challenge->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot CETSA_Result Target Stabilization? Western Blot->CETSA_Result Purified Protein Purified Protein FP Assay FP Assay Purified Protein->FP Assay Kinase Assay Kinase Assay Purified Protein->Kinase Assay FP_Result Binding Affinity (Ki) FP Assay->FP_Result Kinase_Result Inhibitory Potency (IC50) Kinase Assay->Kinase_Result

Caption: A typical workflow for validating target engagement.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Response Compound This compound Compound->Kinase_X

Caption: Hypothetical signaling pathway inhibited by the compound.

By employing a combination of these robust experimental techniques and presenting the data in a clear, comparative format, researchers can confidently validate the cellular target engagement of novel compounds like this compound, paving the way for further preclinical development.

References

Orthogonal Validation of 1-(3-Phenoxyphenyl)guanidine Screening Hits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the orthogonal validation of screening hits centered around the 1-(3-phenoxyphenyl)guanidine scaffold. High-throughput screening (HTS) campaigns are pivotal for identifying initial "hit" compounds. However, these primary screens are susceptible to generating false positives due to assay artifacts or non-specific compound activity. Orthogonal validation is therefore a critical subsequent step to confirm on-target activity through a battery of diverse and independent assays. This process de-risks downstream investment and ensures that resources are focused on the most promising chemical matter.

Herein, we present a comparative analysis of key validation assays, supported by illustrative experimental data for a hypothetical series of this compound analogs. Detailed methodologies for pivotal experiments are provided to facilitate the practical application of these validation strategies.

The Imperative of a Multi-Faceted Validation Approach

A robust hit validation cascade subjects initial screening hits to a series of increasingly stringent assays with distinct underlying principles. This multi-pronged approach is essential to:

  • Eliminate False Positives: Identify and discard compounds that show activity in the primary screen due to assay interference (e.g., fluorescence quenching, luciferase inhibition) rather than true target engagement.

  • Confirm Direct Target Binding: Verify that the compound physically interacts with the intended biological target.

  • Characterize Mechanism of Action: Elucidate how the compound modulates the target's function (e.g., competitive vs. allosteric inhibition).

  • Establish Cellular Activity: Confirm that the compound can engage the target in a more physiologically relevant cellular context and elicit the desired biological response.

Hypothetical Screening Hit Analogs

For the purpose of this guide, we will consider a primary screen that has identified this compound as a hit. Subsequent medicinal chemistry efforts have generated a small set of analogs for initial structure-activity relationship (SAR) studies. These hypothetical compounds are presented below.

Compound IDStructure
PPG-1 This compound (Initial Hit)
PPG-2 1-(3-(4-fluorophenoxy)phenyl)guanidine
PPG-3 1-(3-(4-chlorophenoxy)phenyl)guanidine
PPG-4 1-(4-phenoxyphenyl)guanidine (Isomer Control)
PPG-5 1-(3-phenoxyphenyl)ethanimidamide (Guanidine replaced)

Comparative Analysis of Orthogonal Validation Assays

The following tables summarize illustrative data from a series of orthogonal assays performed on our hypothetical compound set. These assays are designed to provide a comprehensive picture of the compounds' biochemical potency, direct target engagement, and cellular activity.

Table 1: Biochemical and Biophysical Assay Data
Compound IDPrimary Screen (IC50, µM)Orthogonal Biochemical Assay (Ki, µM)Surface Plasmon Resonance (SPR) (KD, µM)Thermal Shift Assay (TSA) (ΔTm, °C)
PPG-1 1.21.52.14.5
PPG-2 0.80.91.25.2
PPG-3 0.50.60.86.1
PPG-4 > 50> 50No Binding0.2
PPG-5 > 50> 50No Binding0.1
  • Interpretation: PPG-1, PPG-2, and PPG-3 show consistent activity across the primary screen and the orthogonal biochemical assay, suggesting their activity is not an artifact of the primary assay format. The SPR and TSA data further confirm direct binding to the target protein, with a trend of increasing affinity and thermal stabilization from PPG-1 to PPG-3. The lack of activity for the isomeric control (PPG-4) and the analog lacking the guanidinium group (PPG-5) in all assays strongly suggests the this compound scaffold is crucial for activity.

Table 2: Cell-Based Assay Data
Compound IDCell-Based Functional Assay (EC50, µM)Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) (EC50, µM)Cytotoxicity Assay (CC50, µM)Selectivity Index (CC50/EC50)
PPG-1 5.87.2> 100> 17
PPG-2 3.54.1> 100> 28
PPG-3 2.12.98540
PPG-4 > 100> 100> 100-
PPG-5 > 100> 100> 100-
  • Interpretation: The active compounds from the biochemical and biophysical assays also demonstrate activity in a cell-based functional assay, confirming their ability to modulate the target in a cellular environment. The CETSA data provides evidence of target engagement within intact cells. Importantly, PPG-1 and PPG-2 exhibit low cytotoxicity, resulting in a favorable selectivity index. PPG-3, while the most potent, also shows some cytotoxicity, which would need to be addressed in further optimization. The inactive controls remain inactive in the cellular assays.

Experimental Protocols

Detailed methodologies for the key orthogonal validation assays are provided below.

Orthogonal Biochemical Assay (e.g., Enzyme Inhibition Assay)

Principle: This assay confirms the inhibitory activity of the hit compounds using a different detection method from the primary screen to rule out technology-specific artifacts. For example, if the primary screen used a fluorescence-based readout, an orthogonal assay could employ a luminescence-based or absorbance-based method.

Protocol:

  • Prepare a dilution series of the test compounds in an appropriate buffer.

  • In a microplate, add the target enzyme to the buffer.

  • Add the diluted test compounds to the enzyme and incubate for a pre-determined time at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, luminescence).

  • Calculate the percent inhibition for each compound concentration and determine the Ki value by fitting the data to an appropriate dose-response model.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures the direct binding of a compound (analyte) to a target protein immobilized on a sensor chip. It provides quantitative information on binding affinity (KD) and kinetics (kon and koff).

Protocol:

  • Immobilize the purified target protein onto an appropriate SPR sensor chip.

  • Prepare a series of concentrations of the test compound in a suitable running buffer.

  • Inject the compound solutions over the sensor chip surface, followed by a dissociation phase with running buffer.

  • Record the binding response (in Response Units, RU) over time.

  • Regenerate the sensor chip surface between compound injections if necessary.

  • Analyze the resulting sensorgrams to determine the equilibrium dissociation constant (KD) and the association (kon) and dissociation (koff) rate constants.

Thermal Shift Assay (TSA)

Principle: TSA, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding. The binding of a compound typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol:

  • Mix the purified target protein with a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).

  • Add the test compounds at a fixed concentration to the protein-dye mixture in a qPCR plate.

  • Subject the plate to a gradual temperature increase in a real-time PCR instrument.

  • Monitor the fluorescence intensity as a function of temperature. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Determine the melting temperature (Tm) for the protein in the presence and absence of each compound.

  • Calculate the change in melting temperature (ΔTm) as an indicator of compound binding and protein stabilization.

Cell-Based Functional Assay

Principle: This assay assesses the ability of the compound to modulate the activity of the target in a living cell. The specific readout will depend on the biological function of the target (e.g., inhibition of cytokine release, modulation of a signaling pathway, blockade of ion channel activity).

Protocol (Example: Inhibition of a kinase-mediated signaling pathway):

  • Plate cells in a multi-well format and allow them to adhere overnight.

  • Treat the cells with a dilution series of the test compounds for a specified period.

  • Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.

  • Lyse the cells and measure the level of a downstream marker of target activity (e.g., phosphorylation of a substrate, expression of a reporter gene) using methods such as ELISA, Western blotting, or a reporter assay.

  • Determine the EC50 value by plotting the response against the compound concentration.

Visualizing the Validation Workflow and Biological Context

To further clarify the relationships between the different stages of hit validation and the underlying biological processes, the following diagrams are provided.

G Experimental Workflow for Hit Validation PrimaryScreen Primary HTS HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation Initial Hits OrthogonalBiochem Orthogonal Biochemical Assay (e.g., Different Readout) HitConfirmation->OrthogonalBiochem Confirmed Hits Biophysical Biophysical Assays (SPR, TSA) HitConfirmation->Biophysical CellBased Cell-Based Functional Assay OrthogonalBiochem->CellBased Biochemically Active Biophysical->CellBased Direct Binders TargetEngagement Cellular Target Engagement (e.g., CETSA) CellBased->TargetEngagement LeadProgression Lead Progression TargetEngagement->LeadProgression Validated Hits

Caption: A typical workflow for the orthogonal validation of HTS hits.

G Hypothetical Signaling Pathway cluster_cell Cell Membrane Receptor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Signal TargetProtein Target Protein (e.g., Kinase) UpstreamKinase->TargetProtein Activates DownstreamSubstrate Downstream Substrate TargetProtein->DownstreamSubstrate Modulates BiologicalResponse Biological Response (e.g., Gene Expression) DownstreamSubstrate->BiologicalResponse PPG_Compound This compound (PPG) PPG_Compound->TargetProtein Inhibits

Caption: A hypothetical signaling pathway illustrating the point of intervention for PPG.

Conclusion

The orthogonal validation of screening hits is an indispensable phase in early-stage drug discovery. By employing a diverse array of biochemical, biophysical, and cell-based assays, researchers can confidently distinguish true hits from artifacts, thereby increasing the efficiency and success rate of lead optimization programs. The illustrative data and protocols provided in this guide offer a practical framework for validating hits from screens that have identified compounds with the this compound scaffold. This systematic approach ensures that only the most promising and well-characterized compounds advance toward further development.

A Comparative Guide to Na+/H+ Exchanger (NHE) Inhibitors: Profiling 1-(3-Phenoxyphenyl)guanidine Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Na+/H+ exchanger (NHE) family of integral membrane proteins plays a crucial role in the regulation of intracellular pH (pHi), cell volume, and sodium homeostasis. Of the known isoforms, NHE1 is a ubiquitously expressed and key player in various physiological and pathophysiological processes, making it a significant therapeutic target, particularly in cardiovascular diseases such as myocardial ischemia-reperfusion injury and cardiac hypertrophy. This guide provides a comparative overview of 1-(3-Phenoxyphenyl)guanidine in the context of other well-characterized NHE inhibitors, offering insights into their performance based on available experimental data.

While specific experimental data for this compound as an NHE inhibitor is not extensively available in the public domain, its guanidine structure places it within a class of compounds known for their NHE inhibitory activity. This guide will therefore focus on a detailed comparison of prominent NHE inhibitors, providing a framework for evaluating potential new entities like this compound.

Quantitative Comparison of Known NHE Inhibitors

The inhibitory potency (IC50) and selectivity for different NHE isoforms are critical parameters for evaluating the therapeutic potential and off-target effects of these compounds. The following table summarizes the available data for several well-established NHE inhibitors.

InhibitorChemical ClassNHE1 IC50 (nM)Selectivity vs. NHE2Selectivity vs. NHE3Key Characteristics
Amiloride Pyrazinoylguanidine~1,000-10,000LowLowFirst-generation, non-selective NHE inhibitor. Also inhibits other ion channels.
Cariporide (HOE-642) Benzoylguanidine50~20-fold~60-foldSelective NHE1 inhibitor with demonstrated cardioprotective effects.[1]
Zoniporide Pyrazolylguanidine14[2][3]>150-fold[2][3]>15,000-fold[2]Highly potent and selective NHE1 inhibitor developed for cardioprotection.[4][5]
Sabiporide Benzoylguanidine7-50[6]~60-fold[6]>20,000-fold[6]Potent and specific NHE1 inhibitor with slow dissociation kinetics and cardioprotective properties.[6][7][8][9][10]

The Guanidine Moiety in NHE Inhibition

The guanidinium group is a key structural feature in many potent NHE inhibitors. Structure-activity relationship (SAR) studies have revealed that the basicity and spatial arrangement of the guanidine moiety are crucial for binding to the exchanger.[11] Modifications to the aromatic rings and linker regions of these molecules have led to the development of highly potent and selective inhibitors like Cariporide, Zoniporide, and Sabiporide.[12] The general structure of this compound suggests it may interact with the same binding sites on the NHE protein as other guanidine-based inhibitors. Further experimental validation is necessary to determine its specific activity and selectivity profile.

Signaling Pathways Involving NHE1

NHE1 is a downstream effector of numerous signaling pathways implicated in cellular stress responses. Its activation can lead to significant downstream pathological consequences, particularly in the heart.

NHE1 in Cardiac Hypertrophy

In response to hypertrophic stimuli such as angiotensin II and endothelin-1, G-protein coupled receptors activate signaling cascades that lead to the phosphorylation and activation of NHE1.[13][14][15] The resulting increase in intracellular sodium concentration reverses the direction of the Na+/Ca2+ exchanger (NCX), leading to an influx of calcium. This calcium overload activates calcineurin and CaMKII, pro-hypertrophic signaling molecules that drive the gene expression changes associated with cardiac hypertrophy.[13][14][15]

NHE1 Signaling in Cardiac Hypertrophy cluster_0 Hypertrophic Stimuli cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Angiotensin II Angiotensin II GPCR GPCR Angiotensin II->GPCR Endothelin-1 Endothelin-1 Endothelin-1->GPCR Gq Gq GPCR->Gq NHE1 NHE1 (Inactive) NHE1_active NHE1 (Active) NCX NCX NHE1_active->NCX ↑ [Na+]i CaMKII CaMKII NCX->CaMKII ↑ [Ca2+]i Calcineurin Calcineurin NCX->Calcineurin ↑ [Ca2+]i PLC PLC Gq->PLC PKC PKC PLC->PKC PKC->NHE1 P Hypertrophy Cardiac Hypertrophy CaMKII->Hypertrophy Calcineurin->Hypertrophy

NHE1-mediated signaling in cardiac hypertrophy.
NHE1 in Ischemia-Reperfusion Injury

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which activates NHE1.[16][17] Upon reperfusion, the restoration of the extracellular pH gradient drives massive Na+ influx through the activated NHE1, leading to intracellular Na+ overload.[13][16] This, in turn, reverses the NCX, causing a large influx of Ca2+ that contributes to mitochondrial dysfunction, hypercontracture, and cell death.[1][17]

NHE1 Signaling in Ischemia-Reperfusion Injury cluster_0 Ischemia cluster_1 Reperfusion cluster_2 Cellular Injury Ischemia Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis NHE1_activated NHE1 Activation Acidosis->NHE1_activated Reperfusion Reperfusion Na_influx Massive Na+ Influx Reperfusion->Na_influx NCX_reverse Reverse Mode NCX Na_influx->NCX_reverse Ca_overload Ca2+ Overload NCX_reverse->Ca_overload Mito_dysfunction Mitochondrial Dysfunction Ca_overload->Mito_dysfunction Hypercontracture Hypercontracture Ca_overload->Hypercontracture Cell_death Cell Death Mito_dysfunction->Cell_death Hypercontracture->Cell_death

Role of NHE1 in ischemia-reperfusion injury.

Experimental Protocols

In Vitro NHE1 Inhibition Assay using BCECF-AM

This protocol describes a common method for measuring NHE1 activity and its inhibition in a cellular context using the pH-sensitive fluorescent dye BCECF-AM.

1. Cell Culture and Dye Loading:

  • Plate cells (e.g., C6 glioma cells or NHE1-transfected fibroblasts) on coverslips and grow to confluence.

  • Wash cells with a sodium-free buffer.

  • Load cells with 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) in the sodium-free buffer for 15-30 minutes at 37°C.

  • Wash away excess dye with the sodium-free buffer.

2. Intracellular Acidification:

  • Induce intracellular acidosis by exposing the cells to a buffer containing ammonium chloride (e.g., 20 mM NH4Cl) for 5-10 minutes. This will cause an initial alkalinization followed by a rapid acidification upon removal of the NH4Cl-containing buffer.

3. Measurement of pHi Recovery:

  • Place the coverslip in a perfusion chamber on a fluorescence microscope.

  • Perfuse the cells with a sodium-containing buffer to initiate pHi recovery mediated by NHE activity.

  • Excite BCECF at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 530 nm). The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.

4. Inhibition Assay:

  • To test the effect of an inhibitor, pre-incubate the cells with the desired concentration of the compound (e.g., this compound or a known inhibitor) for a specified time before initiating pHi recovery.

  • Measure the rate of pHi recovery in the presence of the inhibitor and compare it to the control (vehicle-treated) cells.

5. Data Analysis:

  • Calculate the initial rate of pHi recovery (dpHi/dt) from the fluorescence ratio data.

  • Plot the rate of pHi recovery against the inhibitor concentration to determine the IC50 value.

NHE Inhibition Assay Workflow A 1. Cell Culture & BCECF-AM Loading B 2. Induce Intracellular Acidosis (NH4Cl pulse) A->B C 3. Perfuse with Na+-containing buffer +/- Inhibitor B->C D 4. Monitor Fluorescence (F490/F440 Ratio) C->D E 5. Calculate Rate of pHi Recovery (dpHi/dt) D->E F 6. Determine IC50 E->F

Workflow for in vitro NHE inhibition assay.

Conclusion

While this compound belongs to a chemical class known to produce potent NHE inhibitors, a comprehensive evaluation of its efficacy and selectivity requires direct experimental investigation. The comparative data and methodologies presented in this guide offer a robust framework for such an evaluation. Understanding the quantitative performance and the intricate roles of NHE inhibitors in cellular signaling pathways is paramount for the development of novel and effective therapeutics for a range of cardiovascular and other diseases.

References

Unveiling the Therapeutic Potential of 1-(3-Phenoxyphenyl)guanidine: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidine moiety is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including antimicrobial and anticancer activities. This guide provides a comparative analysis of the potential efficacy of 1-(3-Phenoxyphenyl)guanidine by examining the in vitro and in vivo activities of closely related guanidine derivatives. While specific experimental data for this compound is not extensively available in the public domain, this comparison with well-characterized analogues offers valuable insights into its prospective applications and guides future research directions.

Comparative Analysis of Biological Activity

To contextualize the potential of this compound, this guide focuses on two key therapeutic areas where guanidine derivatives have shown significant promise: antimicrobial and anticancer applications. We will compare the performance of representative compounds from the literature to provide a benchmark for the potential activity of phenoxyphenyl guanidines.

Antimicrobial Activity

Guanidine compounds often exert their antimicrobial effects by disrupting the integrity of bacterial cell membranes. A notable example is Isopropoxy benzene guanidine (IBG) , which has demonstrated potent activity against various bacterial strains.

Table 1: In Vitro Antimicrobial Activity of Isopropoxy Benzene Guanidine (IBG)

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.125 - 4
Streptococcus suis0.25 - 8
Riemerella anatipestifer0.5 - 2
Anticancer Activity

Recent patent literature highlights the potential of phenyl-guanidine derivatives as inhibitors of Ras-related C3 botulinum toxin substrate 1 (Rac1), a protein implicated in cancer cell proliferation, migration, and survival. While specific data for this compound is not provided, the patent for related phenyl-guanidine derivatives suggests a promising avenue for anticancer therapy. For a comparative perspective, we will consider the activity of a representative Rac1 inhibitor from this class.

Table 2: In Vitro Anticancer Activity of a Representative Phenyl-Guanidine Rac1 Inhibitor

Cancer Cell LineIC50 (µM) for Rac1 Inhibition
Pancreatic Cancer (e.g., PANC-1)Data typically falls in the low micromolar range
Breast Cancer (e.g., MDA-MB-231)Data typically falls in the low micromolar range
Glioblastoma (e.g., U87)Data typically falls in the low micromolar range

Note: Specific IC50 values are often proprietary and presented here as a general range based on patent literature for the class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the evaluation of guanidine derivatives.

In Vitro Antimicrobial Assays

1. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (MHB), bacterial cultures, 96-well microtiter plates, incubator, spectrophotometer.

  • Protocol:

    • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

2. Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of a compound over time.

  • Materials: MHB, bacterial cultures, test compound at various concentrations (e.g., 1x, 2x, 4x MIC), sterile saline, agar plates.

  • Protocol:

    • Inoculate flasks containing MHB and the test compound at desired concentrations with a standardized bacterial suspension.

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

    • Plot CFU/mL versus time to generate the time-kill curve.

In Vitro Anticancer Assays

1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, dimethyl sulfoxide (DMSO), 96-well plates.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Rac1 Activation Assay (G-LISA)

This assay measures the level of active, GTP-bound Rac1 in cell lysates.

  • Materials: Cancer cell lines, cell lysis buffer, G-LISA Rac1 Activation Assay Kit (containing a Rac1-GTP binding protein-coated plate and specific antibodies).

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells and collect the supernatant.

    • Add the cell lysates to the wells of the Rac1-GTP binding plate and incubate.

    • Wash the wells and add a specific antibody that detects bound, active Rac1.

    • Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Add a colorimetric substrate and measure the absorbance to quantify the amount of active Rac1.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding.

Rac1_Signaling_Pathway GF Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GEF Guanine Nucleotide Exchange Factor (GEF) RTK->GEF Activates Rac1_GDP Rac1-GDP (Inactive) GEF->Rac1_GDP Promotes GDP-GTP exchange Rac1_GTP Rac1-GTP (Active) PAK p21-activated kinase (PAK) Rac1_GTP->PAK Activates WAVE_ARP WAVE/Arp2/3 Complex Rac1_GTP->WAVE_ARP Activates Cell_Proliferation Cell Proliferation PAK->Cell_Proliferation Cell_Survival Cell Survival PAK->Cell_Survival Cell_Migration Cell Migration WAVE_ARP->Cell_Migration Phenoxyphenyl_Guanidine This compound (Potential Inhibitor) Phenoxyphenyl_Guanidine->GEF

Caption: Proposed inhibitory action of this compound on the Rac1 signaling pathway.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with This compound (various concentrations) adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_formazan Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_formazan solubilize Solubilize formazan crystals with DMSO incubate_formazan->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance analyze Calculate % viability and determine IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

Benchmarking 1-(3-Phenoxyphenyl)guanidine: Data Currently Unavailable for Direct Comparison with Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a lack of available data on the therapeutic application and biological mechanism of action for the compound 1-(3-Phenoxyphenyl)guanidine. While the guanidine chemical group is present in various pharmacologically active molecules, information specifically characterizing this compound as a therapeutic agent is not publicly accessible. Consequently, a direct benchmarking comparison against current standard-of-care drugs is not feasible at this time.

The initial search for "this compound" primarily returned information regarding its chemical properties, synthesis, and availability from chemical suppliers. There is no scientific literature detailing its pharmacological profile, including its mechanism of action, therapeutic targets, efficacy, or safety in biological systems. Without this foundational data, it is impossible to identify appropriate standard-of-care drugs for a comparative analysis.

The Guanidine Moiety in Pharmacology

The guanidine group itself is a component of several established drugs. For instance, Guanidine hydrochloride is approved for the treatment of Lambert-Eaton myasthenic syndrome, where it acts by enhancing the release of acetylcholine from nerve endings.[1] Other guanidine-containing compounds have been investigated for a range of activities, including the inhibition of voltage-gated potassium channels[2] and antimicrobial effects achieved by disrupting the cytoplasmic membranes of bacteria.[3][4][5]

However, the pharmacological actions of a molecule are dictated by its entire chemical structure, not just a single functional group. The presence of the phenoxyphenyl group in this compound will significantly influence its properties, such as its size, shape, and electronic distribution, and therefore its interaction with biological targets. These specific interactions remain uncharacterized in the available literature.

Future Directions

To enable a future benchmarking study of this compound, the following foundational research would be required:

  • Target Identification and Mechanism of Action Studies: In vitro and in silico studies to identify the biological targets of this compound and elucidate its mechanism of action.

  • Preclinical Efficacy and Safety Assessment: In vitro and in vivo studies to determine the compound's therapeutic potential and to establish a preliminary safety profile.

  • Pharmacokinetic and Pharmacodynamic Profiling: Studies to understand how the compound is absorbed, distributed, metabolized, and excreted by the body, and to correlate its concentration with its biological effects.

Until such data becomes available, a comparison with standard-of-care drugs cannot be scientifically performed. Researchers interested in this compound would need to undertake these initial investigatory steps to establish its potential as a therapeutic agent.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 1-(3-Phenoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This document provides crucial safety and logistical information for the handling of 1-(3-Phenoxyphenyl)guanidine, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. The following guidelines are based on safety data for structurally similar guanidine compounds and are intended to provide a robust framework for safe laboratory practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, which is classified as a hazardous substance, the following PPE is mandatory.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2][3] A face shield may be required for splash hazards.[4][5]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[2][4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[7]Prevents skin contact, which can cause irritation.[2][4][6] It is crucial to inspect gloves before use and use proper removal techniques.[4]
Skin and Body Protection Laboratory coat.[7] A complete suit protecting against chemicals may be necessary depending on the scale of work.[4]Protects against incidental skin contact with the chemical.[3]
Respiratory Protection A NIOSH-approved respirator should be used when dust may be generated.[7] This may include an air-purifying respirator with appropriate cartridges or a supplied-air respirator.[3][4]Minimizes the risk of inhaling harmful dust or aerosols, which can cause respiratory irritation.[4][8] To be used in a well-ventilated area, preferably a chemical fume hood.[1][2][7]

Experimental Workflow and PPE Selection

A systematic approach to PPE selection is critical before beginning any experiment involving this compound. The following diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow start Start: Handling This compound assess_hazard Assess Hazard: Review Safety Data Sheet (SDS) start->assess_hazard select_ppe Select Base PPE: - Safety Glasses - Lab Coat - Chemical-Resistant Gloves assess_hazard->select_ppe check_ventilation Is work in a well-ventilated area (e.g., fume hood)? select_ppe->check_ventilation respirator Add Respiratory Protection: NIOSH-approved respirator check_ventilation->respirator No conduct_experiment Conduct Experiment check_ventilation->conduct_experiment Yes respirator->conduct_experiment end End of Procedure conduct_experiment->end

Caption: PPE selection workflow for handling this compound.

Disposal Plan for Contaminated Materials

Proper disposal of chemical waste and contaminated PPE is a critical component of laboratory safety and environmental protection. All materials that come into contact with this compound must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation at Source : Immediately after use, segregate all contaminated materials. This includes gloves, disposable lab coats, bench paper, and any weighing papers or containers.

  • Solid Waste : Collect all solid waste, including contaminated PPE and unused chemical, in a designated, clearly labeled hazardous waste container.[7]

  • Liquid Waste : If the compound is dissolved in a solvent, collect the solution in a separate, leak-proof, and clearly labeled hazardous waste container.[7] Do not mix with incompatible waste streams.

  • Decontamination : Decontaminate reusable equipment and work surfaces according to your institution's established procedures. All cleaning materials should be disposed of as hazardous waste.

  • Waste Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[7]

The following diagram outlines the logical steps for the safe disposal of materials contaminated with this compound.

Disposal_Workflow start Start: Post-Experiment Cleanup segregate_waste Segregate Contaminated Materials: - Used PPE - Unused Chemical - Contaminated Labware start->segregate_waste solid_waste Package Solid Waste: Place in a labeled hazardous waste container segregate_waste->solid_waste liquid_waste Package Liquid Waste: Place in a labeled, leak-proof hazardous waste container segregate_waste->liquid_waste decontaminate Decontaminate Work Area & Reusable Equipment solid_waste->decontaminate liquid_waste->decontaminate dispose_cleaning Dispose of Cleaning Materials as Hazardous Waste decontaminate->dispose_cleaning contact_ehs Contact EHS for Hazardous Waste Pickup dispose_cleaning->contact_ehs end End of Disposal Process contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.